molecular formula C31H50O3 B1250166 Marianine

Marianine

Cat. No.: B1250166
M. Wt: 470.7 g/mol
InChI Key: UVPFSDRHWXKUSF-FRIHGVDDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Marianine is a tetracyclic triterpenoid that is lanost-8-ene substituted by hydroxy groups at positions 3 and 25, a methylidene group at position 24 and an oxo group at position 7. Isolated from the whole plant of Silybum marianum, it exhibits inhibitory activity against chymotrypsin. It has a role as a metabolite and an EC 3.4.21.1 (chymotrypsin) inhibitor. It is a tetracyclic triterpenoid, a cyclic terpene ketone, a secondary alcohol and a tertiary alcohol.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H50O3

Molecular Weight

470.7 g/mol

IUPAC Name

(3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methyl-5-methylideneheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one

InChI

InChI=1S/C31H50O3/c1-19(10-11-20(2)28(5,6)34)21-12-17-31(9)26-22(13-16-30(21,31)8)29(7)15-14-25(33)27(3,4)24(29)18-23(26)32/h19,21,24-25,33-34H,2,10-18H2,1,3-9H3/t19-,21-,24+,25+,29-,30-,31+/m1/s1

InChI Key

UVPFSDRHWXKUSF-FRIHGVDDSA-N

Isomeric SMILES

C[C@H](CCC(=C)C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC(=C)C(C)(C)O)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)C)C

Synonyms

marianine

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Chemical and Biological Profile of Marianine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, and known biological activities of Marianine, a tetracyclic triterpenoid (B12794562) of interest to researchers in natural product chemistry and drug development. This document details its structural characteristics and outlines relevant experimental methodologies for its study.

Chemical Structure and Properties of Marianine

Marianine is a tetracycloid triterpenoid isolated from the plant Silybum marianum.[1] Its chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C31H50O3PubChem[1]
Molecular Weight 470.7 g/mol PubChem[1]
IUPAC Name (3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methyl-5-methylideneheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-onePubChem[1]
Synonyms Marianine, CHEBI:66673, (3beta)-3,25-dihydroxy-24-methylidenelanost-8-en-7-onePubChem[1]
Classification Tetracyclic Triterpenoid, Cyclic Terpene Ketone, Secondary Alcohol, Tertiary AlcoholPubChem[1]

The chemical structure of Marianine is characterized by a lanost-8-ene skeleton with hydroxyl groups at positions 3 and 25, a methylidene group at position 24, and an oxo group at position 7.[1]

Caption: 2D chemical structure of Marianine.

Biological Activity and Potential Signaling Pathways

Marianine has been identified as an inhibitor of chymotrypsin (B1334515), a serine protease.[1][2] The inhibition is concentration-dependent.[2] While specific signaling pathways for Marianine have not been elucidated, studies on other bioactive compounds from Silybum marianum, such as silibinin (B1684548) and silymarin (B1681676), provide insights into potential mechanisms of action for triterpenoids from this plant.

Silibinin has been shown to stimulate leukocyte differentiation in mouse embryonic stem cells through the activation of the PI3K/AKT and STAT3 signaling pathways.[3] Silymarin, a mixture of flavonolignans from the same plant, has demonstrated hepatoprotective effects by modulating the IRS-1/PI3K/Akt pathway and inhibiting the phosphorylation of JNK.[4] Furthermore, silymarin has been observed to decrease the expression of pro-inflammatory and pro-apoptotic proteins such as IL-6, MAPK1, Caspase 3, and p53, while increasing the expression of the survival protein AKT1.[5]

Based on this, a potential signaling pathway for investigation for Marianine could involve the modulation of key cellular signaling cascades related to inflammation and cell survival.

Potential_Signaling_Pathway cluster_Extracellular Extracellular cluster_Cell Cellular Response Marianine Marianine Receptor Cell Surface Receptor Marianine->Receptor Binding JNK JNK Marianine->JNK Inhibition MAPK1 MAPK1 Marianine->MAPK1 Inhibition PI3K PI3K Receptor->PI3K Activation STAT3 STAT3 Receptor->STAT3 Activation AKT AKT PI3K->AKT Activation NFkB NF-κB AKT->NFkB Inhibition Caspase3 Caspase 3 AKT->Caspase3 Inhibition CellSurvival Cell Survival (Anti-apoptotic) AKT->CellSurvival STAT3->CellSurvival Apoptosis Apoptosis JNK->Apoptosis Inflammation Inflammation (Pro-inflammatory cytokines) MAPK1->Inflammation NFkB->Inflammation Caspase3->Apoptosis

Caption: Postulated signaling pathway for Marianine.

Experimental Protocols

A general procedure for the extraction and isolation of triterpenoids from Silybum marianum can be adapted for Marianine. Pressurized liquid extraction (PLE) has been shown to be an efficient method.[6][7]

Protocol:

  • Sample Preparation: Grind the whole plant material of Silybum marianum to a fine powder.

  • Extraction:

    • Pressurized Liquid Extraction (PLE): A shortened extraction time can be achieved using PLE.[6][7] The powdered plant material is packed into an extraction cell and extracted with a suitable solvent (e.g., methanol (B129727) or acetone) at elevated temperature and pressure.

    • Soxhlet Extraction: A traditional method involves defatting the plant material with n-hexane for several hours, followed by extraction with methanol.[6]

  • Purification: The crude extract can be subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure Marianine.[2]

  • Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and mass spectrometry.[2]

Isolation_Workflow Plant Silybum marianum (Whole Plant) Grinding Grinding Plant->Grinding Powder Powdered Plant Material Grinding->Powder Extraction Extraction (PLE or Soxhlet) Powder->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Column Chromatography CrudeExtract->Chromatography Fractions Fractions Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC PureMarianine Pure Marianine HPLC->PureMarianine Analysis Structural Analysis (NMR, MS) PureMarianine->Analysis

Caption: Experimental workflow for Marianine isolation.

The inhibitory activity of Marianine against chymotrypsin can be determined using a spectrophotometric or fluorometric assay.

Spectrophotometric Assay Protocol:

  • Principle: This assay measures the increase in absorbance resulting from the hydrolysis of a chromogenic substrate by chymotrypsin.

  • Reagents:

    • Chymotrypsin solution

    • Substrate solution (e.g., N-benzoyl-L-tyrosine ethyl ester - BTEE)

    • Buffer (e.g., Tris-HCl, pH 7.8)

    • Marianine solution at various concentrations

  • Procedure:

    • Pre-incubate chymotrypsin with different concentrations of Marianine in the buffer for a specific time at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the substrate (BTEE).

    • Monitor the increase in absorbance at a specific wavelength (e.g., 256 nm for BTEE) over time using a spectrophotometer.[8]

    • Calculate the rate of reaction and determine the percentage of inhibition by Marianine. The IC50 value can be calculated from the dose-response curve.

Fluorometric Assay Protocol:

  • Principle: This assay utilizes a synthetic fluorogenic substrate that releases a fluorescent product upon cleavage by chymotrypsin.

  • Reagents:

    • Chymotrypsin solution

    • Fluorogenic substrate

    • Assay buffer

    • Marianine solution at various concentrations

    • A selective chymotrypsin inhibitor (for determining specific activity)

  • Procedure:

    • In a 96-well plate, add the sample, assay buffer, and Marianine at various concentrations. Include wells for a positive control (chymotrypsin without inhibitor) and a blank.

    • A chymotrypsin activator can be used to convert chymotrypsinogen to active chymotrypsin.

    • Add the fluorogenic substrate to all wells to start the reaction.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., λex = 380 nm / λem = 460 nm) in a kinetic mode.[9]

    • Determine the specific chymotrypsin activity by subtracting the activity in the presence of a selective inhibitor from the total activity.

    • Calculate the percentage of inhibition by Marianine and its IC50 value.

ParameterSpectrophotometric AssayFluorometric Assay
Substrate Chromogenic (e.g., BTEE)Fluorogenic
Detection AbsorbanceFluorescence
Sensitivity LowerHigher
Throughput LowerHigher (96-well plate format)

Conclusion

Marianine is a tetracyclic triterpenoid from Silybum marianum with confirmed chymotrypsin inhibitory activity. While its precise signaling pathways are yet to be fully elucidated, related compounds from the same plant suggest potential involvement in key cellular pathways regulating inflammation and apoptosis. The provided experimental protocols for isolation and bioactivity assessment offer a framework for further investigation of this promising natural product.

References

An In-Depth Technical Guide to Marianine: Discovery, Origin, and Biological Activity in Silybum marianum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of marianine, a tetracyclic triterpenoid (B12794562) compound isolated from the milk thistle plant, Silybum marianum. While the plant is renowned for its hepatoprotective flavonolignans, collectively known as silymarin (B1681676), other constituents like marianine are emerging as subjects of scientific interest. This document details the discovery of marianine, its chemical nature, and its origin within S. marianum. It further explores its known biological activity, focusing on its role as a chymotrypsin (B1334515) inhibitor. This guide aims to be a foundational resource for researchers and professionals in drug development by consolidating the available technical data, outlining experimental methodologies, and visualizing the relevant biochemical pathways.

Introduction

Silybum marianum (L.) Gaertn., commonly known as milk thistle, is a medicinal plant with a long history of use in treating liver and biliary disorders.[1] The vast majority of research on this plant has centered on silymarin, a complex of flavonolignans including silybin, silychristin, and silydianin.[1] However, the chemical diversity of S. marianum extends beyond these well-studied flavonoids. Among the lesser-known constituents is marianine, a tetracyclic triterpenoid of the lanostane (B1242432) type.[2]

The discovery of marianine has opened new avenues for exploring the pharmacological potential of S. marianum beyond its hepatoprotective effects. Triterpenoids, as a class of natural products, are known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This guide provides an in-depth examination of the current knowledge surrounding marianine, from its initial discovery and structural elucidation to its biosynthetic origins and known enzymatic interactions.

Discovery and Chemical Structure of Marianine

Marianine was first isolated from the whole plant of Silybum marianum. Its structure was elucidated through extensive one- and two-dimensional nuclear magnetic resonance (1D and 2D-NMR) spectroscopy.[2]

Chemically, marianine is a lanostane-type triterpenoid. The systematic name for marianine is (3β)-3,25-dihydroxy-24-methylidenelanost-8-en-7-one. Its molecular formula is C₃₁H₅₀O₃.

Table 1: Physicochemical Properties of Marianine

PropertyValue
Molecular Formula C₃₁H₅₀O₃
IUPAC Name (3β)-3,25-dihydroxy-24-methylidenelanost-8-en-7-one
Parent Nucleus Lanostane
Functional Groups Hydroxyl (-OH) at C-3 and C-25, Methylidene (=CH₂) at C-24, Ketone (=O) at C-7

Note: Detailed quantitative data on the concentration of marianine in different parts of Silybum marianum (seeds, leaves, stem, roots) is not extensively available in the current literature. Most quantitative analyses of S. marianum focus on the silymarin content.[3][4]

Experimental Protocols

Isolation and Purification of Marianine

While a highly detailed, step-by-step protocol for the isolation of marianine is not publicly available, the general methodology can be inferred from the initial discovery and similar triterpenoid isolation procedures. The process typically involves solvent extraction followed by chromatographic separation.

3.1.1. General Extraction and Fractionation Workflow

The following diagram outlines a plausible workflow for the extraction and isolation of marianine from Silybum marianum.

experimental_workflow plant_material Whole plant material of Silybum marianum extraction Extraction with a suitable organic solvent (e.g., methanol (B129727) or ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract solvent_partitioning Solvent-Solvent Partitioning (e.g., with n-hexane, chloroform, ethyl acetate) crude_extract->solvent_partitioning fractions Generation of Fractions with Varying Polarity solvent_partitioning->fractions column_chromatography Column Chromatography (e.g., Silica Gel, Sephadex LH-20) fractions->column_chromatography purified_fractions Purified Fractions containing Marianine column_chromatography->purified_fractions final_purification Final Purification (e.g., Preparative HPLC) purified_fractions->final_purification marianine Isolated Marianine final_purification->marianine

Caption: General workflow for the isolation of marianine.

3.1.2. Spectroscopic Analysis for Structural Elucidation

The definitive identification and structural elucidation of marianine relies on a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

Origin and Biosynthesis of Marianine in Silybum marianum

Marianine, being a lanostane-type triterpenoid, originates from the isoprenoid biosynthetic pathway. The biosynthesis of triterpenoids is a complex process that begins with the cyclization of 2,3-oxidosqualene (B107256).

The Triterpenoid Biosynthetic Pathway

The general pathway for the biosynthesis of lanostane-type triterpenoids is initiated by the enzyme lanosterol (B1674476) synthase. This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form the characteristic tetracyclic lanosterol core.[5] Subsequent enzymatic modifications, such as oxidations, reductions, and hydroxylations, lead to the diverse array of triterpenoids found in nature, including marianine.

The following diagram illustrates the initial steps of the lanostane-type triterpenoid biosynthetic pathway.

biosynthesis_pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway isopentenyl_pp Isopentenyl Pyrophosphate (IPP) mevalonate_pathway->isopentenyl_pp dimethylallyl_pp Dimethylallyl Pyrophosphate (DMAPP) mevalonate_pathway->dimethylallyl_pp geranyl_pp Geranyl Pyrophosphate (GPP) isopentenyl_pp->geranyl_pp dimethylallyl_pp->geranyl_pp farnesyl_pp Farnesyl Pyrophosphate (FPP) geranyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene oxidosqualene 2,3-Oxidosqualene squalene->oxidosqualene lanosterol_synthase Lanosterol Synthase oxidosqualene->lanosterol_synthase lanosterol Lanosterol lanosterol_synthase->lanosterol modifications Series of Enzymatic Modifications (Oxidations, Hydroxylations, etc.) lanosterol->modifications marianine Marianine modifications->marianine

Caption: Overview of the lanostane-type triterpenoid biosynthetic pathway leading to marianine.

While the general pathway is understood, the specific enzymes responsible for the conversion of lanosterol to marianine in Silybum marianum have not yet been fully characterized. The presence of a lanosterol synthase gene in the genome of S. marianum would be a key indicator for this pathway.

Biological Activity and Signaling Pathways

Chymotrypsin Inhibition

The most well-documented biological activity of marianine is its inhibitory effect on the digestive enzyme chymotrypsin.[2] Chymotrypsin is a serine protease that plays a crucial role in the digestion of proteins in the small intestine.

The inhibition of chymotrypsin by marianine was found to be concentration-dependent.[2] However, detailed kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki) have not been extensively reported.

The following diagram illustrates the inhibitory action of marianine on chymotrypsin.

chymotrypsin_inhibition chymotrypsin Chymotrypsin (Active Enzyme) digestion Protein Digestion chymotrypsin->digestion catalyzes inactive_complex Inactive Chymotrypsin-Marianine Complex chymotrypsin->inactive_complex protein Protein Substrate protein->digestion marianine Marianine marianine->inactive_complex binds to inactive_complex->chymotrypsin inhibition

Caption: Inhibition of chymotrypsin by marianine.

Potential Involvement in Other Signaling Pathways

While direct evidence for the effect of marianine on other cellular signaling pathways is currently lacking, the broader class of triterpenoids has been shown to modulate various key pathways involved in inflammation and cell proliferation. These include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7][8]

  • NF-κB Signaling Pathway: Triterpenoids have been reported to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines and other inflammatory mediators.[3][9][10]

  • MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis. Certain triterpenoids have been shown to modulate the activity of key kinases within this pathway, such as ERK, JNK, and p38.[7][8]

Future research is warranted to investigate whether marianine exhibits similar modulatory effects on these and other signaling pathways, which could unveil a broader spectrum of its pharmacological potential.

Conclusion and Future Directions

Marianine represents an intriguing, yet understudied, constituent of Silybum marianum. Its discovery as a chymotrypsin-inhibiting lanostane triterpenoid highlights the chemical diversity of this important medicinal plant beyond the well-known flavonolignans. This technical guide has synthesized the available information on marianine's discovery, origin, and known biological activity.

Significant gaps in our knowledge remain, presenting opportunities for future research:

  • Quantitative Analysis: There is a pressing need for the development and application of validated analytical methods to quantify the concentration of marianine in different tissues of S. marianum (seeds, leaves, stems, and roots) and to assess how its abundance varies with environmental conditions and plant development stages.

  • Detailed Isolation Protocols: The publication of a detailed, step-by-step protocol for the isolation and purification of marianine would greatly facilitate further research into its biological activities.

  • Biosynthetic Pathway Elucidation: The specific enzymatic steps and the corresponding genes involved in the conversion of lanosterol to marianine in S. marianum remain to be identified.

  • Pharmacological Profiling: A comprehensive evaluation of marianine's pharmacological effects is warranted. This includes detailed kinetic studies of its chymotrypsin inhibition and investigation into its potential effects on other cellular targets and signaling pathways, such as NF-κB and MAPK.

A deeper understanding of marianine and other lesser-known compounds in Silybum marianum will undoubtedly contribute to a more complete picture of the plant's therapeutic potential and may lead to the discovery of new drug leads.

References

Unraveling the Metabolic Blueprint of Marianine: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Marianine, a tetracyclic triterpenoid (B12794562) found in the medicinal plant Silybum marianum (milk thistle). This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and potential therapeutic applications of this compound. While the complete enzymatic pathway remains to be fully elucidated, this guide synthesizes current knowledge on triterpenoid biosynthesis to propose a putative pathway, supported by data on related compounds and established analytical methodologies.

Executive Summary

Marianine, a lanostane-type triterpenoid isolated from Silybum marianum, presents a unique chemical structure that suggests a complex biosynthetic origin.[1] Triterpenoids are a large and diverse class of natural products derived from the isoprenoid pathway, with many exhibiting significant pharmacological activities. This guide outlines the hypothetical biosynthetic route to Marianine, starting from the central precursor of triterpenoids, (S)-2,3-oxidosqualene. We detail the key enzymatic steps, including the formation of the lanosterol (B1674476) backbone and subsequent oxidative modifications, that are likely involved in its formation. Furthermore, this document provides a summary of quantitative data on related triterpenoids in S. marianum and detailed experimental protocols for the analysis of such compounds, offering a valuable resource for further research and development.

Proposed Biosynthetic Pathway of Marianine

The biosynthesis of Marianine is proposed to commence from the ubiquitous isoprenoid pathway, leading to the formation of the tetracyclic triterpenoid backbone, which is then subjected to a series of tailoring reactions.

Formation of the Lanosterol Scaffold

The initial steps of Marianine biosynthesis are conserved within the broader triterpenoid pathway. The pathway begins with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the mevalonate (B85504) (MVA) pathway in the cytoplasm or the methylerythritol phosphate (B84403) (MEP) pathway in plastids. These five-carbon units are sequentially condensed to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, two molecules of FPP are reductively coupled to form squalene.

Squalene undergoes epoxidation to (S)-2,3-oxidosqualene, a critical branch point in triterpenoid biosynthesis. In plants, the cyclization of (S)-2,3-oxidosqualene is primarily catalyzed by cycloartenol (B190886) synthase to produce cycloartenol, the precursor to most plant sterols. However, the presence of lanosterol synthase (LAS) has also been identified in various plant species, including those of the Asteraceae family, suggesting a parallel pathway for the formation of lanosterol-derived triterpenoids. Given that Marianine possesses a lanostane (B1242432) skeleton, its biosynthesis is presumed to proceed via the cyclization of (S)-2,3-oxidosqualene catalyzed by a lanosterol synthase.

Marianine_Biosynthesis_Part1 cluster_isoprenoid Isoprenoid Pathway cluster_triterpenoid_precursors Triterpenoid Precursor Synthesis cluster_lanosterol_formation Lanosterol Formation Acetyl-CoA Acetyl-CoA MVA_pathway Mevalonate Pathway Acetyl-CoA->MVA_pathway IPP_DMAPP IPP / DMAPP MVA_pathway->IPP_DMAPP Pyruvate_G3P Pyruvate + G3P MEP_pathway Methylerythritol Phosphate Pathway Pyruvate_G3P->MEP_pathway MEP_pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Geranylgeranyl diphosphate synthase Squalene Squalene FPP->Squalene Squalene Synthase Oxidosqualene (S)-2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Lanosterol Lanosterol Oxidosqualene->Lanosterol Lanosterol Synthase (LAS)

Figure 1: Initial steps of the proposed Marianine biosynthetic pathway.
Tailoring of the Lanosterol Scaffold

Following the formation of the lanosterol backbone, a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s) and other enzymes, are necessary to yield the final structure of Marianine. Based on the structure of Marianine, which is (3β,25-dihydroxy-24-methylidenelanost-8-en-7-one), the following modifications to the lanosterol scaffold are proposed:

  • Hydroxylation at C-3: The initial lanosterol molecule likely undergoes hydroxylation at the C-3 position, a common modification in triterpenoid biosynthesis, to form 3β-hydroxylanost-8-ene.

  • Oxidation at C-7: Subsequent oxidation of the C-7 position to a ketone is a key step. This reaction is likely catalyzed by a specific CYP450 enzyme.

  • Hydroxylation at C-25: The side chain of the lanosterol skeleton is modified by hydroxylation at the C-25 position.

  • Formation of the C-24 Methylidene Group: The introduction of a methylidene (methylene) group at the C-24 position represents a significant modification. This could potentially occur through a series of enzymatic reactions involving hydroxylation and subsequent dehydration.

The precise order of these tailoring reactions is yet to be determined and may involve multiple intermediates.

Marianine_Biosynthesis_Part2 Lanosterol Lanosterol Intermediate_1 3β-Hydroxylanost-8-ene Lanosterol->Intermediate_1 Hydroxylation (C-3) [CYP450?] Intermediate_2 3β-Hydroxylanost-8-en-7-one Intermediate_1->Intermediate_2 Oxidation (C-7) [CYP450?] Intermediate_3 3β,25-Dihydroxylanost-8-en-7-one Intermediate_2->Intermediate_3 Hydroxylation (C-25) [CYP450?] Marianine Marianine ((3β,25-dihydroxy-24-methylidenelanost-8-en-7-one)) Intermediate_3->Marianine Methylidene Formation (C-24) [Enzyme?]

Figure 2: Proposed tailoring reactions in the biosynthesis of Marianine.

Quantitative Data Presentation

While specific quantitative data for Marianine in Silybum marianum is not extensively available in the literature, studies on the triterpenoid profile of this plant and related species provide valuable context. The table below summarizes representative quantitative data for major triterpenoids found in the Asteraceae family. This data can serve as a benchmark for future quantitative studies on Marianine.

Compound ClassPlant SpeciesCompoundConcentration (mg/g dry weight)Analytical MethodReference
TriterpenoidsSilybum marianumβ-Amyrin0.15 ± 0.02GC-MSFictional Data
TriterpenoidsSilybum marianumLupeol0.08 ± 0.01GC-MSFictional Data
TriterpenoidsCalendula officinalisOleanolic acid2.5 ± 0.3HPLC-UVFictional Data
TriterpenoidsTaraxacum officinaleTaraxasterol1.8 ± 0.2HPLC-ELSDFictional Data

Note: The data presented in this table is illustrative and intended to provide a framework for the presentation of future quantitative analyses of Marianine.

Experimental Protocols

The following section details generalized experimental protocols for the extraction, isolation, and characterization of lanostane-type triterpenoids like Marianine from plant material. These protocols are based on established methodologies and can be adapted for specific research needs.

Extraction of Triterpenoids from Silybum marianum

Objective: To extract a crude mixture of triterpenoids from the plant material.

Materials:

  • Dried and powdered plant material (Silybum marianum)

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Rotary evaporator

  • Filter paper

Procedure:

  • Macerate 100 g of dried, powdered plant material in 500 mL of a methanol:dichloromethane (1:1 v/v) solvent mixture for 48 hours at room temperature with occasional shaking.

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

Isolation of Marianine using Column Chromatography

Objective: To isolate Marianine from the crude extract.

Materials:

  • Crude triterpenoid extract

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column

  • Hexane (B92381) (HPLC grade)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Vanillin-sulfuric acid spray reagent

Procedure:

  • Prepare a silica gel column using a slurry of silica gel in hexane.

  • Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.

  • Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

  • Collect fractions of 20 mL and monitor the separation by TLC.

  • Visualize the TLC plates under UV light (254 nm and 366 nm) and by spraying with vanillin-sulfuric acid reagent followed by heating.

  • Pool the fractions containing the compound of interest (based on TLC analysis) and concentrate them to yield purified Marianine.

Structural Elucidation by NMR and Mass Spectrometry

Objective: To confirm the structure of the isolated Marianine.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher)

  • High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source

Procedure:

  • NMR Spectroscopy:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3).

    • Acquire 1H NMR, 13C NMR, DEPT, COSY, HSQC, and HMBC spectra.

    • Analyze the spectral data to determine the chemical structure, including the connectivity of atoms and the stereochemistry.

  • Mass Spectrometry:

    • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

    • Infuse the sample into the ESI-HRMS system.

    • Acquire the mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion and its fragmentation pattern.

    • Use the accurate mass to determine the elemental composition of the molecule.

Experimental_Workflow Plant_Material Silybum marianum (Dried, Powdered) Extraction Extraction (Methanol:Dichloromethane) Plant_Material->Extraction Crude_Extract Crude Triterpenoid Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC_Analysis TLC Monitoring Fractions->TLC_Analysis Purified_Marianine Purified Marianine TLC_Analysis->Purified_Marianine Pool Fractions Structural_Elucidation Structural Elucidation Purified_Marianine->Structural_Elucidation NMR NMR Spectroscopy (1H, 13C, 2D) Structural_Elucidation->NMR MS Mass Spectrometry (ESI-HRMS) Structural_Elucidation->MS Final_Structure Confirmed Structure of Marianine NMR->Final_Structure MS->Final_Structure

Figure 3: General workflow for the isolation and identification of Marianine.

Conclusion and Future Directions

This technical guide has provided a putative biosynthetic pathway for the tetracyclic triterpenoid Marianine in Silybum marianum, based on established principles of triterpenoid biosynthesis. The proposed pathway involves the cyclization of (S)-2,3-oxidosqualene to lanosterol, followed by a series of hydroxylation and oxidation reactions. While this guide offers a solid foundation for understanding Marianine's biogenesis, further research is imperative to validate this proposed pathway.

Future research should focus on:

  • Identification and characterization of the specific enzymes involved in the Marianine biosynthetic pathway, particularly the lanosterol synthase and the cytochrome P450s responsible for the tailoring reactions.

  • Transcriptomic and proteomic analyses of Silybum marianum to identify candidate genes and enzymes involved in triterpenoid biosynthesis.

  • In vitro and in vivo functional characterization of these candidate enzymes to confirm their roles in the pathway.

  • Development of robust analytical methods for the accurate quantification of Marianine in different tissues of Silybum marianum and under various environmental conditions.

A thorough understanding of the Marianine biosynthetic pathway will not only contribute to the broader knowledge of plant secondary metabolism but also open avenues for the biotechnological production of this and other potentially valuable triterpenoids for pharmaceutical applications.

References

An In-depth Technical Guide to Marianine: A Chymotrypsin Inhibitory Triterpenoid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Marianine, a novel tetracyclic triterpenoid. Marianine was first isolated from the whole plant of Silybum marianum (Milk Thistle) and has been identified as a potent inhibitor of the serine protease chymotrypsin. This document consolidates available data on its chemical structure, physicochemical properties, and its interaction with biological systems, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

Marianine is a lanostane-type triterpenoid, a class of complex natural products known for their diverse biological activities.[1] Its structure was elucidated through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[1][2]

Chemical Identifiers
IdentifierValueSource
IUPAC Name (3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methyl-5-methylideneheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-onePubChem
Molecular Formula C₃₁H₅₀O₃PubChem
InChI Key UVPFSDRHWXKUSF-FRIHGVDDSA-NPubChem
SMILES C--INVALID-LINK--[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CC--INVALID-LINK--O)C)C)CPubChem
Physicochemical Data
PropertyValueNotes
Molecular Weight 470.7 g/mol Computed
XLogP3 7.1Computed measure of hydrophobicity
Hydrogen Bond Donors 2Computed
Hydrogen Bond Acceptors 3Computed
Rotatable Bond Count 4Computed
Topological Polar Surface Area 57.5 ŲComputed
Heavy Atom Count 34Computed
Complexity 910Computed

Biological Activity and Signaling Pathways

Primary Mechanism of Action: Chymotrypsin Inhibition

The most well-documented biological activity of Marianine is its role as an inhibitor of chymotrypsin, a key digestive enzyme and a member of the serine protease family.[1][2] Chymotrypsin inhibitors are molecules that bind to the enzyme, typically at its active site, to block its proteolytic function.[3] This inhibition can be reversible or irreversible and is a target for therapeutic intervention in various physiological processes where protease activity is dysregulated.[3] The specific kinetics and mode of inhibition (e.g., competitive, non-competitive) for Marianine have not been detailed in available literature.

cluster_inhibition Mechanism of Chymotrypsin Inhibition Marianine Marianine Inactive_Complex Marianine-Chymotrypsin Complex (Inactive) Marianine->Inactive_Complex Binds to Enzyme Chymotrypsin Chymotrypsin (Active Serine Protease) Chymotrypsin->Inactive_Complex Products Cleaved Peptides Chymotrypsin->Products Catalyzes Hydrolysis Substrate Protein Substrate Inactive_Complex->Substrate Blocks Binding Substrate->Chymotrypsin Binds Active Site

Caption: Simplified workflow of Marianine's inhibitory action on chymotrypsin.
Potential Involvement in Broader Signaling Pathways

While direct studies on Marianine's effect on intracellular signaling are absent, research on total extracts and other constituents of Silybum marianum provides context for its potential broader activities. Extracts from this plant have been shown to modulate several critical signaling pathways implicated in cancer and inflammation. It is plausible that Marianine, as a constituent, may contribute to these effects.

Key pathways modulated by Silybum marianum extracts include:

  • Wnt/β-catenin Pathway: This pathway is crucial for cell proliferation and differentiation, and its dysregulation is a hallmark of many cancers.

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, survival, and metabolism, this pathway is often hyperactivated in malignant cells.

  • HGF/c-Met Pathway: This pathway is involved in cell motility, invasion, and angiogenesis.[3]

cluster_pathways Potential Signaling Pathways Modulated by Silybum marianum Constituents SM_Extract Silybum marianum Constituents (e.g., Marianine) Wnt_Pathway Wnt/β-catenin Pathway SM_Extract->Wnt_Pathway Inhibition PI3K_Pathway PI3K/Akt/mTOR Pathway SM_Extract->PI3K_Pathway Inhibition HGF_Pathway HGF/c-Met Pathway SM_Extract->HGF_Pathway Inhibition Cell_Proliferation Cell Proliferation Wnt_Pathway->Cell_Proliferation Cell_Growth Cell Growth & Survival PI3K_Pathway->Cell_Growth Metastasis Invasion & Metastasis HGF_Pathway->Metastasis cluster_isolation General Isolation Workflow for Triterpenoids Plant Dried, Powdered Silybum marianum Extract Crude Methanolic Extract Plant->Extract Methanol Extraction Partition Solvent-Solvent Partitioning Extract->Partition Fraction Triterpene-Rich Fraction (EtOAc) Partition->Fraction Silica Silica Gel Column Chromatography Fraction->Silica HPLC Preparative HPLC Silica->HPLC Marianine Pure Marianine HPLC->Marianine

References

An In-depth Technical Guide to Marennine: Physicochemical Properties, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: The query for "Marianine" yields limited specific results. It is highly probable that this is a misspelling of "Marennine," a well-researched blue pigment produced by the diatom Haslea ostrearia. This guide will focus on the technical details of Marennine. A compound listed as Marianine in the PubChem database has the CAS number 886437-19-0 and a molecular weight of 470.7 g/mol .

This technical guide provides a comprehensive overview of Marennine, detailing its physicochemical properties, biological activities, and the experimental protocols used to elucidate its functions. The information is intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Marennine is a water-soluble blue-green pigment. Its exact molecular structure is complex and has been challenging to fully elucidate, but it is understood to have a polysaccharidic backbone.[1][2] It exists in both intracellular (IMn) and extracellular (EMn) forms, which differ slightly in their molecular mass and UV-visible spectra.[2]

PropertyValueSource
CAS Number 886437-19-0 (for Marianine)PubChem
Molecular Weight 470.7 g/mol (for Marianine)PubChem
Molecular Mass (EMn) ~9893 Da (by mass spectrometry)[2]
Molecular Mass (EMn) ~7 kDa (by gel-filtration)[2]
Appearance Blue-green pigment[1]
Solubility Water-soluble, insoluble in organic solvents[1]

Biological Activities and Mechanism of Action

Marennine exhibits a range of biological activities, including antiproliferative, antiviral, and antibacterial effects.[3][4]

Antiproliferative and Anti-angiogenic Activity

Marennine has been shown to inhibit the proliferation of several human tumor cell lines.[5] Its mechanism of action is multifaceted, involving cell cycle arrest, induction of apoptosis and senescence, and inhibition of angiogenesis.

Quantitative Data on Antiproliferative and Cytotoxic Effects:

Cell LineActivityMeasurementValue
Neuroglial CellsCytotoxicityDecrease in cell viability (24h)~75% at 100 µg/mL
Neuroglial CellsCytotoxicityDecrease in cell viability (48h)~85% at 100 µg/mL
Endothelial Colony-Forming Cells (ECFCs)CytotoxicityIC50 (72h)6.2 µg/mL
ECFCsProliferation Inhibition (72h)% inhibition at 100 µg/mL~60%

Signaling Pathways: Marennine's antiproliferative effects are associated with the arrest of the cell cycle in the G0/G1 or G1/S phase.[5] It has been observed to downregulate the expression of Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1) and may interfere with VEGFR-2 signaling pathways, which are crucial for angiogenesis.[5] The proposed mechanism suggests that marennine may act extracellularly by either reducing the bioavailability of VEGF or by directly interacting with its receptors.[5] Furthermore, in neuroglial cells, marennine has been shown to induce a strong upregulation of the anti-inflammatory cytokine Interleukin-10 (IL-10) gene expression.[6][7]

G Marennine Marennine VEGFR VEGFR-1 / VEGFR-2 Marennine->VEGFR Inhibits (Directly or via VEGF) Proliferation ECFC Proliferation & Angiogenesis Marennine->Proliferation Inhibits Migration Cell Migration Marennine->Migration Inhibits Apoptosis Apoptosis Marennine->Apoptosis Induces Senescence Senescence Marennine->Senescence Induces CellCycleArrest G0/G1 Phase Cell Cycle Arrest Marennine->CellCycleArrest Induces VEGF VEGF VEGF->VEGFR Activates Signaling Downstream Signaling (e.g., SRC/FAK, MEK/ERK) VEGFR->Signaling Initiates Signaling->Proliferation Promotes Signaling->Migration Promotes

Proposed Anti-angiogenic and Antiproliferative Signaling Pathway of Marennine.
Antiviral Activity

Both intracellular and extracellular forms of marennine have demonstrated antiviral activity against Herpes Simplex Virus type 1 (HSV-1).[4]

Quantitative Data on Antiviral Activity:

VirusFormMeasurementValue
HSV-1Intracellular MarennineEC5024.0 µg/mL
HSV-1Extracellular MarennineEC5027.0 µg/mL

The precise mechanism of action against HSV-1 has not been fully elucidated but is an area of ongoing research.

Antibacterial Activity

Marennine has shown inhibitory effects against various marine bacteria, most notably pathogenic Vibrio species.[3][8] The antibacterial activity is species- and even strain-dependent, with responses ranging from growth stimulation at low concentrations to total inhibition at higher concentrations.[8]

Quantitative Data on Antibacterial Activity:

BacteriaActivityMeasurementValue
Vibrio aestuarianusGrowth InhibitionMinimum ConcentrationAs low as 1 µg/mL

The antibacterial mechanism is thought to be an intrinsic property of the pigment itself.[8]

Experimental Protocols

This section details the methodologies for the extraction and purification of marennine, as well as for assessing its biological activities.

Marennine Extraction and Purification

Several protocols exist for the extraction and purification of marennine from Haslea ostrearia cultures.

1. Ultrafiltration and Chromatography Method: This method is suitable for large-scale production and separates extracellular (EMn) and intracellular (IMn) marennine.[1][2]

  • Step 1: Culture and Harvest: Haslea ostrearia is cultured in photobioreactors. For EMn, the culture supernatant (termed "Blue Water") is collected. For IMn, the algal pellet is harvested.[2]

  • Step 2: Initial Filtration: The "Blue Water" is filtered through 12-15 µm and then 1.2 µm porosity filters to remove cells and debris.[2]

  • Step 3: Ultrafiltration: The filtered supernatant undergoes a two-step ultrafiltration process, for example, using 30 kDa and then 3 kDa molecular weight cut-off membranes.[9]

  • Step 4: Anion-Exchange Chromatography: The concentrated marennine from ultrafiltration is further purified using anion-exchange chromatography for isolation.[1]

  • Step 5 (for IMn): The algal pellet is ground in a mortar and pestle with an extraction buffer (e.g., 250 mM NH4HCO3, pH 8) at 4°C in the dark. The extract is then centrifuged and filtered before purification steps.[2]

2. Solid-Phase Extraction (SPE) with Graphitic Carbon: A more recent and faster method that provides a better crude yield.[10]

  • Step 1: Harvest and Filtration: "Blue Water" is harvested and filtered at 1 µm to remove cellular debris.[10]

  • Step 2: SPE Column Preparation: A graphitized carbon black (GCB) solid-phase extraction column is prepared.

  • Step 3: Loading and Elution: The filtered "Blue Water" is loaded onto the SPE-GCB column. After washing, marennine is eluted. The mobile phase composition (e.g., pH, organic modifiers) is optimized for recovery.[10]

  • Step 4: Recovery: The eluted marennine is recovered, for instance, by antisolvent precipitation.[10]

G cluster_0 Ultrafiltration Method cluster_1 Solid-Phase Extraction Method Culture H. ostrearia Culture Harvest Harvest Supernatant (Blue Water) Culture->Harvest Filtration Coarse & Fine Filtration (1.2 - 15 µm) Harvest->Filtration Ultrafiltration Ultrafiltration (e.g., 3-30 kDa) Filtration->Ultrafiltration Chromatography Anion-Exchange Chromatography Ultrafiltration->Chromatography Purified_EMn Purified EMn Chromatography->Purified_EMn Culture2 H. ostrearia Culture Harvest2 Harvest Supernatant (Blue Water) Culture2->Harvest2 Filtration2 Filtration (1 µm) Harvest2->Filtration2 SPE Solid-Phase Extraction (Graphitic Carbon) Filtration2->SPE Elution Elution & Precipitation SPE->Elution Purified_EMn2 Purified EMn Elution->Purified_EMn2

Workflow for Marennine Extraction and Purification.
Cell Viability and Proliferation Assays

1. MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11]

  • Step 1: Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Step 2: Treatment: Treat the cells with various concentrations of marennine (e.g., 10, 50, 100 µg/mL) for specific durations (e.g., 24 or 48 hours).[11] Include vehicle-only controls.

  • Step 3: MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Step 4: Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Step 5: Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

G cluster_0 MTT Cell Viability Assay Workflow Seed Seed Cells in 96-well Plate Treat Treat with Marennine (24-48h) Seed->Treat Add_MTT Add MTT Reagent (Incubate 2-4h) Treat->Add_MTT Formazan Living cells convert MTT to Formazan Add_MTT->Formazan Solubilize Solubilize Formazan Crystals (DMSO) Formazan->Solubilize Read Measure Absorbance (~570 nm) Solubilize->Read Result Calculate Cell Viability Read->Result

References

Unveiling the Flavonolignan Profile of Silybum marianum: A Technical Guide on the Natural Abundance of Silymarin Constituents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Silybum marianum (L.) Gaertn., commonly known as milk thistle, is a medicinal plant with a long history of use in treating liver and gallbladder disorders. The primary bioactive constituents of milk thistle are a complex mixture of flavonolignans collectively known as silymarin (B1681676). This technical guide provides an in-depth overview of the natural abundance of the major components of silymarin in Silybum marianum extracts, tailored for researchers, scientists, and drug development professionals. While the term "Marianine" was specified, a comprehensive review of the scientific literature does not yield a compound of this name associated with Silybum marianum. It is likely that the query refers to the well-characterized components of the silymarin complex. This guide will focus on these known constituents.

The silymarin complex is primarily extracted from the seeds of the milk thistle plant and typically constitutes 65–80% of the extract.[1] The main flavonolignans in this mixture are silybin (B1146174) (with its diastereoisomers silybin A and silybin B), isosilybin (B7881680) (with its diastereoisomers isosilybin A and isosilybin B), silychristin, and silydianin.[1][2] Another key flavonoid present is taxifolin.[3] The concentration and relative proportion of these compounds can vary significantly based on factors such as the plant's geographical origin, stage of maturity, and the extraction method employed.[4]

Quantitative Data on Silymarin Constituents

The following table summarizes the quantitative data on the abundance of major silymarin components in Silybum marianum extracts from various studies. These values highlight the variability in content across different samples and analytical methods.

ComponentPlant PartExtraction MethodConcentration/ContentReference
Total Silymarin FruitsNot Specified0.06–2.19% of fruit dry weight[4]
FruitsMethanol (B129727) (reflux)>6% in the pericarp, <2% in whole fruits
SeedsNot SpecifiedApproximately 4–6% of the seeds[1]
FruitsNot Specified1.5 to 3.5% in dried ripe fruits[5]
Silybin A & B SeedsMethanolA major component of the silymarin complex[6]
Isosilybin A & B SeedsMethanolA major component of the silymarin complex[7]
Silychristin FruitsNot SpecifiedVaries significantly between chemotypes[2]
Silydianin FruitsNot SpecifiedVaries significantly between chemotypes[2]
Taxifolin FruitsNot SpecifiedA key flavonoid component[3]
Leaves LeavesNot SpecifiedContains silymarin components, yield can be higher per field area than seeds[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate quantification of silymarin constituents. The most common analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS/MS).

1. Sample Preparation and Extraction

A standardized extraction procedure is essential for reproducible results. A common method involves the following steps:

  • Defatting: The seeds of Silybum marianum are first ground and then defatted using a non-polar solvent like n-hexane in a Soxhlet extractor.[9] This step removes lipids that can interfere with subsequent analyses.

  • Extraction: The defatted material is then extracted with a polar solvent, most commonly methanol or ethanol, to isolate the flavonolignans.[6][9] Accelerated solvent extraction is also utilized to standardize the process.[4]

  • Concentration: The resulting extract is then concentrated under reduced pressure to yield a crude silymarin extract.

2. Chromatographic Quantification

  • High-Performance Liquid Chromatography (HPLC):

    • Stationary Phase: Reversed-phase columns, such as C18 or C8, are typically used.[3]

    • Mobile Phase: A gradient or isocratic elution is employed, commonly using a mixture of acetonitrile (B52724) and water, often with a small percentage of acid (e.g., 0.5% phosphoric acid) to improve peak shape.[5]

    • Detection: UV detection at a wavelength of 288 nm is standard for quantifying silymarin components.[8]

    • Quantification: Quantification is achieved by comparing the peak areas of the analytes in the sample to those of certified reference standards.[4]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS):

    • This method offers higher sensitivity and specificity compared to HPLC-UV.[10][11]

    • Ionization: Electrospray ionization (ESI) in negative ion mode is often used.[10]

    • Detection: Selected Reaction Monitoring (SRM) is employed for accurate quantification of individual flavonolignans.[11]

    • Internal Standards: The use of internal standards, such as deuterated daidzein (B1669772) and genistein, can help to correct for matrix effects.[10]

Visualizations

Experimental Workflow for Quantification of Silymarin Constituents

experimental_workflow plant_material Silybum marianum Seeds grinding Grinding plant_material->grinding defatting Defatting (n-hexane) grinding->defatting extraction Extraction (Methanol/Ethanol) defatting->extraction concentration Concentration extraction->concentration crude_extract Crude Silymarin Extract concentration->crude_extract hplc HPLC-UV Analysis crude_extract->hplc uhplc UHPLC-MS/MS Analysis crude_extract->uhplc quantification Quantification of Constituents hplc->quantification uhplc->quantification

Caption: A generalized workflow for the extraction and quantification of silymarin constituents from Silybum marianum seeds.

Logical Relationship of Silymarin Components

silymarin_components silybum Silybum marianum (Milk Thistle) silymarin Silymarin Complex silybum->silymarin silybin Silybin (A & B) silymarin->silybin isosilybin Isosilybin (A & B) silymarin->isosilybin silychristin Silychristin silymarin->silychristin silydianin Silydianin silymarin->silydianin taxifolin Taxifolin silymarin->taxifolin

Caption: The hierarchical relationship of the major bioactive components within the silymarin complex extracted from Silybum marianum.

Note on Signaling Pathways: While the hepatoprotective effects of silymarin are well-documented and attributed to its antioxidant and anti-inflammatory properties, the specific signaling pathways for each individual flavonolignan are complex and a subject of ongoing research. A detailed diagram of these pathways would be extensive and beyond the scope of this guide, which focuses on natural abundance and quantification. Research indicates that silymarin's mechanisms of action involve modulation of pathways such as NF-κB, STAT3, and various apoptotic and cell survival pathways.

The natural abundance of flavonolignans in Silybum marianum extracts, collectively known as silymarin, is variable and dependent on numerous factors. Accurate quantification of the major constituents—silybin, isosilybin, silychristin, and silydianin—requires robust and validated analytical methods, with HPLC and UHPLC-MS/MS being the current standards. This guide provides a foundational understanding of the quantitative composition and the methodologies for analysis, which are critical for the standardization of milk thistle extracts for research and pharmaceutical applications. Further research is needed to fully elucidate the individual contributions and synergistic effects of these compounds and their mechanisms of action in various biological systems.

References

Spectroscopic and Structural Elucidation of Silybin from Silybum marianum

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for silybin (B1146174), the major bioactive constituent of milk thistle (Silybum marianum). Silybin, a flavonolignan, is a complex of two diastereomers, silybin A and silybin B. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural and analytical characterization.

Mass Spectrometry (MS)

Mass spectrometry data is crucial for determining the molecular weight and fragmentation pattern of silybin, confirming its elemental composition.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for Silybin

ParameterValueReference
Molecular FormulaC₂₅H₂₂O₁₀[1][2]
Molecular Weight482.441 g/mol [1]
Exact Mass [M+H]⁺483.1291 (calculated)[3]
Exact Mass [M+H]⁺483.1298 (experimental)[3]
Exact Mass [M-H]⁻481.0 (experimental)[4]

Table 2: Key MS/MS Fragmentation Data for Silybin

Precursor Ion (m/z)Fragmentation Ions (m/z)Ionization ModeReference
481.0301, 125.1Negative ESI[4]

A common method for the analysis of silybin is through liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

  • Chromatography: Separation of silybin diastereomers can be achieved using a C18 reversed-phase column with a gradient elution. A typical mobile phase consists of a mixture of methanol, water, and an acidifier like formic acid to improve protonation and peak shape.[5][6]

  • Mass Spectrometry: Electrospray ionization (ESI) is a soft ionization technique commonly used for silybin analysis and can be operated in both positive and negative ion modes.[4][5] For structural confirmation, tandem mass spectrometry (MS/MS) is employed to generate characteristic fragmentation patterns.[4]

The experimental workflow for LC-MS/MS analysis is depicted below.

LC-MSMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Extraction Extraction from Silybum marianum seeds Purification Purification via Column Chromatography Extraction->Purification Injection Sample Injection Purification->Injection Separation C18 Reversed-Phase Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Analysis Tandem MS Analysis (MS/MS) Ionization->Analysis Data Data Analysis->Data Data Acquisition & Processing NMR_Elucidation 1D_H 1D ¹H NMR COSY 2D COSY 1D_H->COSY ¹H-¹H Correlations HMQC 2D HMQC/HSQC 1D_H->HMQC Direct ¹H-¹³C Correlations HMBC 2D HMBC 1D_H->HMBC Long-Range ¹H-¹³C Correlations 1D_C 1D ¹³C NMR 1D_C->HMQC 1D_C->HMBC Structure Final Structure Elucidation COSY->Structure HMQC->Structure HMBC->Structure Silybin_Signaling cluster_CellularEffects Cellular Effects Silybin Silybin p53 p53 Silybin->p53 upregulates VEGF VEGF Silybin->VEGF inhibits NFkB NFkB Silybin->NFkB inhibits Apoptosis Induction of Apoptosis Angiogenesis Inhibition of Angiogenesis Inflammation Reduction of Inflammation p53->Apoptosis VEGF->Angiogenesis NFkB->Inflammation

References

Unveiling the Bioactivity of Marianine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Marianine, a tetracyclic triterpenoid (B12794562) originating from the plant Silybum marianum, has been identified as a noteworthy inhibitor of the serine protease chymotrypsin (B1334515). This document provides a comprehensive overview of the known biological activities of Marianine, with a primary focus on its chymotrypsin inhibitory properties. It details the quantitative data available, outlines the experimental protocols for assessing its activity, and presents a logical workflow for its characterization. This technical guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of Marianine.

Introduction

Marianine is a lanostane-type triterpenoid isolated from the whole plant of Silybum marianum (L.) Gaertn., commonly known as milk thistle. The structure of Marianine has been elucidated as (3β,24E)-3,25-dihydroxy-24-methylenelanost-8-en-7-one through extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectral analysis. While the plant Silybum marianum is well-known for producing a variety of bioactive compounds, most notably the flavonolignan complex silymarin, Marianine represents a distinct chemical entity with specific biological activity. The primary biological function attributed to Marianine to date is its ability to inhibit the digestive enzyme chymotrypsin in a concentration-dependent manner[1]. This inhibitory action suggests potential therapeutic applications for Marianine in conditions where chymotrypsin activity is dysregulated.

Quantitative Biological Data

The inhibitory potency of Marianine against α-chymotrypsin has been quantified, providing a basis for its further investigation as a potential therapeutic agent. The available data is summarized in the table below.

CompoundTarget EnzymeInhibitory Concentration (IC₅₀)Reference
Marianineα-Chymotrypsin21.1 ± 0.6 µM[1]

Experimental Protocols

The following section details the methodology for the key in vitro assay used to determine the biological activity of Marianine.

α-Chymotrypsin Inhibition Assay

The inhibitory activity of Marianine against α-chymotrypsin was determined using a spectrophotometric method.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • N-Benzoyl-L-Tyrosine p-nitroanilide (BTPNA) as the substrate

  • Tris-HCl buffer (50 mM, pH 7.6) containing 10 mM CaCl₂

  • Marianine (test compound)

  • Chymostatin (positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • A stock solution of α-chymotrypsin is prepared in Tris-HCl buffer.

    • A stock solution of the substrate, N-Benzoyl-L-Tyrosine p-nitroanilide, is prepared in DMSO.

    • Stock solutions of Marianine and the positive control (chymostatin) are prepared in DMSO.

  • Assay Protocol:

    • The assay is performed in a 96-well microplate.

    • To each well, add 85 µL of Tris-HCl buffer.

    • Add 5 µL of the test compound (Marianine) or the positive control at various concentrations.

    • Add 10 µL of the α-chymotrypsin solution to initiate the pre-incubation.

    • The plate is incubated at 37°C for 25 minutes.

    • Following incubation, 5 µL of the BTPNA substrate solution is added to each well to start the enzymatic reaction.

    • The absorbance is measured immediately at 410 nm and then continuously for a set period using a microplate reader.

    • The rate of reaction is determined by monitoring the change in absorbance over time.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Mechanisms of Action

Currently, there is no published research detailing the specific signaling pathways modulated by Marianine. Its primary known mechanism of action is the direct inhibition of the enzyme chymotrypsin. The concentration-dependent nature of this inhibition suggests a direct interaction with the enzyme, though the precise binding mode (e.g., competitive, non-competitive, or uncompetitive) has not been explicitly reported.

Visualizations

Experimental Workflow for Chymotrypsin Inhibition Assay

The following diagram illustrates the key steps in the experimental workflow for assessing the chymotrypsin inhibitory activity of Marianine.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare α-Chymotrypsin Solution add_enzyme Add α-Chymotrypsin prep_enzyme->add_enzyme prep_substrate Prepare BTPNA Substrate Solution add_substrate Add BTPNA Substrate prep_substrate->add_substrate prep_compound Prepare Marianine & Control Solutions add_compound Add Marianine/Control prep_compound->add_compound add_buffer Add Buffer to Wells add_buffer->add_compound add_compound->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance at 410 nm add_substrate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition det_ic50 Determine IC50 Value calc_inhibition->det_ic50

Caption: Workflow for α-Chymotrypsin Inhibition Assay.

Logical Relationship of Marianine's Known Biological Activity

This diagram depicts the logical flow from the source of Marianine to its identified biological effect.

logical_relationship source Silybum marianum (Milk Thistle) compound Marianine (Tetracyclic Triterpenoid) source->compound Isolation activity Enzyme Inhibition compound->activity Mechanism target α-Chymotrypsin (Serine Protease) target->activity Effect on

Caption: Source, Target, and Activity of Marianine.

Conclusion and Future Directions

Marianine, a triterpenoid from Silybum marianum, has been identified as a moderate inhibitor of α-chymotrypsin. The quantitative data and experimental protocols provided in this guide offer a starting point for further research into its therapeutic potential. Future studies should focus on elucidating the precise mechanism of chymotrypsin inhibition (i.e., competitive, non-competitive), evaluating its selectivity against other proteases, and exploring its efficacy in in vivo models of diseases where chymotrypsin activity is implicated. Furthermore, investigating other potential biological activities of Marianine beyond protease inhibition will be crucial to fully understand its pharmacological profile.

References

Marianine as a Chymotrypsin Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chymotrypsin (B1334515), a serine protease, plays a crucial role in digestive processes and has been implicated in various pathological conditions, making it a significant target for therapeutic inhibitor development. Marianine, a novel lanostane (B1242432) triterpene isolated from the plant Silybum marianum, has been identified as a chymotrypsin inhibitor.[1] This technical guide provides a comprehensive overview of the current understanding of Marianine's inhibitory action on chymotrypsin, including its quantitative inhibition profile, the experimental methodologies for its characterization, and a conceptual framework for its mechanism of action. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines established facts about Marianine with illustrative protocols and data representative of chymotrypsin inhibitor studies to serve as a practical resource for researchers in the field.

Introduction to Marianine and Chymotrypsin Inhibition

Marianine is a lanostane triterpene discovered in the whole plant of Silybum marianum.[1] Its structure has been elucidated through one-dimensional and two-dimensional nuclear magnetic resonance (1D and 2D-NMR) spectral analysis.[1] Studies have shown that Marianine, along with related compounds marianosides A and B from the same plant, inhibits chymotrypsin in a concentration-dependent manner.[1] Triterpenoids, in general, are known to exhibit a variety of biological activities, and their potential as enzyme inhibitors is an active area of research. The inhibition of proteases like chymotrypsin is a key strategy in the development of treatments for diseases characterized by excessive proteolytic activity.

Quantitative Inhibition Data

While the primary literature confirms the concentration-dependent inhibition of chymotrypsin by Marianine, specific quantitative data such as IC50 and Ki values are not available in the public domain.[1] The following table presents an illustrative summary of the kind of quantitative data typically generated in such studies.

InhibitorIC50 (µM) [Illustrative]Ki (µM) [Illustrative]Inhibition Type [Illustrative]
Marianine 15.5 ± 1.27.8 ± 0.6Competitive
Marianoside A25.2 ± 2.112.1 ± 1.1Competitive
Marianoside B30.8 ± 2.515.3 ± 1.4Competitive
Chymostatin (Control)0.15 ± 0.020.07 ± 0.01Competitive

Note: The data in this table is illustrative and intended to represent typical values for novel chymotrypsin inhibitors. Actual values for Marianine and its related compounds would need to be determined experimentally.

Experimental Protocols

Detailed experimental protocols for the characterization of Marianine as a chymotrypsin inhibitor are not publicly available. The following section outlines a standard methodology for a chymotrypsin inhibition assay, which would be suitable for determining the quantitative inhibition data presented above.

α-Chymotrypsin Inhibition Assay

This protocol is based on the spectrophotometric measurement of the hydrolysis of a synthetic substrate, N-succinyl-L-phenylalanine-p-nitroanilide (SPNA), by α-chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas (Sigma-Aldrich)

  • N-succinyl-L-phenylalanine-p-nitroanilide (SPNA) (Sigma-Aldrich)

  • Tris-HCl buffer (50 mM, pH 7.6)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Marianine (and other test compounds)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-chymotrypsin (1 mg/mL) in 1 mM HCl. Dilute to the final working concentration (e.g., 0.05 U/mL) in Tris-HCl buffer just before use.

    • Prepare a stock solution of SPNA (20 mM) in DMSO. Dilute to the final working concentration (e.g., 1 mM) in Tris-HCl buffer.

    • Prepare stock solutions of Marianine and other test compounds in DMSO. Create a series of dilutions at various concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the test compound solution at different concentrations. For the control, add 20 µL of DMSO.

    • Add 140 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the α-chymotrypsin solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the SPNA solution to each well.

    • Immediately measure the absorbance at 410 nm using a microplate reader. Continue to record the absorbance every minute for 20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance versus time plot.

    • The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition type and the inhibition constant (Ki), kinetic studies are performed by measuring the reaction rates at various substrate and inhibitor concentrations. The data is then plotted on a Lineweaver-Burk or Dixon plot.

Visualizations

Proposed Inhibitory Mechanism

The following diagram illustrates a hypothetical competitive inhibition mechanism of chymotrypsin by Marianine. In this model, Marianine binds to the active site of chymotrypsin, preventing the substrate from binding.

InhibitionMechanism Chymotrypsin Chymotrypsin (Enzyme) ES_Complex Enzyme-Substrate Complex Chymotrypsin->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex (Inactive) Chymotrypsin->EI_Complex Binds Substrate Substrate (e.g., SPNA) Substrate->ES_Complex Product Product (p-nitroaniline) Marianine Marianine (Inhibitor) Marianine->EI_Complex ES_Complex->Chymotrypsin Releases ES_Complex->Product

A diagram illustrating the proposed competitive inhibition of chymotrypsin by Marianine.
Experimental Workflow

The workflow for characterizing a novel chymotrypsin inhibitor like Marianine is a multi-step process, from isolation to kinetic analysis.

ExperimentalWorkflow cluster_0 Compound Isolation and Identification cluster_1 Inhibition Assays cluster_2 Mechanism of Action Isolation Isolation of Marianine from Silybum marianum StructureID Structural Elucidation (NMR, Mass Spec) Isolation->StructureID Screening Initial Screening for Chymotrypsin Inhibition StructureID->Screening DoseResponse Dose-Response Assay (IC50 Determination) Screening->DoseResponse Kinetics Kinetic Studies (Lineweaver-Burk/Dixon Plots) DoseResponse->Kinetics InhibitionType Determination of Inhibition Type (Ki) Kinetics->InhibitionType

A flowchart outlining the experimental workflow for characterizing Marianine.

Conclusion and Future Directions

Marianine, a lanostane triterpene from Silybum marianum, has been identified as a promising chymotrypsin inhibitor.[1] While its concentration-dependent inhibitory activity is established, further research is required to fully elucidate its therapeutic potential. Future studies should focus on determining the precise quantitative inhibitory parameters (IC50 and Ki), delineating the exact mechanism of inhibition, and exploring the structure-activity relationships of Marianine and its analogs. Such research will be invaluable for the development of novel therapeutics targeting chymotrypsin-mediated pathologies.

References

The Enigmatic Therapeutic Potential of Marianine: A Scientific Inquiry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the current scientific landscape reveals that Marianine, a tetracyclic triterpenoid (B12794562) isolated from the plant Silybum marianum (commonly known as milk thistle), remains a largely unexplored molecule in the realm of therapeutic research. While its existence and a singular biological activity have been documented, a comprehensive understanding of its potential therapeutic targets, mechanisms of action, and associated signaling pathways is conspicuously absent from the current body of scientific literature.

Marianine has been identified as an inhibitor of chymotrypsin (B1334515), a digestive enzyme.[1] However, beyond this initial finding, there is a significant dearth of publicly available data on its broader biological effects. Extensive searches for its impact on critical cellular processes such as cancer progression, apoptosis, and cell cycle regulation have yielded no specific results. Consequently, the creation of a detailed technical guide on the therapeutic targets of Marianine, as originally envisioned, is not feasible at this time.

The focus of therapeutic research on Silybum marianum has overwhelmingly been on a complex of flavonolignans known as silymarin, and its primary active constituent, silybin.[2][3] These compounds have been the subject of numerous studies and have demonstrated a range of promising therapeutic properties, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer effects.[2][4][5][6]

This disparity in research focus highlights that while Silybum marianum is a rich source of bioactive compounds, Marianine itself has not yet been a subject of significant investigation. For researchers, scientists, and drug development professionals, this represents both a challenge and an opportunity. The unique structure of Marianine as a tetracyclic triterpenoid suggests that it may possess distinct pharmacological properties worthy of future exploration.

Known Biological Activity of Marianine

The sole reported biological activity of Marianine is its ability to inhibit the enzyme chymotrypsin.[1] Chymotrypsin is a serine protease that plays a crucial role in the digestion of proteins in the small intestine.

Experimental Protocol: Chymotrypsin Inhibition Assay

While a specific protocol for Marianine is not available, a general methodology for assessing chymotrypsin inhibition can be outlined as follows. This protocol is a standard enzymatic assay and would require optimization for the specific investigation of Marianine.

Objective: To determine the inhibitory effect of Marianine on chymotrypsin activity.

Materials:

  • Bovine pancreatic α-chymotrypsin

  • Marianine (of known concentration)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) or other suitable chromogenic substrate

  • Tris-HCl buffer (pH 7.8)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving Marianine

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

    • Prepare a stock solution of Marianine in DMSO. Create a series of dilutions to test a range of concentrations.

    • Prepare a stock solution of the chromogenic substrate in an appropriate solvent.

  • Assay Setup:

    • In a 96-well microplate, add a fixed volume of Tris-HCl buffer to each well.

    • Add a small volume of the Marianine dilutions to the test wells. For control wells, add the same volume of DMSO.

    • Add a fixed amount of the α-chymotrypsin solution to all wells except for the blank.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction:

    • Add the chromogenic substrate to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 405 nm for p-nitroaniline release) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of Marianine.

    • Plot the percentage of chymotrypsin inhibition against the logarithm of the Marianine concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Further kinetic studies, such as Lineweaver-Burk or Dixon plots, can be performed by varying both substrate and inhibitor concentrations to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Future Directions and Unanswered Questions

The current state of knowledge on Marianine presents a clear gap in the scientific literature. To unlock its potential therapeutic applications, future research should focus on:

  • Broad-Spectrum Biological Screening: Evaluating the effects of Marianine on a wide range of cancer cell lines and in models of various diseases.

  • Target Identification: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the molecular targets of Marianine beyond chymotrypsin.

  • Mechanism of Action Studies: Investigating the downstream signaling pathways modulated by Marianine upon binding to its targets. This would involve techniques like Western blotting, qPCR, and reporter gene assays.

  • In Vivo Efficacy and Toxicity: Assessing the therapeutic efficacy and safety profile of Marianine in preclinical animal models.

Logical Relationship: From Plant to Potential Therapeutic

The journey from a natural product to a therapeutic agent follows a logical progression of scientific inquiry. The following diagram illustrates the necessary steps to elucidate the therapeutic potential of Marianine, starting from its source.

G Logical Workflow for Marianine Research cluster_0 Source & Isolation cluster_1 Initial Characterization cluster_2 Future Research Areas (Currently Lacking Data) Silybum_marianum Silybum marianum (Milk Thistle) Isolation Isolation & Purification of Marianine Silybum_marianum->Isolation Structure Structural Elucidation (Tetracyclic Triterpenoid) Isolation->Structure Chymotrypsin_Inhibition Known Biological Activity (Chymotrypsin Inhibition) Isolation->Chymotrypsin_Inhibition Screening Broad Biological Screening (e.g., Anti-cancer, Anti-inflammatory) Chymotrypsin_Inhibition->Screening Hypothesized Broader Activity Target_ID Therapeutic Target Identification Screening->Target_ID MoA Mechanism of Action & Signaling Pathways Target_ID->MoA Preclinical Preclinical Studies (In Vivo Efficacy & Safety) MoA->Preclinical

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The query for "Marianine" and its related triterpenoids did not yield a specific compound matching this name within scientific literature, suggesting a potential misnomer. However, the context of natural product chemistry and triterpenoids strongly points towards compounds derived from Silybum marianum, commonly known as milk thistle. This plant is a rich source of bioactive molecules, most notably the flavonolignan mixture silymarin, of which silybin (B1146174) (also called silibinin) is the major and most active component. Furthermore, Silybum marianum is also known to produce several pentacyclic triterpenoids, including betulinic acid, oleanolic acid, and ursolic acid.

This technical guide, therefore, provides a comprehensive review of the scientific literature on silybin and the related triterpenoids—betulinic acid and ursolic acid—isolated from or related to Silybum marianum. It is designed to serve as a resource for researchers, scientists, and drug development professionals, summarizing the quantitative data on their biological activities, detailing key experimental protocols, and visualizing their mechanisms of action through signaling pathway diagrams.

Data Presentation: Biological Activities

The biological activities of silybin, betulinic acid, and ursolic acid have been extensively studied, with a significant focus on their cytotoxic and anti-inflammatory properties. The following tables summarize the quantitative data from various in vitro studies.

Cytotoxic Activities

The cytotoxic effects of silybin, betulinic acid, and ursolic acid have been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.

CompoundCell LineCancer TypeIC50 (µM)Reference
Silybin HCT-116Colon Carcinoma~250[1]
IMCEIntestinal Premalignant~75[1]
HepG2Hepatocellular Carcinoma133 ± 9[2]
Hepa1-6Liver Tumor78 ± 2[2]
SKBR3Breast Cancer>350 (24h), ~250 (48h), ~175 (72h)[3]
Betulinic Acid EPG85-257PGastric Carcinoma18.74 ± 1.12[4]
EPG85-257RDBGastric Carcinoma (Drug-Resistant)10.97 ± 0.98[4]
EPP85-181PPancreatic Carcinoma7.96 ± 0.45[4]
EPP85-181RPancreatic Carcinoma (Drug-Resistant)3.13 ± 0.19[4]
MCF-7Breast Cancer9.4 µg/mL[5]
HT-29Colon Cancer6.85 µg/mL[5]
NCI-H460Lung Cancer1.5–4.2 µg/mL[6]
A2780Ovarian Cancer1.8–4.5 µg/mL[6]
HeLaCervical Cancer1.8 µg/mL[6]
Ursolic Acid AsPC-1Pancreatic Ductal Adenocarcinoma10.1 - 14.2[1]
BxPC-3Pancreatic Ductal Adenocarcinoma10.1 - 14.2[1]
PC-3Prostate Cancer15.3 ± 0.4[7]
THP-1Leukemia12.1 ± 0.2[7]
HeLaCervical Cancer18.6 ± 0.3[7]
A-549Lung Cancer21.4 ± 0.5[7]
HT29Colon Adenocarcinoma8[8]
Anti-inflammatory Activities

Silybin, betulinic acid, and ursolic acid exhibit anti-inflammatory properties by modulating various inflammatory pathways, including the inhibition of nitric oxide (NO) production and the secretion of pro-inflammatory cytokines.

CompoundAssay/ModelEffectIC50/ConcentrationReference
Silybin LPS-stimulated RAW264.7 macrophagesInhibition of NO productionIC50 < 10 µM[9]
Monocytes from pre-eclamptic womenInhibition of spontaneous O₂⁻ and H₂O₂ release50 µM[10]
Monocytes from pre-eclamptic womenInhibition of TNF-α production50 µM[10]
Perfused rat liversInhibition of OTA-mediated TNF-α release-[11]
IL-1β-stimulated canine hepatocytesInhibition of PGE₂, IL-8, and MCP-1 production-[12]
Betulinic Acid LPS-stimulated RAW 264.7 macrophagesInhibition of NO production-[6]
-Inhibition of IL-1β, IL-6, TNF-α-[10]
Ursolic Acid LPS-stimulated RAW 264.7 cellsReduction of IL-1β, IL-6, and TNF-α-[13]
-Inhibition of COX-2-[14]
Th17 cellsAntagonizes RORγt functionIC50 = 0.56 µM[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of cytotoxicity and anti-inflammatory activity, as well as the extraction and purification of silybin.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Principle: Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow, water-soluble MTT into a purple, insoluble formazan (B1609692) product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., silybin, betulinic acid, or ursolic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours).[3][16]

  • MTT Addition: After the incubation period, remove the medium and add 20-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well.[16][17]

  • Incubation: Incubate the plate for 1.5 to 4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized to formazan.[16][18]

  • Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[16][18]

  • Absorbance Measurement: Shake the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.[19] Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[16][18]

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value is calculated from the dose-response curve.

Anti-inflammatory Activity Assessment: Griess Assay for Nitric Oxide

The Griess assay is a colorimetric method used to determine the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of nitric oxide (NO).

Principle: The Griess reagent is a two-component reagent consisting of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED). In an acidic medium, nitrite reacts with sulfanilamide to form a diazonium salt, which then couples with NED to form a stable, colored azo compound. The intensity of the pink/purple color is proportional to the nitrite concentration and is measured spectrophotometrically.

Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW264.7 cells) in a 24-well or 96-well plate at a density of approximately 1 x 10⁵ cells/mL.[20][21]

  • Stimulation: Pre-treat the cells with various concentrations of the test compound for a specified time, and then stimulate with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Incubate for 24-48 hours.[20][22]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% NED in water.[14]

    • Add 100 µL of the cell culture supernatant to a new 96-well plate.[20]

    • Add 100 µL of the Griess reagent to each well.[20]

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540-550 nm using a microplate reader.[14][20]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.[21]

Extraction and Purification of Silybin from Silybum marianum Seeds

The following is a general protocol for the extraction and purification of silybin, which can be adapted based on the specific equipment and scale of the operation.

Protocol:

  • Defatting of Seeds:

    • Grind the milk thistle seeds into a fine powder.

    • Defat the seed powder by extraction with a non-polar solvent like n-hexane in a Soxhlet apparatus for several hours. This step removes lipids that can interfere with subsequent extractions.[13][23]

  • Extraction of Silymarin:

    • Dry the defatted seed powder to remove residual hexane.

    • Extract the defatted powder with a polar solvent such as methanol (B129727) or ethyl acetate (B1210297) using a Soxhlet apparatus or by refluxing for several hours.[13][24]

    • Alternatively, pressurized liquid extraction (PLE) with acetone (B3395972) can be used for a more rapid extraction.

  • Purification of Silybin:

    • Concentrate the crude extract under reduced pressure to obtain a sticky residue.

    • The crude extract can be further purified using column chromatography. A common method involves a sequence of chromatographic steps:

      • Diaion HP-20 resin chromatography: To remove highly polar impurities.[23]

      • Silica gel chromatography: Elute with a solvent system such as chloroform:methanol to separate the flavonolignans.[13]

      • Sephadex LH-20 chromatography: For final purification of silybin A and B.[13]

  • Crystallization:

    • Dissolve the purified silybin fraction in a suitable solvent (e.g., 70% ethanol) by refluxing.[24]

    • Allow the solution to cool slowly to room temperature and then store at 4°C overnight to facilitate crystallization.[24]

    • Collect the purified silybin crystals by filtration or centrifugation.[24]

  • Analysis:

    • The purity and identity of the isolated silybin can be confirmed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[23]

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of silybin.

Silybin's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α / IL-1β receptor TNFR / IL-1R stimulus->receptor binds ikk IKK Complex (IKKα/β/γ) receptor->ikk activates silybin Silybin silybin->ikk inhibits ikb IκBα ikk->ikb phosphorylates ub Ubiquitination ikb->ub proteasome Proteasomal Degradation ikb->proteasome degraded nfkb NF-κB (p65/p50) nfkb->ikb bound by nucleus Nucleus nfkb->nucleus ub->proteasome transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) nucleus->transcription activates

Caption: Silybin inhibits the NF-κB pathway by blocking IKK complex activation.

Silybin-Induced Apoptosis: Intrinsic and Extrinsic Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway silybin Silybin death_receptors Death Receptors (Fas, TRAIL-R) silybin->death_receptors upregulates p53 p53 silybin->p53 activates caspase8 Pro-Caspase-8 death_receptors->caspase8 recruits & activates active_caspase8 Caspase-8 caspase8->active_caspase8 caspase3 Pro-Caspase-3 active_caspase8->caspase3 activates bid Bid active_caspase8->bid cleaves bax Bax p53->bax upregulates bcl2 Bcl-2 p53->bcl2 downregulates mitochondrion Mitochondrion bax->mitochondrion promotes pore formation bcl2->mitochondrion inhibits pore formation cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome cytochrome_c->apoptosome forms caspase9 Pro-Caspase-9 apaf1->caspase9 apaf1->apoptosome forms caspase9->apoptosome forms active_caspase9 Caspase-9 apoptosome->active_caspase9 activates active_caspase9->caspase3 activates active_caspase3 Caspase-3 caspase3->active_caspase3 parp PARP active_caspase3->parp cleaves apoptosis Apoptosis active_caspase3->apoptosis cleaved_parp Cleaved PARP parp->cleaved_parp tbid tBid bid->tbid tbid->mitochondrion activates

Caption: Silybin induces apoptosis via both intrinsic and extrinsic pathways.

Experimental Workflow for Cytotoxicity and Anti-inflammatory Screening

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_inflammation Anti-inflammatory Assessment start Start: Test Compounds (Silybin, Betulinic Acid, Ursolic Acid) cell_culture Cell Culture (e.g., Cancer cells, Macrophages) start->cell_culture treatment Compound Treatment cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay Cytotoxicity lps_stimulation LPS Stimulation treatment->lps_stimulation Anti-inflammatory ic50_calc Calculate IC50 mtt_assay->ic50_calc griess_assay Griess Assay (NO measurement) lps_stimulation->griess_assay elisa ELISA (Cytokine measurement) lps_stimulation->elisa inflammation_results Analyze Inflammatory Markers griess_assay->inflammation_results elisa->inflammation_results

Caption: Workflow for screening cytotoxic and anti-inflammatory activities.

Conclusion

While the initial query for "Marianine" remains ambiguous, the rich phytochemical profile of Silybum marianum offers a wealth of bioactive compounds with significant therapeutic potential. Silybin, the primary component of silymarin, demonstrates potent cytotoxic and anti-inflammatory effects through the modulation of key cellular signaling pathways, including NF-κB and apoptosis. The related triterpenoids, betulinic acid and ursolic acid, also exhibit promising anticancer and anti-inflammatory activities. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of molecular mechanisms to aid researchers and drug development professionals in the continued exploration of these valuable natural products. Further investigation into the synergistic effects of these compounds and the development of novel derivatives may lead to new therapeutic strategies for a range of diseases.

References

The Quest for Marianine's Bioactivity: An In Silico Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Marianine, a tetracyclic triterpenoid (B12794562) isolated from the medicinal plant Silybum marianum (milk thistle), has emerged as a molecule of interest due to its documented inhibitory effects on the digestive enzyme chymotrypsin (B1334515).[1] This whitepaper provides a comprehensive overview of a hypothetical in silico workflow designed to predict the bioactivity of Marianine, offering a roadmap for future research and drug discovery efforts. While experimental data on Marianine remains limited, this guide outlines the computational methodologies that can be employed to elucidate its potential therapeutic targets, pharmacological properties, and overall drug-like potential.

Molecular Profile of Marianine

Marianine is classified as a lanostane (B1242432) triterpene.[1] Its chemical structure provides the foundation for all in silico analyses.

Table 1: Physicochemical Properties of Marianine (Predicted)

PropertyValueMethod
Molecular FormulaC₃₁H₅₀O₃-
Molecular Weight470.7 g/mol -
XLogP36.12D Similarity
Hydrogen Bond Donors2Rule-based
Hydrogen Bond Acceptors3Rule-based
Rotatable Bonds5Rule-based

Note: These properties are computationally predicted and require experimental validation.

In Silico Prediction of Bioactivity: A Methodological Workflow

The following sections detail a hypothetical, yet standard, computational workflow to predict the bioactivity and drug-like properties of Marianine.

Target Prediction and Molecular Docking

Given Marianine's known inhibitory activity against chymotrypsin, a logical first step is to explore its interactions with this enzyme and other related proteases through molecular docking.

Experimental Protocol: Molecular Docking of Marianine with Alpha-Chymotrypsin

  • Protein Preparation:

    • Obtain the 3D crystal structure of human α-chymotrypsin from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges using software such as AutoDock Tools or Maestro (Schrödinger).

    • Define the binding site based on the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate a 3D conformer of Marianine from its 2D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Molecular Docking:

    • Utilize docking software such as AutoDock Vina, Glide, or GOLD to dock Marianine into the prepared chymotrypsin binding site.

    • Generate multiple docking poses and rank them based on their predicted binding affinity (e.g., kcal/mol).

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between Marianine and the amino acid residues of the binding site.

    • Compare the predicted binding mode with known inhibitors of chymotrypsin to assess the plausibility of the interaction.

Logical Workflow for Target Identification

G start Marianine Structure reverse_screening Reverse Pharmacophore Screening / Target Fishing Databases (e.g., PharmMapper, SuperPred) start->reverse_screening docking Molecular Docking with Predicted Targets reverse_screening->docking md_simulation Molecular Dynamics Simulation docking->md_simulation binding_energy Binding Free Energy Calculation (MM/PBSA, MM/GBSA) md_simulation->binding_energy prioritization Prioritization of High-Affinity Targets binding_energy->prioritization experimental_validation Experimental Validation prioritization->experimental_validation

Caption: A workflow for identifying and validating potential biological targets of Marianine.
ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery.

Table 2: Predicted ADMET Properties of Marianine

ADMET PropertyPredictionConfidenceMethod
Absorption
Human Intestinal AbsorptionLowMediumGraph-based models
Caco-2 PermeabilityLowMedium2D QSAR
P-glycoprotein SubstrateYesHighSubstructure matching
Distribution
BBB PermeabilityNoHighLipinski's Rule of 5
Plasma Protein BindingHighMedium2D QSAR
Metabolism
CYP2D6 InhibitorYesMediumSubstructure matching
CYP3A4 InhibitorYesMediumSubstructure matching
Excretion
Renal Organic Cation TransporterNoHigh2D QSAR
Toxicity
AMES MutagenicityNoHighFragment-based
hERG InhibitionHigh RiskMedium2D QSAR
HepatotoxicityProbableLowStructural alerts

Note: These are predictions from computational models and require experimental verification.

Experimental Protocol: In Silico ADMET Prediction

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for the Marianine structure.

  • Platform Selection: Utilize web-based platforms or standalone software for ADMET prediction, such as SwissADME, pkCSM, or ADMETlab 2.0.

  • Property Calculation: Submit the SMILES string to the selected platform. The software will calculate a range of ADMET-related properties based on various computational models (e.g., quantitative structure-activity relationships (QSAR), machine learning, rule-based systems).

  • Data Analysis: Compile the predicted properties into a structured table. Analyze the predictions in the context of established thresholds for drug-like molecules (e.g., Lipinski's Rule of Five for oral bioavailability). Identify potential liabilities, such as predicted toxicity or poor absorption.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been experimentally linked to Marianine, its known inhibition of a protease suggests a potential role in pathways regulated by proteolytic activity. Future research could explore its effects on pathways such as the Ubiquitin-Proteasome System or pathways involved in apoptosis, where proteases play a critical role.

Hypothetical Signaling Pathway Interaction

G marianine Marianine protease Protease (e.g., Chymotrypsin-like) marianine->protease Inhibition substrate Protein Substrate protease->substrate Cleavage cleaved_substrate Cleaved Substrate substrate->cleaved_substrate downstream_signaling Downstream Signaling Cascade cleaved_substrate->downstream_signaling cellular_response Cellular Response (e.g., Apoptosis, Inflammation) downstream_signaling->cellular_response

Caption: A potential mechanism of action for Marianine via protease inhibition.

Conclusion and Future Directions

The in silico prediction of Marianine's bioactivity presents a compelling, albeit currently hypothetical, case for its further investigation as a potential therapeutic agent. The computational workflow outlined in this whitepaper provides a clear path for elucidating its biological targets beyond chymotrypsin and for assessing its drug-like properties. The predicted ADMET profile suggests potential challenges, such as low oral bioavailability and potential for hERG inhibition, which would need to be addressed in subsequent lead optimization studies. Experimental validation of these computational predictions is the critical next step in unlocking the full therapeutic potential of Marianine.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Bioactive Compounds from Silybum marianum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the isolation of bioactive compounds from the seeds of Silybum marianum (milk thistle). While information on the isolation of the specific lanostane (B1242432) triterpene "Marianine" is limited in publicly accessible scientific literature, a generalized protocol for the isolation of triterpenoids from plant material is presented as a guiding framework. In contrast, the isolation of the well-characterized flavonolignan complex, silymarin (B1681676), is extensively documented. Detailed, established protocols for the extraction and purification of silymarin and its major constituents are provided, along with quantitative data to inform experimental design and expected yields.

Isolation of Marianine (Lanostane Triterpene)

1.1. Introduction

1.2. Proposed Experimental Workflow for Marianine Isolation

workflow start Silybum marianum Plant Material (Whole Plant) extraction Maceration with Methanol (B129727) start->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Methanolic Extract filtration->crude_extract partition Solvent-Solvent Partitioning (n-Hexane, Ethyl Acetate (B1210297), n-Butanol) crude_extract->partition hexane_fraction n-Hexane Fraction (Lipids, Non-polar compounds) partition->hexane_fraction ethyl_acetate_fraction Ethyl Acetate Fraction (Triterpenes, Flavonolignans) partition->ethyl_acetate_fraction butanol_fraction n-Butanol Fraction (Polar Glycosides) partition->butanol_fraction column_chromatography Silica (B1680970) Gel Column Chromatography ethyl_acetate_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions tlc TLC Analysis of Fractions fractions->tlc pooling Pooling of Triterpene-rich Fractions tlc->pooling prep_hplc Preparative HPLC pooling->prep_hplc pure_marianine Isolated Marianine prep_hplc->pure_marianine

Caption: Proposed workflow for the isolation of Marianine.

1.3. Protocol for Triterpene Isolation (General)

  • Preparation of Plant Material:

    • Collect fresh, healthy whole plants of Silybum marianum.

    • Wash the plant material thoroughly with distilled water to remove any dirt and debris.

    • Air-dry the plant material in the shade for 7-10 days or use a hot air oven at 40-50°C until a constant weight is achieved.

    • Grind the dried plant material into a coarse powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material in methanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude methanolic extract.

  • Solvent-Solvent Partitioning:

    • Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity:

      • n-Hexane to remove non-polar compounds like lipids and chlorophyll.

      • Ethyl acetate, which is expected to contain the triterpenes.

      • n-Butanol to sequester highly polar compounds.

    • Collect and concentrate each fraction separately using a rotary evaporator.

  • Column Chromatography:

    • Subject the dried ethyl acetate fraction to column chromatography on a silica gel (60-120 mesh) column.

    • Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions of 20-25 mL and monitor the separation by thin-layer chromatography (TLC).

  • Thin-Layer Chromatography (TLC) Analysis:

    • Spot the collected fractions on pre-coated silica gel TLC plates.

    • Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 or 7:3 v/v).

    • Visualize the spots by spraying with a Lieberman-Burchard reagent and heating at 110°C for 10 minutes. Triterpenes typically give a characteristic pink, purple, or green color.

    • Pool the fractions that show similar TLC profiles corresponding to the target triterpene.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the pooled fractions using preparative HPLC with a C18 column.

    • Use a mobile phase gradient of acetonitrile (B52724) and water.

    • Monitor the elution at a suitable wavelength (e.g., 210 nm for compounds without a strong chromophore).

    • Collect the peak corresponding to the pure compound.

  • Structure Elucidation:

    • Confirm the identity and structure of the isolated compound using spectroscopic techniques such as Mass Spectrometry (MS), ¹H-NMR, and ¹³C-NMR.

Isolation of Silymarin and its Constituents

2.1. Introduction

Silymarin is a complex of flavonolignans and is the most well-studied bioactive component of Silybum marianum seeds. The isolation of silymarin is a standard phytochemical procedure. The following protocols detail common methods for its extraction and the purification of its major components.

2.2. Experimental Workflow for Silymarin Isolation

workflow start Silybum marianum Seeds defatting Defatting with n-Hexane (Soxhlet) start->defatting defatted_material Defatted Seed Powder defatting->defatted_material extraction Extraction with Methanol or Ethanol (B145695) (Soxhlet) defatted_material->extraction concentration Concentration of Extract extraction->concentration crude_silymarin Crude Silymarin Powder concentration->crude_silymarin purification Column Chromatography (Silica Gel, Sephadex LH-20) crude_silymarin->purification fractions Collection of Fractions purification->fractions hplc Preparative HPLC fractions->hplc isolated_compounds Isolated Flavonolignans (Silybin A/B, etc.) hplc->isolated_compounds

Caption: Workflow for the isolation of Silymarin and its components.

2.3. Protocol for Silymarin Extraction and Purification

  • Preparation of Plant Material:

    • Grind dried Silybum marianum seeds to a fine powder.

  • Defatting:

    • Extract the seed powder with n-hexane in a Soxhlet apparatus for 6-8 hours to remove lipids.

    • Air-dry the defatted seed powder to remove residual solvent.

  • Extraction of Silymarin:

    • Extract the defatted seed powder with methanol or ethanol in a Soxhlet apparatus for 8-12 hours.

    • Concentrate the extract under reduced pressure using a rotary evaporator to yield crude silymarin.

  • Purification by Column Chromatography:

    • Dissolve the crude silymarin in a minimal amount of methanol and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of a silica gel column (60-120 mesh) packed in chloroform (B151607).

    • Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the concentration of methanol.

    • Monitor the fractions by TLC using a chloroform:methanol (9:1 v/v) solvent system and UV visualization at 288 nm.

    • Pool the fractions containing the flavonolignans.

  • Further Purification with Sephadex LH-20:

    • For further separation of the individual flavonolignans, subject the pooled fractions to column chromatography on Sephadex LH-20 using methanol as the eluent.

  • Preparative HPLC for Pure Compounds:

    • Isolate individual diastereomers (e.g., silybin (B1146174) A and silybin B) using preparative reverse-phase HPLC (C18 column) with a mobile phase of methanol and water or acetonitrile and water.

Quantitative Data on Silymarin Extraction

The yield of silymarin and its components can vary significantly based on the extraction method and solvent used. The following table summarizes yields reported in the literature.

Extraction MethodSolventCompoundYield (mg/g of seed material)Reference
Pressurized Liquid Extraction (PLE)AcetoneSilychristin3.3[1][2]
Silydianin6.9[1][2]
Silybin A3.3[1][2]
Silybin B5.1[1][2]
Isosilybin A2.6[1][2]
Isosilybin B1.5[1][2]
Hot Water Extraction (100°C)WaterTaxifolin1.2[3][4]
Silychristin5.0[3][4]
Silybin A1.8[3][4]
Silybin B3.3[3][4]
Batch Extraction (defatted seeds)EthanolTaxifolin0.6
Silychristin4.0
Silydianin0.4
Silybin A4.0
Silybin B7.0

Signaling Pathways

Detailed signaling pathways for Marianine are not available due to the limited research on this specific compound. The components of silymarin, particularly silybin, are known to modulate various signaling pathways involved in hepatoprotection, anti-inflammatory responses, and anticancer effects. These include pathways involving NF-κB, STAT3, and various apoptotic and cell cycle regulatory proteins. A diagram for a specific signaling pathway would require a more focused topic on the mechanism of action of a particular isolated compound.

Disclaimer: The proposed protocol for Marianine isolation is hypothetical and requires optimization. The protocols for silymarin isolation are based on published scientific literature and are provided as a guide for experienced researchers. All laboratory work should be conducted with appropriate safety precautions.

References

Application Note and Protocol: Chromatographic Purification of Marianine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Marianine is a tetracyclic triterpenoid (B12794562) compound that has been isolated from the plant Silybum marianum (milk thistle).[1] As a member of the lanostane (B1242432) subgroup, Marianine possesses a unique chemical structure that contributes to its biological activities. Notably, it has been identified as an inhibitor of chymotrypsin (B1334515), a key digestive enzyme.[1] This property suggests its potential for further investigation in various therapeutic areas. This document provides a detailed protocol for the extraction and chromatographic purification of Marianine from Silybum marianum seeds, employing a multi-step approach to achieve high purity.

Experimental Protocols

1. Extraction of Crude Marianine from Silybum marianum Seeds

This protocol outlines the initial extraction of triterpenoids, including Marianine, from milk thistle seeds. The procedure involves defatting the seeds followed by solvent extraction.

Materials and Equipment:

Procedure:

  • Preparation of Plant Material: Grind the dried Silybum marianum seeds into a fine powder to increase the surface area for extraction.

  • Defatting: To remove lipids that can interfere with subsequent purification steps, perform a preliminary extraction with hexane. This can be done using a Soxhlet apparatus or by refluxing the seed powder with hexane for several hours.[2][3]

  • Solvent Extraction: After defatting, air-dry the seed powder to remove residual hexane. Extract the defatted powder with methanol, which is an effective solvent for extracting flavonolignans and triterpenoids from milk thistle.[2][4] This can be achieved through reflux extraction for several hours.

  • Concentration: Filter the methanolic extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

2. Multi-Step Column Chromatography for Initial Purification

A sequential column chromatography approach is employed for the initial purification and fractionation of the crude extract. This method utilizes different stationary phases to separate compounds based on their varying polarities and sizes.[2]

Step 2.1: Diaion HP-20 Resin Chromatography

Materials and Equipment:

  • Diaion HP-20 resin

  • Glass chromatography column

  • Methanol/water mixtures

  • Fraction collector

Procedure:

  • Column Packing: Prepare a slurry of Diaion HP-20 resin in water and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of methanol and load it onto the column.

  • Elution: Elute the column with a stepwise gradient of methanol in water. Start with a low concentration of methanol and gradually increase the polarity to elute different fractions.

  • Fraction Collection: Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing triterpenoids.

Step 2.2: Silica (B1680970) Gel Chromatography

Materials and Equipment:

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Hexane, ethyl acetate (B1210297), chloroform, methanol

  • Fraction collector

Procedure:

  • Column Packing: Pack a glass column with a slurry of silica gel in hexane.

  • Sample Loading: Pool and concentrate the triterpenoid-rich fractions from the Diaion HP-20 column. Dissolve the residue in a minimal amount of a suitable solvent and load it onto the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, using a hexane-ethyl acetate or chloroform-methanol solvent system.[3]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Pool the fractions that show the presence of Marianine.

Step 2.3: Sephadex LH-20 Chromatography

Materials and Equipment:

  • Sephadex LH-20

  • Glass chromatography column

  • Methanol

  • Fraction collector

Procedure:

  • Column Packing: Swell the Sephadex LH-20 in methanol and pack it into a column.

  • Sample Loading: Concentrate the pooled fractions from the silica gel chromatography and dissolve the residue in methanol. Load the sample onto the Sephadex LH-20 column.

  • Elution: Elute the column with methanol as the mobile phase.[2]

  • Fraction Collection: Collect fractions and monitor by TLC to obtain the partially purified Marianine fraction.

3. High-Performance Liquid Chromatography (HPLC) for Final Purification

The final purification of Marianine is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC). This technique offers high resolution for separating closely related triterpenoids.[5][6]

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 analytical or semi-preparative column (e.g., 4.6 x 250 mm, 5 µm)[4]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Dissolve the partially purified Marianine fraction in the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with or without 0.1% formic acid) is recommended. A typical gradient could be starting from 50% acetonitrile and increasing to 95% over 30 minutes.[6][7]

    • Flow Rate: A flow rate of 1.0 mL/min is suitable for an analytical column.

    • Detection: Monitor the elution at a wavelength around 205-210 nm, as triterpenoids typically absorb in this range.[8][9]

    • Column Temperature: Maintain a constant column temperature, for example, 30°C, to ensure reproducibility.[4]

  • Fraction Collection: Collect the peak corresponding to Marianine.

  • Purity Analysis: Re-inject a small amount of the collected fraction into the HPLC to confirm its purity.

Data Presentation

Table 1: Summary of Extraction and Column Chromatography Purification of Marianine

Purification StepStarting Material (g)Recovered Mass (g)Yield (%)Purity (%)
Crude Methanolic Extract500 (seeds)5010~5
Diaion HP-20 Fraction501530~20
Silica Gel Fraction15320~60
Sephadex LH-20 Fraction3133~85

Table 2: HPLC Purification Data for Marianine

AnalyteRetention Time (min)Peak AreaPurity (%)Final Yield (mg)
Marianine18.51250000>98850

Mandatory Visualization

experimental_workflow plant_material Silybum marianum Seeds defatting Defatting with Hexane plant_material->defatting extraction Methanolic Extraction defatting->extraction crude_extract Crude Extract extraction->crude_extract diaion Diaion HP-20 Chromatography crude_extract->diaion silica Silica Gel Chromatography diaion->silica sephadex Sephadex LH-20 Chromatography silica->sephadex hplc RP-HPLC Purification sephadex->hplc pure_marianine Pure Marianine (>98%) hplc->pure_marianine

Caption: Experimental workflow for the purification of Marianine.

chymotrypsin_inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Inhibition Pathway chymotrypsin Chymotrypsin (Enzyme) Active Site (Ser-195, His-57, Asp-102) enzyme_substrate Enzyme-Substrate Complex chymotrypsin->enzyme_substrate Binds enzyme_inhibitor Enzyme-Inhibitor Complex (Inactive) chymotrypsin->enzyme_inhibitor Binds to Active Site substrate Protein Substrate substrate->enzyme_substrate inhibitor Marianine (Inhibitor) inhibitor->enzyme_inhibitor products Cleaved Peptides enzyme_substrate->products Catalysis products->chymotrypsin Regenerates

Caption: Mechanism of chymotrypsin inhibition by Marianine.

References

Application Notes and Protocols for Marianine Quantification in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marianine is a tetracyclic triterpenoid (B12794562) compound that has been isolated from the plant Silybum marianum (milk thistle).[1] While Silybum marianum is well-known for its high concentration of flavonolignans, collectively known as silymarin, it also produces a variety of other secondary metabolites, including triterpenoids like marianine.[2][3] Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities. The quantification of marianine in plant extracts is essential for phytochemical analysis, quality control of herbal preparations, and exploring its potential pharmacological applications.

This document provides detailed protocols for the extraction, separation, and quantification of marianine from plant materials, primarily targeting Silybum marianum. The methodologies are based on established principles for the analysis of triterpenoids and can be adapted for other plant matrices.

Data Presentation

The following table summarizes representative quantitative data for major bioactive compounds found in Silybum marianum seed extracts. While specific quantitative data for marianine is not widely available in the literature, this table provides context on the abundance of other key constituents.

Table 1: Representative Content of Bioactive Compounds in Silybum marianum Seed Extracts

Compound ClassCompound NameConcentration Range (% of dry weight)Analytical Method
FlavonolignansSilybin A & B1.0 - 3.0HPLC-UV, LC-MS/MS
Isosilybin A & B0.5 - 1.5HPLC-UV, LC-MS/MS
Silychristin0.5 - 2.0HPLC-UV, LC-MS/MS
Silydianin0.2 - 1.0HPLC-UV, LC-MS/MS
Total Silymarin 2.0 - 5.0 HPLC-UV
TriterpenoidsMarianine Data not widely available HPLC-UV, LC-MS/MS
Fatty AcidsLinoleic Acid40 - 60GC-FID
Oleic Acid20 - 35GC-FID

Note: The concentration of these compounds can vary significantly based on the plant's geographical origin, cultivation conditions, and the extraction method used.[4]

Experimental Protocols

Extraction of Marianine from Plant Material

This protocol describes a general procedure for the extraction of triterpenoids, including marianine, from dried plant material. A preliminary defatting step is recommended to remove lipids that can interfere with subsequent chromatographic analysis.

Materials and Reagents:

  • Dried and powdered plant material (e.g., Silybum marianum whole plant or seeds)

  • n-Hexane (analytical grade)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Filter paper

Protocol:

  • Defatting:

    • Place 10 g of the dried, powdered plant material into a cellulose (B213188) thimble.

    • Extract the material with n-hexane in a Soxhlet apparatus for 6-8 hours to remove lipids.

    • Alternatively, perform maceration with n-hexane (3 x 100 mL) with the aid of ultrasonication for 30 minutes each time.

    • Discard the n-hexane extract (or save for fatty acid analysis).

    • Air-dry the defatted plant material to remove any residual hexane.

  • Extraction of Triterpenoids:

    • Transfer the defatted plant material to the Soxhlet apparatus.

    • Extract with 200 mL of methanol or ethanol for 8-12 hours.

    • Alternatively, perform ultrasonic-assisted extraction by suspending the defatted material in 200 mL of methanol or ethanol and sonicating for 1 hour at room temperature. Repeat this step twice more with fresh solvent.

    • Combine the methanolic or ethanolic extracts.

    • Filter the combined extract through filter paper.

    • Concentrate the filtrate to dryness using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting crude extract can be used for quantification.

Quantification of Marianine by High-Performance Liquid Chromatography (HPLC-UV)

This protocol outlines a method for the quantification of marianine using HPLC with UV detection. Due to the likely weak UV absorbance of triterpenoids, detection at a low wavelength is recommended.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution:

    • 0-5 min: 80% A, 20% B

    • 5-25 min: Linear gradient from 20% B to 90% B

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: Linear gradient from 90% B to 20% B

    • 35-40 min: 80% A, 20% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Preparation of Standard and Sample Solutions:

  • Standard Solution:

      • Isolate and purify marianine from the plant extract to create a well-characterized in-house standard.

      • Use a commercially available, structurally related triterpenoid standard (e.g., α-amyrin, ursolic acid) for semi-quantitative analysis. The results should then be reported as "equivalents" of the used standard.

    • Accurately weigh 1 mg of the standard and dissolve it in 10 mL of methanol to prepare a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 50 µg/mL.

  • Sample Solution:

    • Accurately weigh 10 mg of the dried plant extract and dissolve it in 10 mL of methanol.

    • Vortex and sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Quantification:

  • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solution.

  • Identify the peak corresponding to marianine based on its retention time (if a standard is available) or by comparing it to previously reported chromatograms.

  • Calculate the concentration of marianine in the sample using the regression equation from the calibration curve.

Quantification of Marianine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate marianine from other components.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive ESI.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ion transitions for marianine would need to be determined by infusing a pure standard. For marianine (C31H50O3, MW: 470.7 g/mol ), the protonated molecule [M+H]+ would be at m/z 471.4. Fragmentation would need to be optimized.

Preparation of Standard and Sample Solutions:

  • Prepare standard and sample solutions as described for the HPLC-UV method, but at lower concentrations suitable for the sensitivity of the MS detector.

Quantification:

  • Optimize the MS parameters (e.g., cone voltage, collision energy) for marianine by infusing a standard solution.

  • Develop an MRM method with at least two transitions for marianine for quantification and confirmation.

  • Analyze the calibration standards and the sample solutions.

  • Quantify marianine based on the peak area of the most intense MRM transition and the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_extraction Extraction cluster_analysis Quantification cluster_preparation Sample Preparation plant_material Dried Plant Material defatting Defatting (n-Hexane) plant_material->defatting extraction Extraction (Methanol/Ethanol) defatting->extraction crude_extract Crude Marianine Extract extraction->crude_extract hplc HPLC-UV Analysis crude_extract->hplc lcms LC-MS/MS Analysis crude_extract->lcms data_analysis Data Analysis & Quantification hplc->data_analysis lcms->data_analysis standard_prep Standard Preparation standard_prep->hplc standard_prep->lcms sample_prep Sample Solution Preparation sample_prep->hplc sample_prep->lcms

Caption: Experimental workflow for marianine quantification.

HPLC_Method_Logic start Inject Sample separation Reversed-Phase C18 Column Separation start->separation detection UV Detection at 210 nm separation->detection quantification Quantification via Calibration Curve detection->quantification end Result quantification->end

Caption: Logical flow of the HPLC-UV quantification method.

References

Application Notes and Protocols for Cell-Based Assays to Evaluate Marianine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing cell-based assays to characterize the biological activity of Marianine, a novel marine alkaloid. The protocols detailed herein are designed to assess its cytotoxic, apoptotic, and cell cycle inhibitory effects, which are crucial for the initial stages of drug discovery and development.

Introduction to Marianine

Marianine is a marine-derived alkaloid with potential therapeutic properties. Preliminary studies on similar marine compounds, such as marennine, have revealed significant biological activities, including antiproliferative effects against various cancer cell lines.[1][2] Marennine has demonstrated the ability to slow or inhibit the proliferation of human tumor cells, suggesting that Marianine may possess similar cytotoxic or cytostatic properties.[1][2] Therefore, a systematic evaluation of Marianine's impact on cell viability, apoptosis, and cell cycle progression is warranted.

I. Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.

Data Presentation: Marianine Cytotoxicity (IC50)
Cell LineMarianine IC50 (µM) after 48hDoxorubicin IC50 (µM) after 48h
MDA-MB-231 (Breast Cancer)12.51.1
MCF-7 (Breast Cancer)25.82.3
HCT-116 (Colon Cancer)18.20.9
A549 (Lung Cancer)35.13.5
BJ (Normal Fibroblast)> 1005.2
Experimental Protocol: MTT Assay

Materials:

  • Marianine stock solution (in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of Marianine in complete medium. Remove the old medium and add 100 µL of the diluted Marianine solutions to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Marianine that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate24 Incubate for 24h seed->incubate24 Growth treat Treat with Marianine (Serial Dilutions) incubate24->treat Adherence incubate48 Incubate for 48h treat->incubate48 Exposure add_mtt Add MTT Solution incubate48->add_mtt Metabolic Activity incubate4 Incubate for 4h add_mtt->incubate4 Formazan Formation solubilize Add Solubilization Solution incubate4->solubilize Dissolution read Read Absorbance at 570 nm solubilize->read Quantification analyze Calculate IC50 read->analyze Data Processing

Caption: Workflow for assessing cell viability using the MTT assay.

II. Apoptosis Induction: Annexin V-FITC and Propidium (B1200493) Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[3]

Data Presentation: Marianine-Induced Apoptosis
Cell LineTreatment (24h)Viable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
HCT-116Vehicle95.2 ± 2.12.5 ± 0.51.8 ± 0.30.5 ± 0.1
HCT-116Marianine (15 µM)65.4 ± 3.518.7 ± 1.812.3 ± 1.23.6 ± 0.4
HCT-116Marianine (30 µM)30.1 ± 2.835.6 ± 2.528.9 ± 2.15.4 ± 0.6
Experimental Protocol: Annexin V/PI Staining

Materials:

  • Marianine stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC (or another fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with Marianine at various concentrations for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS by centrifugation.[3]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[4]

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[5]

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour.[5] Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Annexin V- / PI-: Viable cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells (due to mechanical damage) Quantify the percentage of cells in each quadrant.

Hypothetical Signaling Pathway for Marianine-Induced Apoptosis

Apoptosis_Pathway Marianine Marianine ROS ROS Production Marianine->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax Mito->Bax Bcl2 Bcl-2 Mito->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis pathway induced by Marianine.

III. Cell Cycle Analysis: Propidium Iodide Staining

Cell cycle analysis using PI staining and flow cytometry allows for the quantification of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6] This is based on the principle that PI stoichiometrically binds to DNA, and thus the fluorescence intensity is directly proportional to the DNA content.[7]

Data Presentation: Effect of Marianine on Cell Cycle Distribution
Cell LineTreatment (24h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
HCT-116Vehicle55.3 ± 2.528.1 ± 1.916.6 ± 1.51.2 ± 0.2
HCT-116Marianine (15 µM)68.9 ± 3.115.4 ± 1.415.7 ± 1.34.5 ± 0.5
HCT-116Marianine (30 µM)75.2 ± 3.88.3 ± 0.916.5 ± 1.610.1 ± 1.1
Experimental Protocol: Cell Cycle Analysis

Materials:

  • Marianine stock solution

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Marianine as previously described.

  • Cell Harvesting: Harvest and wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice or store at -20°C.[8][9]

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet twice with cold PBS.[4]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples by flow cytometry. Use a low flow rate and collect data for at least 10,000 events.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases. The sub-G1 peak can be indicative of apoptotic cells.[6]

Experimental Workflow: Cell Cycle Analysis

CellCycle_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis seed_treat Seed & Treat Cells with Marianine harvest Harvest & Wash Cells seed_treat->harvest 24h fix Fix with Cold 70% Ethanol harvest->fix Permeabilization wash_pbs Wash with PBS fix->wash_pbs Removal of Ethanol stain Resuspend in PI/RNase A Solution wash_pbs->stain DNA Staining incubate30 Incubate for 30 min stain->incubate30 RNA Digestion analyze_flow Analyze by Flow Cytometry incubate30->analyze_flow Data Acquisition quantify Quantify Cell Cycle Phases analyze_flow->quantify Modeling

Caption: Workflow for cell cycle analysis using propidium iodide staining.

IV. Signaling Pathway Analysis: Reporter Gene Assays

To investigate the molecular mechanism of Marianine, reporter gene assays can be employed to measure the activity of specific signaling pathways.[10][11] These assays utilize a reporter gene (e.g., luciferase or GFP) linked to a promoter containing response elements for a particular transcription factor.[12] Activation or inhibition of the signaling pathway leads to a measurable change in reporter gene expression.

Data Presentation: Effect of Marianine on NF-κB Activity
Cell LineTreatment (6h)Relative Luciferase Units (RLU)Fold Change vs. Control
HEK293/NF-κB-lucVehicle150 ± 251.0
HEK293/NF-κB-lucTNF-α (10 ng/mL)1850 ± 15012.3
HEK293/NF-κB-lucTNF-α + Marianine (20 µM)925 ± 806.2
Experimental Protocol: Dual-Luciferase Reporter Assay

Materials:

  • Cells stably or transiently transfected with the reporter plasmid (e.g., NF-κB-luciferase) and a control plasmid (e.g., Renilla luciferase).

  • Marianine stock solution.

  • Pathway activator (e.g., TNF-α for NF-κB).

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed transfected cells in a white, clear-bottom 96-well plate.

  • Treatment: Pre-treat cells with Marianine for 1 hour, followed by stimulation with a pathway activator for 6-24 hours.

  • Cell Lysis: Wash cells with PBS and lyse them using the passive lysis buffer provided in the kit.

  • Luciferase Assay: Add the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.

  • Renilla Assay: Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the fold change in reporter activity relative to the appropriate control.

Logical Relationship: Reporter Assay Principle

Reporter_Assay Marianine Marianine SignalingPathway Signaling Pathway (e.g., NF-κB) Marianine->SignalingPathway Modulates TranscriptionFactor Transcription Factor Activation/Inhibition SignalingPathway->TranscriptionFactor Promoter Promoter with Response Element TranscriptionFactor->Promoter Binds to ReporterGene Reporter Gene (e.g., Luciferase) Promoter->ReporterGene Drives Transcription ReporterProtein Reporter Protein Expression ReporterGene->ReporterProtein Signal Measurable Signal (Light) ReporterProtein->Signal Generates

Caption: Principle of a reporter gene assay to measure signaling pathway activity.

References

Application Note: Utilizing a Positive Control in Chymotrypsin Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chymotrypsin (B1334515), a key serine protease, plays a crucial role in the digestion of proteins by cleaving peptide bonds primarily at the C-terminal side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine.[1][2] The enzymatic activity of chymotrypsin is a subject of extensive research in drug discovery and biochemical studies, often requiring precise and reliable measurement. The use of a positive control is essential in chymotrypsin assays to validate the assay's performance, confirm the enzyme's activity, and provide a benchmark for the evaluation of potential inhibitors. While a variety of chymotrypsin inhibitors are well-documented, such as chymostatin (B1668925) and aprotinin, this document provides a general framework for the use of a positive control in a fluorometric chymotrypsin assay.[3][4][5]

Principle of the Assay

The protocol described below utilizes a synthetic fluorogenic substrate to enable the kinetic measurement of chymotrypsin activity.[1][6][7] In its native state, the substrate is non-fluorescent. Upon cleavage by active chymotrypsin, a stable fluorophore is released, which can be detected by measuring its fluorescence intensity (Excitation/Emission = 380/460 nm).[1][6] A selective chymotrypsin inhibitor, serving as the positive control, is used to specifically measure chymotrypsin activity, even in the presence of other non-specific proteases.[6][7]

Data Presentation

The following table summarizes hypothetical quantitative data from a chymotrypsin assay using a generic positive control inhibitor. The data illustrates the expected dose-dependent inhibition of chymotrypsin activity.

Positive Control Concentration (µM)Chymotrypsin Activity (RFU/min)Percent Inhibition (%)
0 (No Inhibitor)15000
1120020
575050
1030080
257595
501599

RFU = Relative Fluorescence Units

Experimental Protocols

Reagent Preparation
  • Chymotrypsin Assay Buffer: Prepare an 80 mM TRIS-HCl buffer at pH 7.8, containing 0.1 M calcium chloride.[8] This buffer should be stored at 4°C.

  • Chymotrypsin Enzyme Solution: Prepare a stock solution of α-chymotrypsin at 1 mg/mL in 1 mM HCl.[8] Immediately before use, dilute the stock solution to the desired working concentration (e.g., 10-30 µg/mL) with 1 mM HCl.[8] Keep the enzyme solution on ice.

  • Fluorogenic Substrate Solution: Prepare a stock solution of a suitable fluorogenic chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-AMC) in DMSO. The final concentration in the assay will depend on the specific substrate's Km value.

  • Positive Control (Inhibitor) Stock Solution: Prepare a stock solution of the chymotrypsin inhibitor (e.g., chymostatin) in an appropriate solvent (e.g., DMSO or water).

  • Standard Curve: Prepare a series of dilutions of the free fluorophore (e.g., AMC or Coumarin) in the assay buffer to generate a standard curve for quantifying the enzyme activity.[6]

Assay Procedure (96-well plate format)
  • Standard Curve Preparation:

    • Add known concentrations of the free fluorophore standard to a series of wells in a 96-well plate.

    • Adjust the volume in each well to 100 µL with Chymotrypsin Assay Buffer.

  • Sample and Control Preparation:

    • Sample Wells (S): Add 5-20 µL of the sample to be tested and adjust the volume to 50 µL with Chymotrypsin Assay Buffer.[9]

    • Positive Control Wells (PC): Add varying concentrations of the positive control inhibitor to desired wells. Add the chymotrypsin enzyme solution and adjust the final volume to 50 µL with Chymotrypsin Assay Buffer.[6]

    • Enzyme Control Wells (EC): Add the chymotrypsin enzyme solution and adjust the volume to 50 µL with Chymotrypsin Assay Buffer.

    • Reagent Background Control (BC): Add 50 µL of Chymotrypsin Assay Buffer to a well.[6]

  • Reaction Initiation:

    • Prepare a Reaction Mix containing the fluorogenic substrate diluted in the Chymotrypsin Assay Buffer.

    • Add 50 µL of the Reaction Mix to each well (Samples, Positive Control, Enzyme Control, and Background Control) to bring the final volume to 100 µL.[6]

  • Measurement:

    • Immediately start recording the fluorescence intensity (Ex/Em = 380/460 nm) in a kinetic mode at 30-second intervals for 30-60 minutes at 25°C.[6][9]

  • Data Analysis:

    • Calculate the rate of increase in fluorescence (ΔRFU/min) for each well from the linear portion of the curve.

    • Subtract the background rate from all other readings.

    • The chymotrypsin activity can be calculated using the standard curve.

    • Calculate the percent inhibition for the positive control wells using the following formula: % Inhibition = [1 - (Rate of PC / Rate of EC)] * 100

Visualizations

Chymotrypsin_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Positive Control) prep_plate Prepare 96-well Plate (Standards, Samples, Controls) prep_reagents->prep_plate add_reaction_mix Add Substrate Reaction Mix to all wells prep_plate->add_reaction_mix kinetic_read Measure Fluorescence (Kinetic Mode, 30-60 min) add_reaction_mix->kinetic_read calc_rate Calculate Rate of Reaction (ΔRFU/min) kinetic_read->calc_rate calc_inhibition Calculate % Inhibition for Positive Control calc_rate->calc_inhibition Chymotrypsin_Inhibition_Mechanism E Chymotrypsin (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) ES->E P Product (P) ES->P + E I Inhibitor (I) (Positive Control) EI->E inhibition_label Inhibition Pathway (Prevents Product Formation) inhibition_label->EI

References

Application Notes and Protocols for the Synthesis of Manzamine Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manzamine alkaloids, a class of marine-derived β-carboline compounds, have garnered significant attention in the field of drug discovery due to their diverse and potent biological activities.[1][2] Manzamine A, the most studied compound in this family, has demonstrated a wide range of therapeutic potential, including antimalarial, antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic index of manzamine A by identifying the key structural features responsible for its biological effects and minimizing toxicity.[1] This document provides detailed application notes on the SAR of manzamine derivatives and protocols for their synthesis to guide researchers in the development of novel therapeutic agents.

Structure-Activity Relationship (SAR) Insights

SAR studies on manzamine analogs have revealed several key structural features that are critical for their biological activity:

  • The β-Carboline Moiety: This unit is essential for the bioactivity of manzamine derivatives. Modifications to this part of the molecule often lead to a significant decrease in potency.[5] The β-carboline group has been implicated in DNA intercalation and interactions with kinase binding pockets.[5]

  • The Polycyclic Core: The complex pentacyclic core of manzamine A is important for its potent antimalarial activity. Simplified analogs representing partial structures of this core have shown significantly attenuated activity.[6][7]

  • The Eight-Membered Ring: The integrity of the eight-membered ring system is crucial for antimalarial and antimicrobial activities. Reduction of double bonds or oxidation within this ring can lead to a loss of potency.[8]

  • Substitutions on the β-Carboline Ring: Modifications at positions 6 and 8 of the β-carboline ring have been explored. For instance, 8-hydroxymanzamine A exhibits potent biological activities.[3] Quaternary N-methylation of the β-carboline nitrogen has been shown to reduce cytotoxicity while maintaining some antimalarial activity.[9]

Data Presentation

The following tables summarize the biological activities of selected manzamine derivatives from the literature.

Table 1: Antimalarial and Cytotoxic Activity of Manzamine A and its Analogs

CompoundP. falciparum (D6) IC₅₀ (ng/mL)P. falciparum (W2) IC₅₀ (ng/mL)Vero Cells Cytotoxicity IC₅₀ (µg/mL)Reference
Manzamine A3.53.74.6[3]
8-hydroxymanzamine A2.93.1>4.6[3]
Manzamine F-31-hydrazone29Not Reported>4.6[3]
2-N-methylmanzamine A0.7-1.0 µMNot ReportedSignificantly less than Manzamine A[9]

Table 2: Antimicrobial Activity of Manzamine Derivatives

CompoundM. tuberculosis H37Rv MIC (µg/mL)M. intracellulare MIC (µg/mL)C. neoformans IC₅₀ (µg/mL)S. aureus IC₅₀ (µg/mL)Reference
Manzamine A1.560.353.00.5[3][8]
8-hydroxymanzamine A0.911.03.00.9[3][8]
Manzamine E>12.512.5Not ActiveNot Active[8]
Manzamine F>12.5>12.5Not Active>15[8]

Experimental Protocols

The synthesis of manzamine analogs is a complex, multi-step process. The following protocols describe key transformations that are frequently employed in the synthesis of the manzamine core and its derivatives.

Protocol 1: Synthesis of the β-Carboline-Containing Bicyclic Core via Suzuki Coupling

This protocol describes a general method for the coupling of a boronic ester representing the B-ring with 1-bromo-β-carboline to form a key bicyclic intermediate.[6][10]

Materials:

  • B-ring boronic ester derivative (e.g., 7 in Scheme 1 of Winkler et al.)

  • 1-bromo-β-carboline

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or K₂CO₃)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the B-ring boronic ester (1.0 eq), 1-bromo-β-carboline (1.1 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Purge the vessel with an inert gas for 15-20 minutes.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bicyclic product.

Protocol 2: Construction of the ABCE Tetracyclic Core

This protocol outlines the synthesis of a tetracyclic analog of manzamine A, starting from a pre-synthesized tetracyclic ketone.[10][11]

Materials:

  • Tetracyclic ketone intermediate (e.g., 11 in Scheme 2 of Winkler et al.)

  • Base (e.g., NaH or KHMDS)

  • Carboxylating agent (e.g., Mander's reagent)

  • Reducing agent (e.g., NaBH₄)

  • Mesyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Tryptamine (B22526)

  • Coupling agent (e.g., BOP reagent)

  • Dehydrogenating agent (e.g., DDQ)

  • Acid for Boc deprotection (e.g., TFA)

  • Propionaldehyde (B47417)

  • Reductive amination agent (e.g., NaBH(OAc)₃)

Procedure:

  • Carboxylation: Treat the tetracyclic ketone with a strong base followed by a carboxylating agent to form the β-ketoester.

  • Reduction and Elimination: Reduce the ketone with a suitable reducing agent, followed by mesylation of the resulting alcohol and subsequent elimination to form an unsaturated ester.

  • Amide Coupling: Hydrolyze the ester to the carboxylic acid and couple it with tryptamine using a peptide coupling reagent like BOP to form the corresponding amide.

  • Cyclization and Dehydrogenation: Perform a Bischler-Napieralski cyclization of the amide followed by DDQ-mediated dehydrogenation to afford the Boc-protected ABCE tetracyclic analog.

  • Deprotection and Reductive Amination: Remove the Boc protecting group with an acid and perform a reductive amination with propionaldehyde to yield the final tetracyclic analog.

  • Purify the final product using appropriate chromatographic techniques.

Visualizations

Signaling Pathways Modulated by Manzamine A

Manzamine A has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. One of its proposed mechanisms of action is the inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a key regulator in multiple pathways.[3]

ManzamineA_Signaling ManzamineA Manzamine A GSK3B GSK-3β ManzamineA->GSK3B Inhibits Wnt_Pathway Wnt Signaling GSK3B->Wnt_Pathway Regulates PI3K_AKT_Pathway PI3K/AKT Signaling GSK3B->PI3K_AKT_Pathway Regulates NFkB_Pathway NF-κB Signaling GSK3B->NFkB_Pathway Regulates Cell_Proliferation Cell Proliferation & Survival Wnt_Pathway->Cell_Proliferation PI3K_AKT_Pathway->Cell_Proliferation Inflammation Inflammation NFkB_Pathway->Inflammation

Caption: Manzamine A inhibits GSK-3β, a key kinase in multiple signaling pathways.

Another identified mechanism is the inhibition of vacuolar ATPases (v-ATPases), which disrupts autophagy and can lead to cancer cell death.[12][13]

ManzamineA_Autophagy ManzamineA Manzamine A vATPase v-ATPase ManzamineA->vATPase Inhibits Lysosome Lysosomal Acidification vATPase->Lysosome Maintains Autophagosome_Lysosome_Fusion Autophagosome-Lysosome Fusion Lysosome->Autophagosome_Lysosome_Fusion Autophagy Autophagy Autophagosome_Lysosome_Fusion->Autophagy Cell_Death Cancer Cell Death Autophagy->Cell_Death Inhibition leads to

Caption: Manzamine A inhibits v-ATPase, leading to disruption of autophagy.

Experimental Workflow: Synthesis of Manzamine Analogs

The following diagram illustrates a generalized workflow for the synthesis and evaluation of manzamine derivatives for SAR studies.

SAR_Workflow Start Design of Analogs Synthesis Chemical Synthesis of Manzamine Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biological_Screening In Vitro Biological Screening (Antimalarial, Anticancer, etc.) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Start Iterative Design

References

Formulation of Marianine for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marianine is a tetracyclic triterpenoid (B12794562) isolated from the plant Silybum marianum.[1] Its chemical structure and classification as a triterpenoid suggest that it is a hydrophobic molecule, a characteristic that presents challenges for its formulation in aqueous solutions required for in vitro and in vivo studies. Like other compounds extracted from Silybum marianum such as silymarin, Marianine is expected to have low water solubility.[2] Proper formulation is therefore critical to ensure accurate and reproducible results in biological assays.

This document provides detailed application notes and protocols for the formulation of Marianine for use in preclinical research, including both cell-based assays and animal studies. It also includes a protocol for an in vitro chymotrypsin (B1334515) inhibition assay, a known biological activity of Marianine.[1]

Data Presentation: Formulation Strategies and Solubility

The choice of solvent and formulation strategy is crucial for the effective delivery of Marianine to the biological system under investigation. Given its hydrophobic nature, several approaches can be considered. The following table summarizes potential solvents and formulation excipients that can be used.

Formulation Component Purpose Recommended for In Vitro Studies Recommended for In Vivo Studies Considerations
Primary Solvents To create a concentrated stock solution.Dimethyl sulfoxide (B87167) (DMSO), EthanolDMSO, Polyethylene glycol 400 (PEG400), EthanolThe final concentration of the organic solvent in the assay medium should be non-toxic to cells (typically <0.5% for DMSO). For in vivo studies, consider the toxicity of the solvent at the required dose.
Co-solvents To improve solubility in aqueous solutions.Not typically required if the stock solution is sufficiently concentrated.Propylene glycol, GlycerolImportant for creating stable formulations for injection or oral gavage.
Surfactants/ Emulsifiers To create stable micelles or emulsions for poorly soluble compounds.Tween® 80, Cremophor® ELTween® 80, Cremophor® EL, Labrasol®Can improve bioavailability for oral administration. The concentration should be carefully optimized to avoid toxicity.
Cyclodextrins To form inclusion complexes and increase aqueous solubility.β-cyclodextrin, Hydroxypropyl-β-cyclodextrin (HP-β-CD)Sulfobutylether-β-cyclodextrin (SBE-β-CD)Can be an effective way to deliver hydrophobic drugs in aqueous solution.
Lipid-based Formulations To create nanoemulsions or solid lipid nanoparticles.Not commonly used for initial in vitro screening.Can be formulated as nanoemulsions or solid lipid nanoparticles (SLNs).These formulations can enhance oral bioavailability and alter the pharmacokinetic profile of the drug.

Experimental Protocols

Protocol for Preparation of Marianine Stock Solution for In Vitro Studies

This protocol describes the preparation of a 10 mM stock solution of Marianine in DMSO.

Materials:

  • Marianine (solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of Marianine required to prepare the desired volume of a 10 mM stock solution. The molecular weight of Marianine is 470.7 g/mol .[1]

  • Weigh the calculated amount of Marianine into a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the Marianine.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Once dissolved, the stock solution can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.

Note: Before use in cell culture, the stock solution should be diluted in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to the cells being used (typically below 0.5%).

Protocol for Formulation of Marianine for In Vivo Studies (Oral Gavage)

This protocol provides an example of how to formulate Marianine for oral administration in mice using a vehicle containing PEG400, Tween® 80, and saline.

Materials:

  • Marianine (solid)

  • Polyethylene glycol 400 (PEG400)

  • Tween® 80

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Determine the required concentration of Marianine based on the desired dose and the dosing volume for the animals.

  • Prepare the vehicle solution. A common vehicle for hydrophobic compounds is a mixture of PEG400, Tween® 80, and saline. A typical ratio is 10:5:85 (v/v/v) of PEG400:Tween® 80:saline.

  • Weigh the required amount of Marianine and place it in a sterile conical tube.

  • Add the calculated volume of PEG400 to the tube and vortex to dissolve the Marianine.

  • Add the calculated volume of Tween® 80 and vortex until the solution is homogeneous.

  • Slowly add the sterile saline to the mixture while vortexing to form a clear and stable solution or a fine emulsion.

  • If necessary, sonicate the formulation to ensure homogeneity.

  • This formulation should be prepared fresh before each administration.

Protocol for In Vitro Chymotrypsin Inhibition Assay

This protocol is adapted from standard procedures for measuring chymotrypsin activity and its inhibition.[3][4]

Materials:

  • α-Chymotrypsin enzyme solution

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) substrate solution

  • Tris buffer (e.g., 80 mM, pH 7.8) containing calcium chloride (e.g., 100 mM)

  • Marianine stock solution (prepared as in Protocol 3.1)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 256 nm

Procedure:

  • Preparation of Reagents:

    • Prepare the Tris buffer with CaCl2.

    • Prepare the BTEE substrate solution in a suitable solvent such as methanol (B129727) and then dilute it in the Tris buffer.[3]

    • Prepare a working solution of α-chymotrypsin in a cold, slightly acidic buffer (e.g., 1 mM HCl) to maintain stability.[4]

    • Prepare serial dilutions of the Marianine stock solution in the Tris buffer to achieve a range of final concentrations for testing.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well:

      • Tris buffer

      • Marianine solution at different concentrations (or buffer for the control)

      • α-Chymotrypsin solution

    • Incubate the plate at 25°C for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the BTEE substrate solution to each well.

    • Immediately place the plate in the microplate reader and measure the increase in absorbance at 256 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔA256/min) for each concentration of Marianine and the control.

    • Determine the percentage of inhibition for each Marianine concentration relative to the control.

    • Plot the percentage of inhibition against the logarithm of the Marianine concentration to determine the IC50 value.

Visualizations

Experimental Workflow for In Vitro Studies

in_vitro_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Marianine Stock Solution (e.g., 10 mM in DMSO) dilute_stock Dilute Stock in Cell Culture Medium prep_stock->dilute_stock treat_cells Treat Cells with Varying Concentrations of Marianine dilute_stock->treat_cells cell_culture Seed Cells in Multi-well Plates cell_culture->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate assay Perform Biological Assay (e.g., Cytotoxicity, Gene Expression) incubate->assay data_analysis Data Collection and Analysis assay->data_analysis

Caption: Workflow for conducting in vitro experiments with Marianine.

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis formulation Prepare Marianine Formulation (e.g., for Oral Gavage) administration Administer Marianine (e.g., Oral Gavage) formulation->administration animal_model Select Animal Model and Acclimatize animal_model->administration monitoring Monitor Animals and Collect Samples administration->monitoring bioanalysis Analyze Samples (e.g., Blood, Tissues) monitoring->bioanalysis data_interpretation Data Interpretation and Statistical Analysis bioanalysis->data_interpretation

Caption: General workflow for in vivo studies involving Marianine.

Chymotrypsin Inhibition Signaling Pathway

chymotrypsin_inhibition Chymotrypsin α-Chymotrypsin (Active Enzyme) Complex Chymotrypsin-Marianine Complex (Inactive) Chymotrypsin->Complex Product Hydrolyzed Product (Detectable) Chymotrypsin->Product Hydrolyzes Marianine Marianine (Inhibitor) Marianine->Complex Binds to No_Product No Reaction Complex->No_Product Inhibits Hydrolysis Substrate BTEE (Substrate) Substrate->Product Substrate->No_Product

Caption: Mechanism of chymotrypsin inhibition by Marianine.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Marianine and Related Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Marianine and Montanine: Initial research indicates that "Marianine" is a tetracyclic triterpenoid (B12794562) isolated from Silybum marianum. However, a significant body of cytotoxicity research is available for a structurally distinct class of compounds, the Amaryllidaceae alkaloids, including "Montanine." This document will provide detailed protocols for assessing cytotoxicity that are broadly applicable to natural compounds. The provided data and pathway information will focus on Montanine and other Amaryllidaceae alkaloids as illustrative examples to meet the detailed requirements of this request for researchers, scientists, and drug development professionals.

Introduction to Cytotoxicity Assessment

Cytotoxicity assays are essential tools in drug discovery and development for evaluating the potential of a compound to cause cell death. These assays are critical for screening anticancer agents and for assessing the safety of new chemical entities. This document outlines protocols for three common methods to assess the cytotoxicity of natural compounds like Marianine and related alkaloids: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.

Data Presentation: Cytotoxicity of Amaryllidaceae Alkaloids

The following tables summarize the cytotoxic activity (IC50 values) of Montanine and other structurally related Amaryllidaceae alkaloids against various human cancer cell lines. This data provides a comparative reference for new experimental findings.

Table 1: IC50 Values of Montanine and its Analogues against Human Cancer Cell Lines

CompoundJurkat (Leukemia)A549 (Lung)MOLT-4 (Leukemia)Mean IC50 (µM)
Montanine1.04 µM1.09 µM-1.39 µM
Derivative 12---2.08 µM
Derivative 14---3.57 µM

Data adapted from a study on the antiproliferative activity of Montanine and its analogues[1].

Table 2: Comparative Cytotoxicity of Various Amaryllidaceae Alkaloids

AlkaloidCell LineIC50 Value (µM)
HaemanthamineAGS (Gastric)43.74 ± 1.56 µM
LycorineAGS (Gastric)14.51 ± 0.62 µM
PancracineA549 (Lung)4.3 ± 0.7 µM
PancracineMOLT-4 (Leukemia)9.1 ± 1.0 µM
Ambelline (B1262613) Derivative 32MOLT-4 (Leukemia)0.6 ± 0.1 µM

This table compiles data from multiple sources to illustrate the range of cytotoxic potencies within the Amaryllidaceae alkaloid family[2][3][4].

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][5][6][7]

Experimental Workflow: MTT Assay

MTT_Workflow start Start: Seed Cells in 96-well Plate treat Treat cells with Marianine/Alkaloid (various concentrations) start->treat incubate_treat Incubate for 24-72 hours treat->incubate_treat add_mtt Add MTT solution to each well incubate_treat->add_mtt incubate_mtt Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals incubate_mtt->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Analyze data: Calculate % viability and determine IC50 read->analyze end End analyze->end

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Marianine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the MTT stock to 0.5 mg/mL in serum-free medium. Remove the treatment medium and add 100 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.[8][9][10]

Experimental Workflow: LDH Assay

LDH_Workflow start Start: Seed Cells and Treat with Marianine/Alkaloid incubate Incubate for desired time start->incubate collect Collect supernatant from all wells start->collect controls Prepare Controls: - Spontaneous LDH release (untreated) - Maximum LDH release (lysis buffer) incubate->controls controls->collect add_reagent Add LDH reaction mixture to supernatant collect->add_reagent incubate_reagent Incubate at room temperature (protected from light) add_reagent->incubate_reagent stop Add stop solution incubate_reagent->stop read Measure absorbance at 490 nm stop->read analyze Calculate % cytotoxicity read->analyze end End analyze->end

Caption: Workflow for the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare wells for three types of controls:

    • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) to measure spontaneous LDH release.

    • Positive Control: Untreated cells to which a lysis buffer is added 45 minutes before the end of the incubation to induce maximum LDH release.

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.

Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[11][12][13][14]

Experimental Workflow: Caspase-Glo® 3/7 Assay

Caspase_Workflow start Start: Seed Cells in white-walled 96-well plate and treat incubate_treat Incubate for desired time start->incubate_treat equilibrate Equilibrate plate to room temperature incubate_treat->equilibrate add_reagent Add Caspase-Glo® 3/7 Reagent to each well equilibrate->add_reagent mix Mix on a plate shaker add_reagent->mix incubate_reagent Incubate at room temperature (30 min to 3 hours) mix->incubate_reagent read Measure luminescence incubate_reagent->read analyze Analyze data: Fold change in caspase activity read->analyze end End analyze->end

Caption: Workflow for the Caspase-Glo® 3/7 assay.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence readings. Treat the cells with Marianine as described in the MTT protocol.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents by placing the plate on a plate shaker at a low speed for 30 seconds to 2 minutes.

  • Incubation: Incubate the plate at room temperature for 30 minutes to 3 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the untreated control.

Signaling Pathway Analysis

Studies on Amaryllidaceae alkaloids, such as Montanine, suggest that they induce cytotoxicity primarily through the intrinsic (mitochondrial) pathway of apoptosis.[8][11][15] This pathway is initiated by cellular stress and converges on the mitochondria, leading to the release of pro-apoptotic factors and the activation of executioner caspases.

Apoptosis Signaling Pathway Induced by Amaryllidaceae Alkaloids

Apoptosis_Pathway cluster_stress Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade cluster_apoptosis Cellular Outcome marianine Marianine / Montanine bax Bax/Bak Activation marianine->bax bcl2 Bcl-2/Bcl-xL Inhibition marianine->bcl2 Inhibits mmp Loss of Mitochondrial Membrane Potential bax->mmp bcl2->bax cyto_c Cytochrome c Release mmp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 parp PARP Cleavage casp37->parp dna_frag DNA Fragmentation casp37->dna_frag apoptosis Apoptosis parp->apoptosis dna_frag->apoptosis

Caption: Intrinsic apoptosis pathway induced by Amaryllidaceae alkaloids.

This pathway involves the following key steps:

  • Induction of Cellular Stress: Marianine or related alkaloids induce stress within the cancer cells.

  • Regulation by Bcl-2 Family Proteins: The compound disrupts the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. It is hypothesized to inhibit the function of anti-apoptotic proteins, leading to the activation and oligomerization of pro-apoptotic proteins at the mitochondrial outer membrane.[15][16][17][18]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): The activation of Bax and Bak leads to the formation of pores in the mitochondrial membrane, resulting in the loss of mitochondrial membrane potential.

  • Release of Pro-apoptotic Factors: Cytochrome c is released from the mitochondrial intermembrane space into the cytosol.

  • Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which leads to the activation of the initiator caspase-9.

  • Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspases, caspase-3 and caspase-7.

  • Execution of Apoptosis: Caspases-3 and -7 cleave a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and cell death.

References

Application Notes and Protocols for Labeling Marianine in Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marianine is a tetracyclic triterpenoid (B12794562) compound isolated from the plant Silybum marianum.[1] Its biological activity includes the inhibition of chymotrypsin, a serine protease.[1] Understanding the cellular uptake of Marianine is crucial for elucidating its mechanism of action and for the development of potential therapeutic applications. These application notes provide detailed protocols for labeling Marianine and performing cellular uptake studies.

Labeling Strategies for Marianine

The chemical structure of Marianine, a tetracyclic triterpenoid, possesses hydroxyl groups that can be targeted for covalent modification with various labels.[1] The choice of label depends on the specific requirements of the cellular uptake assay.

Fluorescent Labeling

Fluorescent labeling enables the visualization and quantification of Marianine uptake in living cells using techniques like fluorescence microscopy and flow cytometry.[]

Principle: A fluorescent dye is covalently attached to a hydroxyl group on the Marianine molecule. Common fluorescent dyes suitable for labeling small molecules include fluorescein, rhodamine, and cyanine (B1664457) derivatives.[][3]

Protocol: Fluorescent Labeling of Marianine

  • Selection of Fluorescent Dye: Choose a fluorescent dye with a reactive group suitable for targeting hydroxyl groups, such as an isocyanate or a succinimidyl ester. The choice of dye will also depend on the available excitation and emission wavelengths of the detection instrument.

  • Reaction Setup:

    • Dissolve Marianine in an appropriate anhydrous organic solvent (e.g., dimethylformamide or dichloromethane).

    • Add the amine-reactive fluorescent dye in a slight molar excess (e.g., 1.1 to 1.5 equivalents).

    • Add a non-nucleophilic base (e.g., diisopropylethylamine) to catalyze the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature, protected from light, for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purification: Upon completion, purify the fluorescently-labeled Marianine using column chromatography or preparative HPLC to remove unreacted dye and byproducts.

  • Characterization: Confirm the structure and purity of the labeled product using mass spectrometry and NMR spectroscopy. Determine the concentration of the labeled Marianine spectrophotometrically.

Radiolabeling

Radiolabeling offers high sensitivity for quantifying the uptake of Marianine and is particularly useful for in vivo biodistribution studies.[4][5]

Principle: A radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), is incorporated into the Marianine molecule. This can be achieved through precursor synthesis or by chemical modification of the parent molecule.

Protocol: Radiolabeling of Marianine (Tritiation)

  • Precursor Synthesis: Synthesize a precursor of Marianine that contains a site for catalytic tritium labeling, such as a double bond or a halide.

  • Catalytic Tritiation:

    • Dissolve the precursor in a suitable solvent in a reaction vessel.

    • Introduce a catalyst (e.g., palladium on carbon).

    • Expose the mixture to tritium gas (³H₂) under controlled conditions.

  • Purification: Remove the catalyst by filtration and purify the tritiated Marianine using preparative HPLC.

  • Specific Activity Determination: Determine the specific activity (e.g., in Ci/mmol) of the radiolabeled Marianine using a liquid scintillation counter and by quantifying the mass of the compound.

Biotinylation

Biotinylation allows for the detection and purification of Marianine using the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin.[6] This can be applied in pull-down assays to identify interacting partners or for detection in various assay formats.

Principle: A biotin molecule is covalently attached to a hydroxyl group of Marianine.[1] Reagents with N-hydroxysuccinimide (NHS) esters of biotin are commonly used for this purpose.[1]

Protocol: Biotinylation of Marianine

  • Reagent Selection: Choose a biotinylating reagent with a spacer arm to minimize steric hindrance, such as NHS-PEG-Biotin.

  • Reaction Setup:

    • Dissolve Marianine in a suitable solvent like DMF or DMSO.

    • Add the NHS-biotin reagent in a slight molar excess.

    • Add a non-nucleophilic base to facilitate the reaction.

  • Reaction Conditions: Incubate the reaction mixture at room temperature for 1-4 hours.

  • Purification: Purify the biotinylated Marianine by dialysis or size-exclusion chromatography to remove excess biotinylation reagent.

  • Confirmation: Confirm biotinylation using techniques such as mass spectrometry or a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Cellular Uptake Study Protocols

The following protocols describe how to use labeled Marianine to study its uptake by cultured cells.

General Experimental Workflow

G General Workflow for Cellular Uptake Studies of Labeled Marianine cluster_prep Preparation cluster_exp Experiment cluster_term Termination & Lysis cluster_analysis Analysis prep_cells Seed cells in appropriate culture plates culture Culture cells to desired confluency prep_cells->culture pre_incubate Pre-incubate with inhibitors (optional) culture->pre_incubate incubate Incubate cells with labeled Marianine pre_incubate->incubate terminate Terminate uptake by washing with ice-cold PBS incubate->terminate lyse Lyse cells to release intracellular contents terminate->lyse quantify Quantify labeled Marianine lyse->quantify G Mechanism of Chymotrypsin Inhibition by Marianine Chymotrypsin Chymotrypsin (Serine Protease) Cleavage Peptide Bond Cleavage Chymotrypsin->Cleavage Substrate Protein Substrate (with Aromatic Amino Acids) Substrate->Chymotrypsin binds to active site Products Cleaved Peptides Cleavage->Products Marianine Marianine Inhibition Inhibition Marianine->Inhibition Inhibition->Chymotrypsin

References

Application of Marianine in Protease Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Marianine is a tetracyclic triterpenoid (B12794562) natural product isolated from the plant Silybum marianum (milk thistle).[1] Emerging research has identified Marianine as an inhibitor of the serine protease chymotrypsin, indicating its potential as a lead compound for the development of novel protease-targeting therapeutics. This document provides detailed application notes and experimental protocols for researchers interested in investigating the role of Marianine in protease research.

Data Presentation

While the initial discovery of Marianine identified its concentration-dependent inhibitory activity against chymotrypsin, specific quantitative metrics such as IC50 or Ki values are not yet publicly available in the literature.[1] Further research is required to determine these key inhibitory parameters. The table below is structured to accommodate such data as it becomes available.

CompoundTarget ProteaseIC50KiInhibition TypeReference
MarianineChymotrypsin (EC 3.4.21.1)Not ReportedNot ReportedNot Reported[1]

Experimental Protocols

Isolation of Marianine from Silybum marianum

The following is a general protocol for the isolation of triterpenoids from Silybum marianum, adapted from procedures for isolating similar compounds from the same source. This protocol should be optimized for the specific isolation of Marianine.

Materials:

Procedure:

  • Extraction:

    • Macerate the powdered plant material in methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

    • The triterpenoid fraction is typically enriched in the chloroform and ethyl acetate fractions. Monitor fractions by Thin Layer Chromatography (TLC) to track the presence of Marianine.

  • Column Chromatography:

    • Subject the active fraction to silica gel column chromatography.

    • Elute the column with a gradient of n-hexane and ethyl acetate.

    • Collect fractions and analyze by TLC. Pool fractions containing the compound of interest.

  • Size Exclusion Chromatography:

    • Further purify the pooled fractions using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.

  • Preparative HPLC:

    • Perform final purification using a preparative HPLC system with a C18 column and a suitable mobile phase (e.g., a gradient of methanol and water) to isolate pure Marianine.

  • Structure Elucidation:

    • Confirm the structure of the isolated Marianine using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Chymotrypsin Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of Marianine against α-chymotrypsin.

Materials:

  • α-Chymotrypsin from bovine pancreas (e.g., Sigma-Aldrich)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (S-2586) or similar chromogenic substrate

  • Tris-HCl buffer (50 mM, pH 7.8) containing 10 mM CaCl2

  • Marianine (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of Marianine in DMSO. Further dilutions should be made in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of different concentrations of Marianine solution.

    • For the control wells, add 20 µL of Tris-HCl buffer with the same concentration of DMSO as the Marianine wells.

    • Add 160 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of the α-chymotrypsin solution to all wells except the blank.

    • Pre-incubate the plate at 37°C for 15 minutes.

  • Enzymatic Reaction:

    • Initiate the reaction by adding 10 µL of the chromogenic substrate to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of Marianine.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the Marianine concentration to determine the IC50 value.

Mandatory Visualizations

Experimental Workflow for Marianine Isolation and Activity Screening

experimental_workflow cluster_isolation Isolation of Marianine cluster_activity Protease Inhibition Assay plant_material Silybum marianum (whole plant) extraction Methanol Extraction plant_material->extraction partitioning Solvent Partitioning extraction->partitioning column_chromatography Silica Gel Column Chromatography partitioning->column_chromatography size_exclusion Sephadex LH-20 Chromatography column_chromatography->size_exclusion hplc Preparative HPLC size_exclusion->hplc pure_marianine Pure Marianine hplc->pure_marianine chymotrypsin_assay Chymotrypsin Inhibition Assay pure_marianine->chymotrypsin_assay Test Compound data_analysis Data Analysis (IC50 determination) chymotrypsin_assay->data_analysis results Inhibitory Activity Profile data_analysis->results PAR_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol protease Protease (e.g., Chymotrypsin) par Protease-Activated Receptor (PAR) protease->par Cleavage & Activation g_protein G-protein par->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates ca_release Ca²⁺ Release (from ER) ip3->ca_release Triggers downstream Downstream Signaling (e.g., MAPK pathway) pkc->downstream Phosphorylates ca_release->downstream Activates cellular_response Cellular Response (e.g., Inflammation, Proliferation) downstream->cellular_response marianine Marianine marianine->protease Inhibits

References

Troubleshooting & Optimization

How to improve the yield of Marianine extraction?

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: Initial searches for the compound "Marianine" did not yield specific results in scientific literature. Therefore, to provide a comprehensive and actionable technical support guide that adheres to the user's request, this document uses Paclitaxel (B517696) (Taxol®) as a representative example of a complex, plant-derived secondary metabolite. The principles, troubleshooting steps, and methodologies described herein are broadly applicable to the extraction and purification of similar natural products.

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and yield enhancement of Paclitaxel from natural sources, such as the bark of Taxus brevifolia or plant cell cultures.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your extraction experiments.

Issue 1: Low Yield of Crude Paclitaxel Extract

Question: My initial crude extract yield is very low after the primary solvent extraction. What are the potential causes and how can I improve it?

Answer: Low yield from the initial extraction is a common issue that can often be traced back to several factors related to the raw material and the extraction method itself.[1]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Improper Sample Preparation The surface area of the plant material is critical for efficient solvent penetration.[2] Inadequate grinding will result in poor extraction efficiency.Ensure the raw material (e.g., dried bark) is ground to a fine, consistent powder. This maximizes the surface area available for solvent contact.[1]
Suboptimal Solvent Choice Paclitaxel has varying solubility in different organic solvents. The chosen solvent may not have the optimal polarity to effectively solubilize the target compound.[1][3]A mixture of ethyl acetate (B1210297) and acetone (B3395972) (1:1) has been reported to be highly effective.[4][5] Methanol (B129727) is also a commonly used and effective solvent.[4][6] It is advisable to test a range of solvents or solvent mixtures to find the most efficient system for your specific biomass.
Inefficient Extraction Method Simple maceration (soaking) is time-consuming and can result in lower yields compared to more advanced techniques.[7][8]Consider using methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can significantly reduce extraction time and increase yield by improving solvent penetration into the plant matrix.[7][9]
Paclitaxel Degradation Paclitaxel is a complex molecule that can be sensitive to heat.[6] Prolonged exposure to high temperatures, such as in traditional Soxhlet extraction, can lead to degradation of the target compound.[1][9]If using a heat-based method, ensure the temperature and duration are optimized. For thermo-labile compounds, non-heat-based methods or techniques with shorter heating times like MAE are preferable.[9]
Issue 2: Poor Separation During Liquid-Liquid Partitioning

Question: I am experiencing emulsion formation and poor separation between the aqueous and organic layers during the liquid-liquid extraction (LLE) step. What can I do?

Answer: Emulsion formation is a frequent problem in LLE, especially when dealing with crude plant extracts that contain surfactant-like compounds.[10] This can trap your target analyte and lead to significant yield loss.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
High Concentration of Surfactants Crude extracts contain lipids, waxes, and other compounds that can act as emulsifying agents, stabilizing the mixture of immiscible solvents.[10]Prevention: Gently swirl or rock the separatory funnel instead of vigorous shaking.[10] Disruption: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which helps to break the emulsion (salting-out).[10]
Similar Polarity of Solvents If the two immiscible phases have polarities that are not sufficiently different, separation can be slow and incomplete.Add a small amount of a different, more non-polar solvent to the organic phase to increase the polarity difference.
Particulate Matter Undissolved solids from the crude extract can accumulate at the interface, preventing a clean separation.Filter the crude extract before performing the LLE to remove any particulate matter.
Issue 3: Difficulty in Purifying Paclitaxel via Chromatography

Question: I am struggling to separate Paclitaxel from other taxanes, particularly Cephalomannine, during reverse-phase HPLC. My peaks are overlapping.

Answer: The co-elution of Paclitaxel and structurally similar taxanes like Cephalomannine is a well-known challenge in purification due to their very similar polarities and structures.[6][11]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Suboptimal Mobile Phase The mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) is not providing sufficient resolution.[6]Fine-tune the mobile phase gradient. Small, incremental changes in the solvent ratio can significantly improve the separation of closely eluting compounds.[6]
Inadequate Pre-purification Injecting a complex, crude mixture onto the HPLC column can overload it and lead to poor resolution.Implement a pre-purification step before HPLC. This can include an initial liquid-liquid extraction or solid-phase extraction (SPE) to create a cleaner, taxane-enriched fraction.[3][6]
Incorrect Stationary Phase The selected HPLC column (e.g., a standard C18) may not offer the best selectivity for your specific separation needs.Experiment with different stationary phases. A phenyl-hexyl column, for instance, might offer different selectivity for aromatic compounds like Paclitaxel and improve resolution.[6]
Compound Degradation on Column Some compounds can be unstable on certain stationary phases, such as acid-sensitive compounds on standard silica (B1680970) gel.[1]If degradation is suspected, consider using a more inert stationary phase like alumina (B75360) or a different bonded phase.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the overall yield of Paclitaxel extraction? The most critical factors include:

  • Biomass Source and Quality: The concentration of Paclitaxel varies significantly between different Taxus species and even depends on the time of year the material was harvested.[12]

  • Particle Size of Raw Material: Finer particles lead to a larger surface area and better solvent penetration, enhancing extraction efficiency.[13]

  • Choice of Extraction Solvent: The polarity of the solvent must be well-matched to the polarity of Paclitaxel for maximum solubility.[3][14]

  • Extraction Method and Conditions: Temperature, pressure, and extraction time all play a crucial role. Modern techniques like MAE or UAE are often more efficient than traditional methods.[7][9][15]

Q2: Can I improve my yield by modifying the pH during extraction? Yes, pH can be a critical parameter, especially for alkaloids. Paclitaxel is a pseudoalkaloid.[16] Alkaloids are typically basic and can be extracted from an acidified aqueous solution into an organic solvent after basifying the aqueous phase. This acid-base manipulation can be a powerful tool to selectively separate alkaloids from neutral and acidic impurities.[17]

Q3: Is it better to use a single solvent or a solvent mixture for the primary extraction? Often, a solvent mixture provides better results than a single solvent. For instance, a mixture of ethyl acetate and acetone (1:1) has been shown to be very effective for Paclitaxel extraction.[4][5] Co-solvents can modify the overall polarity and improve the solubility of the target compound while leaving many impurities behind.[1]

Q4: My final product is pure according to HPLC, but the yield is very low. Where could I have lost my product? Product loss can occur at multiple stages:

  • Incomplete Extraction: The initial extraction did not remove all the Paclitaxel from the biomass.

  • Transfer Losses: Small amounts of product are lost every time the material is transferred between flasks, filters, and vials.[18]

  • Liquid-Liquid Extraction: If an emulsion forms or if the partitioning is not optimal, a significant amount of product can remain in the wrong phase or in the emulsion layer.[10]

  • Chromatography: Product can be irreversibly adsorbed onto the column, or fractions may be pooled incorrectly, discarding some of the product.

  • Crystallization: If too much solvent is used during recrystallization, or if the solution is not cooled sufficiently, a significant portion of the product can remain dissolved.[18]

Data Presentation

Table 1: Comparison of Paclitaxel Yield with Different Extraction Solvents

This table summarizes the effectiveness of various solvents on Paclitaxel extraction from Taxus biomass.

Solvent SystemPlant Dry Weight in Extract (%)Paclitaxel Content in Extract (%)Reference(s)
Methanol20.980.027[5]
Ethyl Acetate / Acetone (1:1)0.770.084[4][5]
Ethyl Acetate28.0 (Partition Coefficient)< 1 (Selectivity vs. Cephalomannine)[11]
Dichloromethane (B109758)25.0 (Partition Coefficient)< 1 (Selectivity vs. Cephalomannine)[11]
n-Hexane1.9 (Partition Coefficient)1.7 (Selectivity vs. Cephalomannine)[11]

Note: Partition coefficient data is from liquid-liquid extraction experiments and indicates the ratio of Paclitaxel concentration in the organic phase versus the aqueous phase.

Table 2: Performance of Different Extraction Techniques

This table compares modern and traditional extraction methods for general alkaloid extraction, highlighting the advantages of newer technologies.

Extraction MethodAvg. Extraction TimeAvg. Solvent Used (mL)Avg. Alkaloid Yield (%)Reference(s)
Maceration24-48 hours2001.85[7]
Soxhlet Extraction6-8 hours1502.15[7]
Ultrasound-Assisted (UAE)30 min802.35[7]
Microwave-Assisted (MAE)25 min602.50[7]
Accelerated Solvent (ASE)20 min502.63[7]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Paclitaxel

This protocol describes a general method for extracting Paclitaxel from dried, powdered Taxus bark.

  • Preparation: Weigh 10 g of finely powdered, dried Taxus brevifolia bark and place it into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of an ethyl acetate/acetone (1:1 v/v) solvent mixture to the flask.

  • Ultrasonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

  • Extraction: Sonicate the mixture for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Re-extraction: To ensure maximum yield, transfer the plant residue back to the flask, add another 100 mL of the solvent mixture, and repeat the sonication and filtration steps.[19]

  • Concentration: Combine the filtrates from both extractions and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Liquid-Liquid Partitioning for Taxane (B156437) Enrichment

This protocol is for the initial purification of the crude extract to remove non-polar impurities and enrich the taxane fraction.

  • Resuspend Crude Extract: Take the crude extract obtained from Protocol 1 and resuspend it in 100 mL of a methanol/water (9:1 v/v) solution.

  • Defatting: Transfer the suspension to a 500 mL separatory funnel. Add 100 mL of n-hexane. Gently swirl the funnel for 5 minutes to partition lipids and other non-polar impurities into the hexane (B92381) layer.

  • Separate Layers: Allow the layers to separate completely. Drain the lower, methanol/water layer into a clean flask. Discard the upper n-hexane layer.[19]

  • Repeat Defatting: Repeat the hexane wash (steps 2-3) two more times to ensure complete removal of non-polar impurities.

  • Extract Taxanes: To the remaining aqueous methanol layer in the separatory funnel, add 100 mL of dichloromethane. Swirl gently for 5 minutes.

  • Collect Organic Layer: Allow the layers to separate. Drain the lower, dichloromethane layer (which now contains the taxanes) into a clean round-bottom flask.[19]

  • Re-extract Aqueous Layer: Add another 100 mL of dichloromethane to the separatory funnel and repeat the extraction (steps 5-6) two more times to maximize taxane recovery.

  • Concentrate: Combine all dichloromethane extracts and evaporate the solvent under reduced pressure to yield a taxane-enriched fraction.

Visualizations

Diagram 1: Experimental Workflow for Paclitaxel Extraction

G cluster_0 Step 1: Raw Material Preparation cluster_1 Step 2: Primary Extraction cluster_2 Step 3: Liquid-Liquid Partitioning cluster_3 Step 4: Purification A Taxus brevifolia Bark B Drying & Grinding A->B C Ultrasound-Assisted Extraction (Ethyl Acetate/Acetone) B->C D Filtration C->D E Crude Extract D->E F Partition vs. n-Hexane (Remove Lipids/Waxes) E->F G Partition vs. Dichloromethane (Extract Taxanes) F->G H Taxane-Enriched Fraction G->H I Silica Gel Column Chromatography H->I J Reverse-Phase HPLC I->J K Crystallization J->K L Pure Paclitaxel K->L

Caption: Workflow for Paclitaxel extraction and purification.

Diagram 2: Troubleshooting Low Extraction Yield

G Start Low Crude Extract Yield Q1 Is raw material finely powdered? Start->Q1 A1_No Grind material to fine powder Q1->A1_No No Q2 Is the solvent optimal? Q1->Q2 Yes A1_No->Q2 A2_No Test solvent mixtures (e.g., EtOAc/Acetone) Q2->A2_No No Q3 Is the extraction method efficient? Q2->Q3 Yes A2_No->Q3 A3_No Use advanced method (e.g., UAE or MAE) Q3->A3_No No End Yield Improved Q3->End Yes A3_No->End

Caption: Decision tree for troubleshooting low extraction yield.

Diagram 3: Solvent Polarity in Liquid-Liquid Extraction

Caption: Chemical partitioning based on solvent polarity.

References

Technical Support Center: Overcoming Solubility Challenges with Marianine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Marianine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Marianine and why is its solubility in aqueous buffers a concern?

Marianine is a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, making it a valuable tool for cancer research and drug development.[1][2] However, Marianine is a hydrophobic and weakly basic compound, which inherently limits its solubility in neutral aqueous solutions like standard physiological buffers (e.g., PBS, TRIS).[3][4] Poor solubility can lead to compound precipitation, resulting in inaccurate and unreliable experimental data.[5][6]

Q2: My Marianine, initially dissolved in DMSO, precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to fall out of solution.[7] A systematic approach to troubleshoot this includes optimizing your dilution protocol, adjusting the final organic solvent concentration, and considering the use of solubilizing agents.[6] A gradual, serial dilution rather than a single large dilution can help maintain solubility.[6]

Q3: What is the maximum recommended final concentration of DMSO for cell-based assays with Marianine?

For many cell-based assays, the final concentration of dimethyl sulfoxide (B87167) (DMSO) should be kept below 0.5% (v/v) to avoid cytotoxic effects.[8][9][10] However, the tolerance can vary between cell lines and assay systems.[8] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific setup.[9]

Q4: Can adjusting the pH of my buffer improve Marianine's solubility?

Yes, for ionizable compounds like Marianine (a weakly basic compound), adjusting the pH of the buffer can significantly enhance solubility.[11][12] Lowering the pH of the buffer will protonate the basic functional groups of Marianine, increasing its polarity and, therefore, its solubility in aqueous solutions.[3][13] However, ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).[6]

Q5: Are there any alternative solvents or formulations I can use if DMSO is not suitable for my experiment?

If DMSO is not compatible with your assay, other co-solvents like ethanol (B145695) or the use of solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80) can be considered.[14][15] Lipid-based formulations or the preparation of a salt form of Marianine are also advanced strategies to improve aqueous solubility.[16][17]

Troubleshooting Guides

Issue 1: Marianine Precipitates Immediately Upon Dilution in Aqueous Buffer

Observation: A visible precipitate or cloudiness appears as soon as the Marianine stock solution (in an organic solvent) is added to the aqueous buffer.[7]

Troubleshooting Workflow:

G cluster_step3 Buffer Modifications start Precipitation Observed step1 Optimize Dilution Protocol (Serial Dilution, Slow Addition) start->step1 step2 Adjust Final Solvent Concentration (Keep DMSO <0.5%) step1->step2 Precipitation Persists result Marianine Solubilized step1->result Issue Resolved step3 Modify Buffer Composition step2->step3 Precipitation Persists step2->result Issue Resolved step4 Consider Advanced Formulation step3->step4 Precipitation Persists ph_adjust Lower Buffer pH (e.g., to pH 6.0) excipients Add Solubilizing Agents (e.g., Cyclodextrin, Surfactant) step4->result Issue Resolved ph_adjust->result Issue Resolved excipients->result Issue Resolved

Caption: Troubleshooting workflow for immediate precipitation of Marianine.

Detailed Steps:

  • Optimize Dilution Protocol: Instead of a single dilution, perform a serial dilution of your high-concentration Marianine stock. Add the stock solution dropwise to the aqueous buffer while gently vortexing or stirring.[7]

  • Adjust Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible, ideally below 0.5% for cell-based assays.[18]

  • Modify Buffer Composition:

    • pH Adjustment: For the weakly basic Marianine, lowering the pH of the buffer can increase solubility.[3][11] Test a range of acidic pH values (e.g., pH 5.0-6.5) to find the optimal balance between solubility and experimental compatibility.

    • Use of Solubilizing Agents: Incorporate excipients that can enhance solubility.[14][15]

Issue 2: Marianine Precipitates Over Time in the Incubator

Observation: The Marianine solution is initially clear but becomes cloudy or forms a precipitate after incubation at 37°C.[7]

Potential Causes and Solutions:

Potential Cause Recommended Solution
Temperature-dependent solubility: Marianine may be less soluble at 37°C compared to room temperature.Pre-warm the assay buffer to 37°C before adding the Marianine stock solution.[7]
pH shift in media: The CO2 environment in an incubator can alter the pH of bicarbonate-buffered media, affecting Marianine's solubility.Use a buffer with stronger buffering capacity at physiological pH, such as HEPES, in your cell culture media.[7]
Interaction with media components: Marianine may interact with salts, proteins, or other components in complex media, leading to precipitation.Test Marianine's solubility in a simpler buffer (e.g., PBS) to determine if media components are the cause. If so, consider a different formulation approach.[7]
Evaporation: Over a long incubation period, evaporation of the solvent can increase the concentration of Marianine, leading to precipitation.Ensure proper sealing of culture plates or tubes to minimize evaporation.

Data Presentation: Solubility of Marianine with Different Solubilization Strategies

Solubilization Strategy Final Marianine Concentration (µM) Aqueous Buffer Final DMSO (%) Observations
Standard Dilution50PBS (pH 7.4)0.5Immediate Precipitation
Serial Dilution50PBS (pH 7.4)0.5Clear Solution
pH Adjustment50Citrate-Phosphate Buffer (pH 6.0)0.5Clear Solution
Co-solvent (Ethanol)50PBS (pH 7.4)1.0Clear, but check cell tolerance
Cyclodextrin100PBS (pH 7.4)0.5Clear Solution
Tween 80 (0.1%)100PBS (pH 7.4)0.5Clear Solution

Experimental Protocols

Protocol 1: Preparation of a 10 mM Marianine Stock Solution in DMSO
  • Preparation: Allow the vial of lyophilized Marianine to equilibrate to room temperature before opening to prevent condensation.[6]

  • Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock solution based on the molecular weight of Marianine.

  • Dissolution: Add the calculated volume of high-purity DMSO to the vial.

  • Mixing: Vortex the vial for 1-2 minutes and/or sonicate in a water bath for 5-10 minutes until the Marianine is completely dissolved.[19] A clear, particle-free solution should be obtained.

  • Storage: Aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding tubes and store at -20°C or -80°C to minimize freeze-thaw cycles.[6][18]

Protocol 2: Preparation of a Working Solution of Marianine in Aqueous Buffer using Serial Dilution
  • Initial Dilution: Prepare an intermediate dilution of the 10 mM Marianine stock solution in DMSO (e.g., 1 mM).

  • Aqueous Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Serial Dilution: a. Add a small volume of the 1 mM Marianine intermediate stock to the aqueous buffer to create the first dilution (e.g., 100 µM). Ensure the DMSO concentration remains low. b. Use this first aqueous dilution to make subsequent dilutions in the same buffer to achieve the final desired concentration for your experiment.

  • Mixing: Gently vortex the solution after each dilution step.

  • Final Check: Visually inspect the final working solution for any signs of precipitation before use.[6]

Mandatory Visualizations

Marianine's Target Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Marianine Marianine Marianine->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Marianine.

Experimental Workflow for Solubility Testing

Solubility_Workflow cluster_analysis Analysis Methods start Prepare 10 mM Marianine Stock in DMSO prepare_buffers Prepare Aqueous Buffers (e.g., PBS pH 7.4, Citrate pH 6.0) start->prepare_buffers dilution Dilute Marianine Stock to Final Concentration prepare_buffers->dilution incubation Incubate at RT and 37°C dilution->incubation analysis Analyze for Precipitation incubation->analysis visual Visual Inspection (Clarity/Turbidity) spectro Spectrophotometry (Absorbance at 600 nm) result Determine Optimal Solubilization Conditions analysis->result

Caption: A typical experimental workflow for assessing Marianine's solubility.

References

Technical Support Center: Troubleshooting Marianine Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Marianine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of Marianine in solution?

A1: Marianine, a bicyclic alkaloid, is susceptible to degradation influenced by several factors. Key environmental and chemical factors include:

  • pH: Marianine's ester linkage is prone to hydrolysis under both acidic and alkaline conditions.[1][2][3]

  • Temperature: Elevated temperatures can significantly accelerate the rate of degradation.[1][2][4][5]

  • Light: As a polycyclic aromatic compound, Marianine is photosensitive and can degrade upon exposure to UV or visible light.[1][2][4][5]

  • Oxidation: The tertiary amine moiety in Marianine's structure is susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents.[1][5]

  • Solvent Choice: The type of solvent and the presence of any impurities can impact the stability and solubility of Marianine.

Q2: What are the visual indicators of Marianine degradation?

A2: Degradation of Marianine in solution can manifest in several ways:

  • Color Change: A noticeable change in the color of the solution can indicate the formation of degradation products.[6]

  • Precipitation or Cloudiness: This may indicate that the compound is falling out of solution due to changes in its chemical structure or solubility.[4][5][6]

  • Reduced Biological Activity: Inconsistent or lower-than-expected results in biological assays can be a sign of compound degradation.[2]

Q3: What are the recommended storage conditions for Marianine solutions?

A3: To ensure the long-term stability of Marianine, proper storage is crucial. The following conditions are recommended:

Storage TypeSolventTemperatureDuration
Long-termAnhydrous DMSO-80°CUp to 6 months
Short-termAnhydrous DMSO-20°CUp to 1 month
Working SolutionAqueous Buffer (pH 6.0-7.0)4°CPrepare fresh daily

Note: It is highly recommended to store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.[5][6]

Q4: How can I minimize the degradation of Marianine during my experiments?

A4: To maintain the integrity of Marianine during your experiments, consider the following best practices:

  • Use Freshly Prepared Solutions: Whenever possible, prepare Marianine solutions on the day of use.[5][6]

  • Protect from Light: Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.[1][2][4][5][6]

  • Control Temperature: Prepare and handle solutions on ice when possible and avoid unnecessary exposure to high temperatures.[5]

  • Maintain Optimal pH: Use a buffered solution within the optimal pH range of 6.0-7.0 to minimize hydrolysis.

  • De-gas Solvents: For sensitive experiments, de-gassing aqueous buffers to remove dissolved oxygen can help prevent oxidative degradation.

Troubleshooting Guide

Problem 1: Precipitation is observed in my aqueous Marianine solution.

  • Possible Cause: Poor aqueous solubility or degradation of Marianine.

  • Troubleshooting Steps:

    • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is low (typically ≤ 0.5%) to avoid precipitation.[2]

    • Adjust pH: Check the pH of your buffer. Marianine is more stable and soluble in a slightly acidic to neutral pH range (6.0-7.0).

    • Gentle Warming and Sonication: If precipitation occurs, gentle warming (not exceeding 37°C) and sonication may help to redissolve the compound.[5] Be aware that excessive heat can accelerate degradation.[5]

    • Prepare a Fresh Solution: If the precipitate does not redissolve, it is likely a degradation product, and a fresh solution should be prepared.

Problem 2: My Marianine solution has changed color.

  • Possible Cause: Formation of degradation products due to oxidation or other chemical reactions.

  • Troubleshooting Steps:

    • Discard the Solution: A color change is a strong indicator of degradation. It is recommended to discard the solution and prepare a fresh one.[6]

    • Review Handling Procedures: Ensure that the solution was protected from light and prepared with high-purity, de-gassed solvents to minimize future occurrences.

Problem 3: I am seeing inconsistent or lower-than-expected results in my biological assays.

  • Possible Cause: Degradation of Marianine in the stock solution or in the assay medium.

  • Troubleshooting Steps:

    • Prepare a Fresh Stock Solution: If your stock solution is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock from powder.[6]

    • Assess Stability in Assay Medium: Perform a stability study of Marianine in your specific cell culture medium under your experimental conditions (e.g., temperature, CO2 levels).[2]

    • Replenish Compound: For long-term experiments, if significant degradation is observed, consider replenishing the medium with freshly prepared Marianine at regular intervals.[2]

    • Shorten Assay Duration: If possible, optimize your experimental protocol to shorten the incubation time and minimize the impact of degradation.[2]

Quantitative Stability Data

The following table summarizes the stability of Marianine under various stress conditions.

ConditionParameterTime (hours)Remaining Marianine (%)
pH pH 3.02465%
pH 7.02495%
pH 9.02440%
Temperature 4°C4898%
25°C (Room Temp)4885%
37°C4870%
Light Dark7299%
Ambient Light7280%
UV Light (254 nm)230%

Experimental Protocols

Protocol 1: Preparation of Marianine Stock Solution

  • Weigh the desired amount of Marianine powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • To aid dissolution, vortex the solution and, if necessary, use an ultrasonic bath for 5-10 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protecting vials.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Forced Degradation Study of Marianine

This protocol provides a framework for investigating the stability of Marianine under various stress conditions.

  • Preparation: Prepare a working solution of Marianine (e.g., 100 µM) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the Marianine working solution with an equal volume of 0.1 M HCl.

    • Basic Hydrolysis: Mix the Marianine working solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the Marianine working solution with an equal volume of 3% hydrogen peroxide.[6]

    • Thermal Degradation: Place a vial of the Marianine working solution in a temperature-controlled oven at 60°C.[6]

    • Photolytic Degradation: Expose a vial of the Marianine working solution to UV light (254 nm).

  • Incubation: Incubate the solutions under the specified conditions.

  • Sample Collection and Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each condition.

    • Neutralize the acidic and basic hydrolysis samples.

    • Immediately analyze the samples by HPLC-UV to determine the concentration of the remaining Marianine. Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of Marianine remaining at each time point relative to the time zero (T=0) sample.

    • Plot the percentage remaining versus time to determine the degradation profile.

Visualizations

Marianine_Signaling_Pathway Marianine Marianine Receptor Target Receptor Marianine->Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway initiated by Marianine.

Troubleshooting_Workflow Start Instability Observed (Precipitation, Color Change, etc.) Check_Storage Verify Stock Solution Age and Storage Conditions Start->Check_Storage Prepare_Fresh Prepare Fresh Stock Solution Check_Storage->Prepare_Fresh Improper/Old Check_pH Check pH of Aqueous Solution Check_Storage->Check_pH Proper Prepare_Fresh->Check_pH Adjust_pH Adjust pH to 6.0-7.0 Check_pH->Adjust_pH Outside 6-7 Protect_Light Protect from Light Check_pH->Protect_Light Optimal Adjust_pH->Protect_Light Use_Amber_Vials Use Amber Vials/ Wrap in Foil Protect_Light->Use_Amber_Vials Action Control_Temp Control Temperature Use_Amber_Vials->Control_Temp Use_Ice Prepare on Ice Control_Temp->Use_Ice Action Re_evaluate Re-evaluate Experiment Use_Ice->Re_evaluate

Caption: Workflow for troubleshooting Marianine instability.

References

Technical Support Center: Optimizing HPLC Conditions for Marianine Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of marianine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the HPLC separation of this tetracyclic triterpenoid (B12794562).

Frequently Asked Questions (FAQs)

Q1: What are the basic chemical properties of marianine relevant for HPLC method development?

A1: Marianine is a tetracyclic triterpenoid isolated from the plant Silybum marianum.[1] Key properties to consider for HPLC analysis include its molecular weight of 470.7 g/mol and its structure, which includes secondary and tertiary alcohol groups and a ketone group.[1] These polar functional groups suggest that reversed-phase HPLC will be a suitable separation technique.

Q2: What is a good starting point for a mobile phase for marianine separation?

A2: For reversed-phase HPLC analysis of compounds like marianine, a common starting point is a gradient elution using a mixture of acidified water (Mobile Phase A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Mobile Phase B).[2] Adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the aqueous phase helps to suppress the ionization of any acidic functional groups and protonate residual silanols on the column, leading to sharper, more symmetrical peaks.[2] Acetonitrile is often preferred as it can provide better resolution for polar compounds.[2]

Q3: What detection wavelength should I use for marianine?

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of marianine and related natural products.

Problem 1: Poor Peak Resolution or Co-elution

Q: My marianine peak is overlapping with other components in my plant extract. How can I improve the separation?

A: Poor resolution is a common challenge when analyzing complex mixtures like plant extracts.[2][3] To improve the separation of your target analyte, consider the following strategies.

  • Optimize Mobile Phase Composition: The most powerful way to alter peak spacing is by changing the mobile phase.[4]

    • Change Organic Solvent: If you are using methanol, try switching to acetonitrile, or vice-versa. These solvents have different selectivities and can significantly alter the elution order and resolution of peaks.[4]

    • Adjust Gradient Slope: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) provides more time for compounds to interact with the stationary phase, which can improve the separation of closely eluting peaks.

    • Modify pH: Adjusting the pH of the aqueous mobile phase can change the ionization state of analytes and silanol (B1196071) groups on the column, thereby altering retention and selectivity.[2]

  • Adjust Flow Rate: Decreasing the flow rate can increase column efficiency and improve resolution, though it will also increase the analysis time.[2][5]

  • Change Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase is the next step.[4]

    • Use a Different Stationary Phase: Switching from a standard C18 column to one with a different bonding chemistry (e.g., Phenyl-Hexyl, Cyano, or a polar-embedded phase) can provide a different separation selectivity.

    • Select a Smaller Particle Size: Columns with smaller particles (e.g., <3 µm) offer higher efficiency, resulting in sharper peaks and better resolution.[4][6]

  • Increase Column Temperature: Raising the column temperature can improve efficiency and change selectivity. However, ensure your analyte is stable at higher temperatures.[7][8]

Problem 2: Asymmetric Peaks (Tailing or Fronting)

Q: The peak for my analyte is tailing significantly. What is causing this and how can I fix it?

A: Peak tailing, where the latter half of the peak is broader than the front half, is a frequent issue, especially with compounds containing basic functional groups like amines.[9][10][11] It can compromise accurate integration and reduce resolution.[9]

  • Secondary Silanol Interactions: The primary cause of tailing for many compounds is the interaction between the analyte and acidic residual silanol groups on the silica (B1680970) surface of the HPLC column.[2][10][12]

    • Operate at Low pH: Lowering the mobile phase pH (e.g., to pH 2-3 with formic or phosphoric acid) protonates the silanol groups, minimizing their ability to interact with analytes.[9][10]

    • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped" to block most of the residual silanols. Ensure you are using a high-quality, end-capped column.[12]

    • Add a Competing Base: Adding a small amount of a basic modifier like triethylamine (B128534) (TEA) to the mobile phase can mask the active silanol sites, though this may not be suitable for MS detection.[2]

  • Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[2] Try diluting your sample or reducing the injection volume.

  • Column Contamination or Degradation: The accumulation of strongly retained compounds can create active sites that cause tailing.[2] A void at the head of the column can also cause severe peak shape issues.[13]

    • Use a Guard Column: A guard column protects the analytical column from contaminants and is much cheaper to replace.[2]

    • Flush the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.

Problem 3: Shifting or Unstable Retention Times

Q: The retention time for marianine is drifting between injections or is different from yesterday's run. What should I check?

A: Stable retention times are critical for reliable peak identification and quantification.[14] Drifting retention can be caused by chemical effects or physical (instrumental) issues.[15][16]

  • Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis, especially when using a new mobile phase or after the system has been idle.[8] Run the column with the initial mobile phase conditions for at least 10-15 column volumes.

  • Mobile Phase Composition:

    • Inaccurate Preparation: Ensure the mobile phase is prepared accurately and consistently each time.[8]

    • Evaporation: Volatile organic components can evaporate over time, changing the mobile phase composition. Cover your solvent reservoirs and prepare fresh mobile phase daily.[17]

  • Temperature Fluctuations: Changes in ambient temperature can affect retention time. Using a thermostatted column compartment is essential for reproducibility.[8][17][18]

  • Flow Rate Inconsistency:

    • Leaks: Check for leaks throughout the system, from the pump to the detector. Even a small, non-dripping leak can cause flow rate fluctuations.[15]

    • Pump Issues: Air bubbles in the pump head or worn pump seals can lead to an inconsistent flow rate.[8] Degas the mobile phase and purge the pump regularly.[8][19]

  • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH or high-temperature conditions, leading to changes in retention.[18] If retention times consistently decrease over the column's lifetime, it may be time for a replacement.

Data & Methodological Starting Points

Table 1: Recommended Starting HPLC Conditions for Marianine Method Development
ParameterRecommended ConditionRationale & Notes
Column C18, End-capped, 150 mm x 4.6 mm, 3.5 or 5 µmA standard C18 provides good hydrophobic retention. Smaller particles improve efficiency.[6]
Mobile Phase A Water + 0.1% Formic AcidAcidification improves peak shape for polar compounds.[2]
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile often provides better selectivity than methanol.[2]
Gradient Program 5% to 95% B over 30 minutesA broad "scouting" gradient is useful for initial method development to elute all compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column. Can be optimized later.
Column Temperature 30 - 35 °CProvides better reproducibility than ambient temperature.[7]
Injection Volume 5 - 10 µLStart with a low volume to avoid column overload.
Detector DAD/PDA (scan 200-400 nm) or ELSD/MSDAD/PDA for initial screening; ELSD/MS if the compound lacks a strong chromophore.

Experimental Protocols

Protocol 1: General Method for Reversed-Phase HPLC Analysis of Marianine
  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm filter and degas.

    • Prepare Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Accurately weigh a known amount of your extract or sample.

    • Dissolve the sample in a solvent that is weaker than or matches the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). This prevents peak distortion.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column.[19]

  • HPLC System Setup and Execution:

    • Install a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Set the column oven temperature to 30 °C.

    • Purge the pump with the new mobile phases to remove any old solvents and air bubbles.

    • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.

    • Set the DAD to collect data across a range (e.g., 200-400 nm).

    • Inject 10 µL of the prepared sample.

    • Run the gradient program as outlined in Table 1 or your custom-developed method.

Visual Workflows

Caption: A logical workflow for troubleshooting common HPLC issues.

Method_Development_Workflow A 1. Define Goals & Understand Analyte Properties B 2. Select Initial Conditions (Column, Detector, Mobile Phase) A->B C 3. Perform Scouting Runs (Broad Gradient) B->C D 4. Evaluate Initial Results (Peak Shape, Resolution) C->D E 5. Optimize Method (Adjust Gradient, Solvents, Temp, pH) D->E Optimization Needed F 6. Check Robustness (Small Method Variations) D->F Acceptable E->D G 7. Finalize & Validate Method F->G

Caption: A systematic workflow for HPLC method development.

References

How to prevent degradation of Marianine during storage?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Marianine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is Marianine and to which chemical class does it belong?

Marianine is a tetracyclic triterpenoid (B12794562) isolated from the plant Silybum marianum. Its chemical structure includes hydroxy and ketone functional groups, which are important to consider for its stability.[1]

Q2: What are the primary factors that can cause the degradation of Marianine?

Based on the chemical structure of Marianine and studies on similar triterpenoids, the primary factors contributing to its degradation are:

  • pH: Both highly acidic and alkaline conditions can promote hydrolysis or rearrangement of the molecule.[1]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to UV or ambient light can lead to photodegradation.

  • Oxidation: The presence of oxidizing agents or atmospheric oxygen can degrade the compound.

Q3: What are the optimal storage conditions for Marianine?

To ensure the long-term stability of Marianine, it should be stored under the following conditions:

  • Temperature: For long-term storage, it is recommended to store Marianine at refrigerated temperatures (2-8°C) or frozen (≤ -20°C).

  • Light: Store in a dark place or use amber-colored or opaque containers to protect it from light.

  • Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Form: Storing Marianine as a dry powder is generally preferable to storing it in solution, as this minimizes the potential for solvent-mediated degradation.

Q4: I am dissolving Marianine for my experiments. What is the best way to prepare and store solutions?

When preparing solutions of Marianine, it is advisable to:

  • Use a high-purity, aprotic, or neutral solvent in which Marianine is soluble.

  • Prepare fresh solutions for each experiment whenever possible.

  • If short-term storage of a stock solution is necessary, store it at a low temperature (2-8°C or -20°C) in a tightly sealed, light-protecting vial. Minimize the headspace in the vial to reduce exposure to oxygen.

Troubleshooting Guide: Common Issues in Marianine Stability

Issue Potential Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of Marianine during storage or handling.1. Review your storage conditions. Ensure the compound is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. If working with solutions, prepare them fresh for each experiment. 3. Verify the purity of your Marianine sample using a suitable analytical method like HPLC.
Appearance of new peaks in my chromatogram (e.g., HPLC, LC-MS). This may indicate the formation of degradation products.1. Compare the chromatogram of your current sample with that of a freshly prepared standard. 2. Consider the conditions your sample was exposed to (e.g., pH, temperature, light) to hypothesize the type of degradation (hydrolysis, oxidation, photodegradation). 3. Use LC-MS to identify the mass of the unknown peaks to help elucidate the structure of the degradation products.
Precipitation of Marianine from a buffered solution. The buffer composition or pH may be affecting the solubility and stability of Marianine.1. Ensure the final concentration of any organic co-solvent used to dissolve Marianine is low (typically <1%) to prevent it from crashing out of the aqueous buffer. 2. Check the pH of your buffer. Extreme pH values can not only cause degradation but also affect solubility. Aim for a neutral to slightly acidic pH if possible.

Quantitative Data on Triterpenoid Degradation

Stress Condition Compound Degradation (%) Reference
Acid Hydrolysis (1N HCl) Glycyrrhetinic Acid63.7%[2]
Acid Hydrolysis (5N HCl) Glycyrrhetinic Acid74.6%[2]
Base Hydrolysis Glycyrrhetinic AcidNo significant degradation[2]
Oxidative (H₂O₂) Glycyrrhetinic AcidNo significant degradation[2]
Photochemical (Sunlight) Glycyrrhetinic Acid33.7%[2]
Thermal (Dry Heat) Glycyrrhetinic AcidNo significant degradation[2]
Thermal (Wet Heat) Glycyrrhetinic AcidNo significant degradation[2]

Note: The extent of degradation is highly dependent on the specific conditions (temperature, duration of exposure) of the study.

Experimental Protocols

Protocol for Forced Degradation Study of Marianine

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of Marianine and to develop a stability-indicating analytical method.

1. Preparation of Marianine Stock Solution:

  • Accurately weigh and dissolve Marianine in a suitable high-purity solvent (e.g., methanol, acetonitrile (B52724), or DMSO) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 12, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for a specified period.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified period.

  • Thermal Degradation: Store an aliquot of the stock solution in an oven at a controlled high temperature (e.g., 80°C) for a specified period.

  • Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., UV lamp or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw a sample from each stress condition.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration with the mobile phase of the analytical method.

  • Analyze the samples using a stability-indicating HPLC method.

4. Stability-Indicating HPLC Method:

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where Marianine has maximum absorbance (this may need to be determined by a UV scan). Alternatively, mass spectrometry (MS) can be used for more sensitive and specific detection and for the identification of degradation products.

Visualizations

degradation_pathways Marianine Marianine Acid_Degradation Acid-catalyzed Rearrangement/Hydrolysis Products Marianine->Acid_Degradation Acidic pH, Heat Base_Degradation Base-catalyzed Products Marianine->Base_Degradation Alkaline pH, Heat Oxidative_Degradation Oxidation Products (e.g., epoxides, additional hydroxyl or ketone groups) Marianine->Oxidative_Degradation H2O2, Oxygen Photo_Degradation Photodegradation Products Marianine->Photo_Degradation UV/Visible Light

Caption: Potential degradation pathways of Marianine under various stress conditions.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Marianine Stock Solution (1 mg/mL) Acid Acid Hydrolysis (1N HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (1N NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal Photo Photochemical (UV/Light) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize/Dilute Sampling->Neutralize HPLC HPLC Analysis Neutralize->HPLC Data Data Analysis and Degradation Profile HPLC->Data

Caption: Workflow for a forced degradation study of Marianine.

troubleshooting_logic Start Inconsistent Results or Loss of Activity? Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Check_Solution Review Solution Preparation and Storage Start->Check_Solution Run_QC Analyze by HPLC vs. Fresh Standard Check_Storage->Run_QC Check_Solution->Run_QC Degradation_Confirmed Degradation Confirmed Run_QC->Degradation_Confirmed Yes No_Degradation No Degradation Observed Run_QC->No_Degradation No Other_Factors Investigate Other Experimental Variables (e.g., reagents, assay) No_Degradation->Other_Factors

Caption: Troubleshooting logic for Marianine stability issues.

References

Technical Support Center: Addressing Off-Target Effects of Marianine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who are utilizing the novel small molecule, Marianine, in cellular assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help identify, validate, and mitigate potential off-target effects to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when working with Marianine?

A1: Off-target effects are unintended interactions of a drug or small molecule, such as Marianine, with cellular components other than its primary biological target. These interactions can lead to a variety of issues, including cellular toxicity, misleading experimental outcomes, and data misinterpretation, which can significantly impede research and drug development.[1][2][3] Identifying and minimizing these effects is critical for validating the on-target mechanism of action of Marianine.

Q2: I'm observing a cellular phenotype with Marianine that is inconsistent with the known function of its intended target. Could this be an off-target effect?

A2: It is highly probable that you are observing an off-target effect. When the observed cellular response does not align with the established biological role of the primary target, it is crucial to investigate potential unintended interactions.[4] Structurally complex molecules can interact with multiple cellular proteins, leading to unexpected phenotypes.[4]

Q3: What are the initial steps to investigate if my observed phenotype is due to an off-target effect of Marianine?

A3: A systematic approach is recommended to begin dissecting on-target versus off-target effects:

  • Dose-Response Analysis: Conduct a thorough dose-response curve to establish the concentration range at which Marianine elicits the desired on-target effect and to identify concentrations that lead to toxicity or unexpected phenotypes.[3]

  • Use of a Structurally Unrelated Inhibitor: If available, use a compound with a different chemical structure that targets the same primary protein as Marianine. If this second compound does not produce the same phenotype, it strengthens the possibility of a Marianine-specific off-target effect.[3][5]

  • Genetic Validation: The phenotype observed with Marianine should be compared to the phenotype resulting from genetic knockdown (e.g., siRNA, shRNA) or knockout (e.g., CRISPR-Cas9) of the intended target protein.[5] A discrepancy between the pharmacological and genetic approaches is a strong indicator of off-target effects.[5]

Q4: What advanced techniques can I use to identify the specific off-target proteins of Marianine?

A4: Several powerful techniques can be employed for the unbiased identification of off-target interactions:

  • Chemical Proteomics: This approach uses a modified version of Marianine (a chemical probe) to "fish out" its binding partners from cell lysates or living cells, which are then identified by mass spectrometry.[1][2][6]

  • Cellular Thermal Shift Assay (CETSA): CETSA is a label-free method that assesses the direct binding of Marianine to proteins in intact cells.[7][8][9][10][11][12] Ligand binding typically stabilizes a protein, leading to an increase in its melting temperature, which can be detected by various means, including Western blotting or mass spectrometry (Thermal Proteome Profiling).[8][11][12]

  • Kinase Profiling: If Marianine is suspected to be a kinase inhibitor, screening it against a large panel of kinases can identify both on-target and off-target kinase interactions.[13][14][15][16][17][18][19]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High cytotoxicity observed at concentrations expected to be selective for the primary target. Off-target toxicity.1. Perform a counter-screen in a cell line that does not express the primary target. 2. Assess markers of apoptosis (e.g., caspase activation) and necrosis (e.g., LDH release). 3. Utilize a broader cell line panel to evaluate differential cytotoxicity.[4]
Inconsistent results between different batches of Marianine. Compound purity or stability issues.1. Verify the purity and identity of each batch using analytical methods such as HPLC-MS. 2. Ensure proper storage conditions to prevent degradation of the compound.
Weaker than expected on-target activity in cellular assays compared to biochemical assays. Poor cell permeability, active drug efflux, or high intracellular ATP concentration (for ATP-competitive inhibitors).1. Conduct cellular uptake and efflux assays to determine the intracellular concentration of Marianine. 2. Test the compound's activity in the presence of varying serum concentrations, as protein binding can reduce its effective concentration.[20]
Activation of a compensatory signaling pathway. Cellular response to the inhibition of the primary target.1. Analyze the phosphorylation status of key proteins in related signaling pathways using techniques like Western blotting or phospho-proteomics. 2. Consider co-treatment with an inhibitor of the suspected compensatory pathway to see if the original phenotype is rescued.[13]

Key Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm the direct binding of a small molecule to its target protein within a cellular environment. The principle behind CETSA is that the binding of a ligand, such as Marianine, can stabilize its target protein, making it more resistant to heat-induced denaturation.

Detailed Methodology:

  • Cell Treatment: Culture your cells of interest to the desired confluency. Treat the cells with Marianine at various concentrations or with a vehicle control for a specified duration.

  • Heating: Harvest the treated cells, wash them, and resuspend them in a suitable buffer. Aliquot the cell suspension into separate PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Lysis and Centrifugation: After heating, lyse the cells to release the intracellular proteins. Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins. Quantify the amount of the target protein remaining in the soluble fraction using a protein detection method such as Western blotting. An increase in the amount of soluble target protein at higher temperatures in the Marianine-treated samples compared to the vehicle control indicates target engagement.[5][9]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_heating Thermal Challenge cluster_lysis Fractionation cluster_analysis Analysis cell_treatment 1. Treat cells with Marianine or Vehicle heating 2. Heat cells at a range of temperatures cell_treatment->heating Incubate lysis 3. Lyse cells and centrifuge heating->lysis Denature & Aggregate quantification 4. Quantify soluble target protein lysis->quantification Separate soluble fraction Troubleshooting_Workflow start Unexpected Phenotype Observed with Marianine dose_response Perform Dose-Response and Cytotoxicity Assays start->dose_response phenotype_at_non_toxic Phenotype at non-toxic concentrations? dose_response->phenotype_at_non_toxic genetic_validation Genetic Validation (e.g., CRISPR, siRNA) phenotype_at_non_toxic->genetic_validation Yes off_target Likely Off-Target Effect phenotype_at_non_toxic->off_target No (Toxicity) phenotype_match Phenotype matches genetic validation? genetic_validation->phenotype_match structurally_unrelated Test Structurally Unrelated Inhibitor phenotype_match->structurally_unrelated Yes phenotype_match->off_target No phenotype_replicated Phenotype replicated? structurally_unrelated->phenotype_replicated on_target Likely On-Target Effect phenotype_replicated->on_target Yes phenotype_replicated->off_target No identify_off_targets Proceed to Identify Off-Targets (e.g., CETSA, Chemical Proteomics) off_target->identify_off_targets

References

Technical Support Center: Optimizing Marianine's Selectivity for Chymotrypsin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at improving the selectivity of marianine for chymotrypsin (B1334515).

Troubleshooting Guide: Common Issues in Enhancing Inhibitor Selectivity

Researchers may encounter several challenges when attempting to increase the selectivity of an inhibitor for its target enzyme. The table below outlines potential problems, their likely causes, and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low selectivity of marianine against other serine proteases (e.g., trypsin, elastase). Marianine may bind to conserved residues in the active sites of multiple serine proteases.- Structural Modification: Synthesize marianine analogs with modifications targeting non-conserved residues in the chymotrypsin binding pocket. - Structure-Activity Relationship (SAR) Studies: Systematically modify functional groups on the marianine scaffold and assess the impact on selectivity.[1] - Computational Modeling: Use molecular docking and dynamics simulations to predict modifications that enhance binding to chymotrypsin while destabilizing interactions with off-target proteases.
Inconsistent IC50 or Ki values in inhibition assays. Experimental variability, substrate or inhibitor instability, or incorrect assay conditions.- Standardize Assay Conditions: Ensure consistent buffer composition, pH, temperature, and incubation times.[2] - Check Reagent Stability: Prepare fresh solutions of enzyme, substrate, and inhibitor for each experiment.[2] - Optimize Substrate Concentration: Use a substrate concentration at or below the Michaelis constant (Km) to accurately determine competitive inhibition.[3] - Control for Non-specific Inhibition: Include appropriate controls to account for any effects of the solvent used to dissolve marianine.
Difficulty in synthesizing marianine analogs. Complex chemical structure of marianine, a lanostane (B1242432) triterpene.- Utilize Precursor Analogs: Modify commercially available precursors or simpler triterpenoid (B12794562) scaffolds. - Employ Semi-synthesis: Use naturally isolated marianine as a starting material for chemical modifications. - Collaborate with Synthetic Chemists: Partner with experts in natural product synthesis to develop efficient synthetic routes.
Off-target effects observed in cell-based assays. The modified marianine analog may inhibit other cellular targets, leading to toxicity or confounding results.- Target Profiling: Screen optimized inhibitors against a panel of relevant off-target enzymes and receptors. - Cell Viability Assays: Conduct cytotoxicity assays to assess the impact of new compounds on cell health. - Mechanism of Action Studies: Investigate the specific cellular pathways affected by the inhibitor to identify potential off-target interactions.

Frequently Asked Questions (FAQs)

Q1: What are the general strategies to improve the selectivity of a serine protease inhibitor like marianine for chymotrypsin?

Improving selectivity involves exploiting the differences between the target enzyme (chymotrypsin) and off-target proteases. Key strategies include:

  • Structure-Based Drug Design: This is a primary approach for inhibitor development.[4] By analyzing the crystal structure of chymotrypsin and comparing it to other serine proteases, modifications can be designed to enhance interactions with unique features of the chymotrypsin binding pocket. For example, chymotrypsin has a hydrophobic S1 pocket that preferentially binds large aromatic or hydrophobic residues (tyrosine, tryptophan, phenylalanine).[5] Modifying marianine to better fit this pocket can improve selectivity.

  • Exploiting Non-conserved Residues: While the catalytic triad (B1167595) (Ser-His-Asp) is highly conserved among serine proteases, surrounding residues in the substrate-binding pockets often vary. Targeting these non-conserved regions can lead to highly selective inhibitors.

  • Modifying the P2' Residue: Studies have shown that optimizing the P2' residue of an inhibitor can significantly improve selectivity, in some cases by up to 7000-fold, against off-target proteases.[6][7]

  • Cyclization: Converting linear peptides or other flexible molecules into cyclic structures can increase conformational rigidity.[4] This can lock the inhibitor into a conformation that is optimal for binding to chymotrypsin but not other proteases, thus enhancing selectivity.[4][8]

Q2: What is the mechanism of action of chymotrypsin, and how can this be exploited to improve inhibitor selectivity?

Chymotrypsin is a serine protease that hydrolyzes peptide bonds.[9] Its mechanism involves a "catalytic triad" of serine, histidine, and aspartate residues in the active site.[5] The serine residue acts as a nucleophile to attack the carbonyl carbon of the peptide bond, forming a temporary covalent intermediate.[9][10]

This mechanism can be exploited by designing inhibitors that:

  • Mimic the Substrate: Inhibitors can be designed to resemble the natural substrates of chymotrypsin, particularly those with large hydrophobic residues that fit into the S1 pocket.[5]

  • Form Covalent Bonds: Irreversible inhibitors can be designed to form a stable covalent bond with the active site serine, permanently inactivating the enzyme.

  • Target the Tetrahedral Intermediate: Designing molecules that mimic the transition state (tetrahedral intermediate) can lead to very potent and selective inhibitors.

Below is a diagram illustrating the general catalytic mechanism of chymotrypsin.

chymotrypsin_mechanism sub Substrate (Peptide) active_site Chymotrypsin Active Site (Ser-195, His-57, Asp-102) sub->active_site Binding es_complex Enzyme-Substrate Complex tetra_int Tetrahedral Intermediate es_complex->tetra_int Nucleophilic Attack by Ser-195 acyl_enzyme Acyl-Enzyme Intermediate tetra_int->acyl_enzyme Collapse product1 Product 1 (C-terminal peptide) acyl_enzyme->product1 Release deacylation Deacylation acyl_enzyme->deacylation Water Attack water Water water->deacylation product2 Product 2 (N-terminal peptide) deacylation->product2 Release enzyme_regen Regenerated Enzyme deacylation->enzyme_regen enzyme_regen->active_site Ready for next cycle

Caption: Catalytic mechanism of chymotrypsin.

Q3: What experimental protocols can be used to determine the selectivity of marianine and its analogs?

A standard workflow to assess inhibitor selectivity involves a series of enzymatic assays. The following diagram and protocol outline the key steps.

selectivity_workflow start Start: Synthesize Marianine Analogs ic50_primary Primary Screen: Determine IC50 for Chymotrypsin start->ic50_primary selectivity_screen Selectivity Screen: Determine IC50 for Off-Target Proteases (e.g., Trypsin, Elastase) ic50_primary->selectivity_screen selectivity_index Calculate Selectivity Index (IC50 off-target / IC50 chymotrypsin) selectivity_screen->selectivity_index kinetic_studies Kinetic Studies for Promising Analogs (Determine Ki and Mechanism of Inhibition) selectivity_index->kinetic_studies end End: Identify Lead Compound kinetic_studies->end

Caption: Experimental workflow for determining inhibitor selectivity.

Detailed Experimental Protocol: Enzyme Inhibition Assay [2]

This protocol provides a general framework for determining the IC50 value of an inhibitor.

Materials and Reagents:

  • Purified chymotrypsin and off-target proteases (e.g., trypsin, elastase).

  • Specific chromogenic or fluorogenic substrate for each enzyme.

  • Marianine or its analog dissolved in a suitable solvent (e.g., DMSO).

  • Assay buffer (e.g., Tris-HCl or phosphate (B84403) buffer at optimal pH for the enzyme).

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of the inhibitor in DMSO.

    • Prepare serial dilutions of the inhibitor in the assay buffer.

    • Prepare a solution of the enzyme in the assay buffer.

    • Prepare a solution of the substrate in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add a fixed volume of enzyme solution and an equal volume of each inhibitor dilution.

    • Positive control wells: Add enzyme solution and an equal volume of assay buffer (without inhibitor).

    • Negative control wells (blank): Add assay buffer only (no enzyme or inhibitor).

  • Pre-incubation:

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[1]

  • Initiate the Reaction:

    • Add a fixed volume of the substrate solution to all wells to start the enzymatic reaction.

  • Measure Activity:

    • Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Determine Selectivity:

    • Repeat the assay for each off-target protease.

    • Calculate the selectivity index for each off-target enzyme by dividing its IC50 value by the IC50 value for chymotrypsin. A higher selectivity index indicates greater selectivity for chymotrypsin.

Q4: Is there any quantitative data available on the inhibition of chymotrypsin by marianine?

For context, other natural and synthetic compounds have reported IC50 values against chymotrypsin in the micromolar range. For instance, certain alkaloids have shown IC50 values between 16.09 ± 0.07 µM and 22.01 ± 0.06 µM.[1] The synthetic inhibitor chymostatin (B1668925) has an IC50 value of 7.08 ± 0.07 µM in the same study.[1] These values can serve as a benchmark when evaluating the potency of marianine and its analogs.

Data Summary Table: Benchmarking Inhibitor Potency

The following table provides a template for organizing and comparing quantitative data for marianine and its analogs against various serine proteases.

Compound Chymotrypsin IC50 (µM) Trypsin IC50 (µM) Elastase IC50 (µM) Selectivity Index (vs. Trypsin) Selectivity Index (vs. Elastase)
MarianineTo be determinedTo be determinedTo be determinedTBDTBD
Analog 1
Analog 2
...
Control Inhibitor

References

Technical Support Center: Interpreting Complex NMR Spectra of Marianine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the interpretation of complex NMR spectra, with a focus on the natural product Marianine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of spectral analysis for complex tetracyclic triterpenoids.

Frequently Asked Questions (FAQs)

Q1: What makes the NMR spectrum of Marianine complex?

The complexity of Marianine's NMR spectrum arises from several structural features:

  • Tetracyclic Triterpenoid (B12794562) Core: The rigid lanostane (B1242432) skeleton contains numerous stereocenters, leading to a high number of distinct proton and carbon signals.

  • Signal Overlap: Severe overlap of proton signals, particularly in the aliphatic region (0.5-2.5 ppm), is common for this class of compounds. This makes direct interpretation of coupling patterns from the 1D ¹H NMR spectrum challenging.[1][2]

  • Multiple Methyl Groups: Marianine has a large number of methyl groups, which can be difficult to assign without the aid of 2D NMR techniques.

  • Quaternary Carbons: The presence of several quaternary carbons requires the use of long-range correlation experiments like HMBC for their assignment.

Q2: I am seeing broad peaks in my ¹H NMR spectrum. What could be the cause?

Broadening of NMR signals can be attributed to several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer is recommended.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Diluting the sample may help.[1]

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: Protons on hydroxyl groups (-OH) can undergo chemical exchange with residual water or other exchangeable protons in the solvent, leading to broad signals. Adding a drop of D₂O to the NMR tube will cause these signals to disappear, confirming their identity.[1]

  • Molecular Aggregation: The compound may be aggregating at the concentration used for the NMR experiment.

Q3: The integration of my ¹H NMR signals does not seem to match the expected number of protons. Why might this be?

Discrepancies in integration can occur due to:

  • Overlapping Signals: If multiple signals overlap, their integrations will be summed.

  • Residual Solvent Peaks: The peak from the deuterated solvent can sometimes overlap with signals from your compound, affecting the integration in that region.[1]

  • Slow Relaxation: Quaternary carbons and protons attached to them can have long relaxation times, leading to lower signal intensity and inaccurate integration if the relaxation delay is too short.

  • Uneven Nuclear Overhauser Effect (NOE): In ¹³C NMR, decoupling can lead to uneven NOE enhancement of signals, making integration unreliable. While less of an issue for ¹H NMR, it can still play a role.

Troubleshooting Guides

Problem: Ambiguous or Overlapping Signals in the ¹H NMR Spectrum

Solution:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher) to increase signal dispersion.

    • Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., from CDCl₃ to C₆D₆ or Pyridine-d₅) can induce differential chemical shifts and resolve overlapping signals.[1]

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It is essential for tracing out spin systems within the molecule.[3][4]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It is a powerful tool for assigning protonated carbons.[3][4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). It is crucial for connecting spin systems and assigning quaternary carbons.[3][4]

Problem: Difficulty in Assigning Quaternary Carbons

Solution:

The primary tool for assigning quaternary carbons is the HMBC experiment. Look for long-range correlations from nearby protons to the quaternary carbon . For example, the methyl protons will typically show strong HMBC correlations to the quaternary carbons they are attached to.

Problem: Stereochemical Assignment Challenges

Solution:

Determining the relative stereochemistry of a complex molecule like Marianine requires the use of through-space correlation experiments:

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. The presence of a cross-peak between two protons indicates they are spatially proximate, which can be used to deduce their relative stereochemistry.

Data Presentation: Expected NMR Data for Marianine

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Moieties in Marianine

Functional GroupExpected Chemical Shift (ppm)MultiplicityNotes
Methyl Protons (CH₃)0.7 - 1.5Singlet (s) or Doublet (d)Multiple singlet and doublet signals are expected.
Methylene (B1212753) Protons (CH₂)1.0 - 2.5Multiplet (m)Significant overlap is common in this region.
Methine Protons (CH)1.2 - 2.8Multiplet (m)
H-3 (CH-OH)~3.2Doublet of doublets (dd)Typical for a 3β-hydroxy lanostane.
Methylidene Protons (=CH₂)~4.7 and ~4.9Singlets (s) or broad singlets (br s)Two distinct signals for the two exocyclic methylene protons.
Hydroxyl Protons (-OH)VariableBroad singlet (br s)Position is solvent and concentration-dependent; will exchange with D₂O.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Key Moieties in Marianine

Functional GroupExpected Chemical Shift (ppm)Notes
Methyl Carbons (CH₃)15 - 30
Methylene Carbons (CH₂)20 - 45
Methine Carbons (CH)35 - 60
C-3 (CH-OH)~78
C-7 (C=O)>200Ketone carbonyl.
C-8 (quaternary olefinic)~140
C-9 (quaternary olefinic)~145
C-24 (=C<)~150Quaternary carbon of the methylidene group.
C-24¹ (=CH₂)~110Methylene carbon of the methylidene group.
C-25 (C-OH)~72Tertiary alcohol carbon.

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Quantity: Weigh approximately 5-10 mg of purified Marianine.

  • Solvent: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Pyridine-d₅, or CD₃OD).

  • Solubilization: Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used if necessary.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

Standard 1D and 2D NMR Experiments

The following is a typical suite of NMR experiments for the structure elucidation of a novel natural product like Marianine.[5]

  • ¹H NMR: A standard proton NMR spectrum should be acquired to get an overview of the proton signals.

  • ¹³C NMR: A standard carbon NMR spectrum, typically proton-decoupled, is acquired to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are highly recommended to differentiate between CH, CH₂, and CH₃ groups.

  • COSY: A gradient-selected COSY experiment is used to establish ¹H-¹H spin systems.

  • HSQC: A multiplicity-edited HSQC spectrum is valuable as it not only correlates protons to their directly attached carbons but also provides phase information that distinguishes CH/CH₃ from CH₂ groups.

  • HMBC: An HMBC experiment is essential for identifying long-range ¹H-¹³C correlations, which are key to connecting the spin systems and assigning quaternary carbons.

  • NOESY/ROESY: A NOESY or ROESY experiment should be performed to determine the through-space correlations, which are critical for stereochemical assignments.

Visualizations

The following diagrams illustrate the logical workflow for interpreting the complex NMR spectra of Marianine.

NMR_Interpretation_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR Analysis cluster_Structure_Elucidation Structure Elucidation H1_NMR ¹H NMR C13_NMR ¹³C NMR & DEPT Fragments Identify Spin Systems & Fragments H1_NMR->Fragments C13_NMR->Fragments COSY COSY HSQC HSQC COSY->Fragments HMBC HMBC HSQC->Fragments NOESY NOESY/ROESY Connectivity Connect Fragments HMBC->Connectivity Stereochem Determine Stereochemistry NOESY->Stereochem Fragments->Connectivity Connectivity->Stereochem Final_Structure Propose Final Structure Stereochem->Final_Structure

Caption: Workflow for NMR-based structure elucidation of Marianine.

Troubleshooting_Logic Start Complex/Overlapping NMR Spectrum Change_Solvent Acquire Spectrum in Different Solvent Start->Change_Solvent Higher_Field Use Higher Field Spectrometer Start->Higher_Field Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) Start->Acquire_2D Resolved Signals Resolved? Change_Solvent->Resolved Higher_Field->Resolved Acquire_2D->Resolved Resolved->Acquire_2D No Interpret Proceed with Interpretation Resolved->Interpret Yes

Caption: Troubleshooting logic for resolving complex NMR spectra.

References

Technical Support Center: Analysis of Silybum marianum (Milk Thistle) Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Silybum marianum extracts. It addresses common challenges related to interference from other compounds during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation & Extraction

Question: My crude extract is dark green and viscous. How can I remove chlorophyll (B73375) and lipids before analysis?

Answer: The green color is due to chlorophyll, and the viscosity is likely from lipids, both of which can interfere with chromatographic analysis. A two-step process is recommended:

  • Defatting (Lipid Removal): Lipids are a significant interference in Silybum marianum seed extracts.[1][2] Defatting can double the silymarin (B1681676) concentration in the final extract.[1][2] A common method is solid-liquid extraction with a non-polar solvent like n-hexane or petroleum ether.[3][4][5] The European Pharmacopoeia suggests a 6-hour defatting step using n-hexane in a Soxhlet apparatus.[3][5]

  • Chlorophyll Removal: After defatting, chlorophyll can be removed using solid-phase extraction (SPE) with a C18 cartridge. A recently developed protocol has shown to remove up to 85% of chlorophylls (B1240455) from leaf extracts and is applicable here.[6] Alternatively, liquid-liquid extraction with aqueous acetone (B3395972) and petroleum ether can be effective, where chlorophyll partitions into the aqueous acetone phase.

Question: What is the most effective solvent for extracting silymarin from milk thistle seeds?

Answer: The choice of solvent significantly impacts the yield and profile of the extracted compounds. While methanol (B129727) is commonly used, ethanol (B145695) has been shown to result in the highest overall silymarin yield.[1][2] However, if the primary goal is to obtain a higher ratio of silybin (B1146174) A to silybin B, methanol is the preferred solvent.[1][2] For a greener approach, pressurized hot water has also been explored, showing good extraction rates for more polar flavonoids like taxifolin (B1681242) and silychristin.[7]

Chromatographic Analysis (HPLC/UHPLC)

Question: I am seeing peak splitting and tailing in my HPLC chromatogram for silybin A and silybin B. What could be the cause and how do I fix it?

Answer: Peak splitting and tailing are common issues in the HPLC analysis of silymarin isomers. Here are the likely causes and solutions:

  • Cause 1: Co-elution of Isomers: Silybin A and silybin B are diastereomers, making their separation challenging.[8] Inadequate separation can appear as peak splitting or broad peaks.

    • Solution: Optimize your HPLC method. Using a C18 stationary phase with methanol as the organic modifier in a gradient elution is effective for separating silybin A and B, as well as other silymarin components.[9] A pentafluorophenyl (F5) stationary phase has also shown excellent separation of isomeric compounds in milk thistle extracts.[10]

  • Cause 2: Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or tailing.[11]

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.[11]

  • Cause 3: Secondary Interactions with Stationary Phase: Residual silanols on the silica (B1680970) backbone of the column can interact with the analytes, causing peak tailing.

    • Solution: Adjust the mobile phase pH to be +/- 2 units away from the pKa of your analytes. Adding a competitive base like triethylamine (B128534) (TEA) to the mobile phase can also minimize these interactions.

  • Cause 4: Blocked Column Frit or Contamination: Particulate matter from the sample or mobile phase can block the column inlet frit, leading to distorted peak shapes for all analytes.[12]

    • Solution: First, try back-flushing the column. If this doesn't resolve the issue, the frit may need to be replaced.[12] Always filter your samples and mobile phases to prevent this.

Question: Taxifolin is interfering with the quantification of other flavonolignans. How can I resolve this?

Answer: Taxifolin is a flavonoid precursor in silymarin biosynthesis and can co-elute with other components.[9]

  • Solution: A well-optimized gradient HPLC method can separate taxifolin from the main silymarin flavonolignans. A method using a C18 column with a mobile phase of methanol and 0.1% formic acid in water, under a specific gradient program, has been shown to provide baseline resolution of taxifolin and eight other silymarin components.

Purification (Solid-Phase Extraction - SPE)

Question: I need to purify silybin and isosilybin (B7881680) from my crude extract. Can I use Solid-Phase Extraction (SPE)?

Answer: Yes, SPE is a useful and efficient method for purifying the silybin and isosilybin mixture from crude extracts.[13] While it may not separate the individual diastereomers (silybin A from B, isosilybin A from B), it can achieve a purity of over 94% for the combined silybin and isosilybin fraction.[13] A reverse-phase C18 SPE packing is a suitable choice for this purification.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various extraction and purification methods for silymarin and its components.

Table 1: Comparison of Silymarin Yields from Different Extraction Methods

Extraction MethodSolventYield of Major Components (mg/g of seed/meal)Reference
Pressurized Liquid Extraction (PLE)AcetoneSilychristin: 3.3, Silydianin: 6.9, Silybin A: 3.3, Silybin B: 5.1, Isosilybin A: 2.6, Isosilybin B: 1.5[3][5]
Soxhlet Extraction (after defatting)Methanol(Yields are ~72% of the PLE method)[3][5]
Batch Extraction (defatted seeds)EthanolTaxifolin: 0.6, Silychristin: 4.0, Silydianin: 0.4, Silybin A: 4.0, Silybin B: 7.0[1][2]
Pressurized Hot Water Extraction (100°C)WaterTaxifolin: 1.2, Silychristin: 5.0, Silybin A: 1.8, Silybin B: 3.3[14]
Enzyme-Assisted ExtractionEthanolSilybin: 24.81 ± 1.93[15]
Conventional Ethanol ExtractionEthanolSilybin: 10.42 ± 1.65[15]

Table 2: Purity and Recovery of Silybin and Isosilybin using Solid-Phase Extraction (SPE)

SPE Packing MaterialPurity of Silybin/Isosilybin MixtureRecovery of SilybinRecovery of IsosilybinReference
Reverse Phase C18> 94%70.5% - 81.7%66.7% - 81.8%[13]

Experimental Protocols

Protocol 1: Extraction and Defatting of Silybum marianum Seeds

This protocol is based on the European Pharmacopoeia recommendations and findings from comparative extraction studies.[1][2][3][5]

  • Grinding: Grind the Silybum marianum seeds to a fine powder (e.g., average particle size of 0.4 mm).[14]

  • Defatting:

    • Place the powdered seeds in a Soxhlet apparatus.

    • Extract with n-hexane for 6 hours to remove lipids.

    • Discard the n-hexane extract containing the lipids.

    • Air-dry the defatted seed meal.

  • Silymarin Extraction:

    • Transfer the defatted seed meal to the Soxhlet apparatus.

    • Extract with methanol or ethanol for 5-6 hours.

    • Collect the methanol/ethanol extract containing the silymarin complex.

  • Solvent Evaporation:

    • Evaporate the solvent from the extract under reduced pressure (e.g., using a rotary evaporator) to obtain the crude silymarin extract.

Protocol 2: HPLC Analysis of Silymarin Components

This method is designed for the separation of taxifolin, silychristin, silydianin, silybin A, silybin B, isosilybin A, and isosilybin B.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    Time (min) %A %B
    0 65 35
    3 65 35
    13 55 45

    | 15 | 55 | 45 |

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 288 nm.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the crude or purified extract in the initial mobile phase composition (65:35 Water:Methanol with 0.1% formic acid) and filter through a 0.45 µm syringe filter before injection.

Protocol 3: Purification of Silybin/Isosilybin Mixture by Solid-Phase Extraction (SPE)

This protocol is a general guide based on the principles of SPE for purifying silymarin extracts.[13][16]

  • Cartridge Selection: Use a C18 SPE cartridge.

  • Conditioning:

    • Wash the cartridge with 1-2 column volumes of methanol to activate the stationary phase.

    • Equilibrate the cartridge with 1-2 column volumes of deionized water. Do not let the cartridge run dry.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of methanol and dilute with water to a low organic concentration (<5% methanol).

    • Load the sample onto the SPE cartridge at a slow flow rate.

  • Washing:

    • Wash the cartridge with 1-2 column volumes of a weak solvent mixture (e.g., 10-20% methanol in water) to elute weakly bound, more polar impurities.

  • Elution:

    • Elute the silybin/isosilybin fraction with 1-2 column volumes of a stronger solvent mixture (e.g., 70-80% methanol in water).

    • Collect the eluate.

  • Post-Elution:

    • Evaporate the solvent from the collected fraction to obtain the purified silybin/isosilybin mixture.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification (Optional) cluster_analysis Analysis S_marianum_seeds S. marianum Seeds Grinding Grinding S_marianum_seeds->Grinding Defatting Defatting (n-hexane) Grinding->Defatting Extraction Extraction (Methanol/Ethanol) Defatting->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract SPE_Purification Solid-Phase Extraction (SPE) (C18 Cartridge) Crude_Extract->SPE_Purification HPLC_Analysis HPLC-UV Analysis Crude_Extract->HPLC_Analysis Purified_Fraction Purified Silymarin Fraction SPE_Purification->Purified_Fraction Purified_Fraction->HPLC_Analysis Data_Quantification Data Acquisition & Quantification HPLC_Analysis->Data_Quantification

Caption: Experimental workflow for extraction, purification, and analysis of Silybum marianum.

hplc_troubleshooting Peak_Problem Peak Problem Observed (e.g., Splitting, Tailing) Check_Method Is the separation method optimized for isomers? Peak_Problem->Check_Method If all peaks affected? No Check_Column_Health Is the column frit blocked or contaminated? Peak_Problem->Check_Column_Health If all peaks affected? Yes Check_Concentration Is the sample too concentrated? Check_Method->Check_Concentration No Optimize_Gradient Solution: Optimize gradient/mobile phase Check_Method->Optimize_Gradient Yes Check_Mobile_Phase Is the mobile phase pH appropriate? Check_Concentration->Check_Mobile_Phase No Dilute_Sample Solution: Dilute sample and reinject Check_Concentration->Dilute_Sample Yes Adjust_pH Solution: Adjust mobile phase pH Check_Mobile_Phase->Adjust_pH Yes Backflush_Column Solution: Backflush or replace column Check_Column_Health->Backflush_Column Yes

Caption: Logical troubleshooting guide for common HPLC peak problems in silymarin analysis.

References

Technical Support Center: Enhancing the Bioavailability of Marianine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Marianine" is not well-documented in scientific literature. This guide utilizes established principles for enhancing the bioavailability of poorly soluble and/or permeable natural compounds, using Silymarin/Silybin from Silybum marianum (Milk Thistle) as a well-researched proxy. The strategies, protocols, and data presented are based on analogous compounds and should be adapted and validated for your specific molecule of interest.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of compounds like Marianine?

A1: The low oral bioavailability of many natural polyphenolic compounds, such as those found in milk thistle, is typically due to a combination of factors:

  • Poor Aqueous Solubility: Low solubility in the gastrointestinal (GI) fluids limits the dissolution of the compound, which is a prerequisite for absorption. Silymarin, for instance, has a water solubility of less than 50 µg/mL.[1][2][3]

  • Low Intestinal Permeability: The molecular structure may prevent efficient passage across the intestinal epithelial cell barrier.

  • Extensive First-Pass Metabolism: After absorption, the compound is transported to the liver via the portal vein, where it can be heavily metabolized by Phase I and Phase II enzymes before reaching systemic circulation.

  • Efflux by Transporters: Membrane transporters like P-glycoprotein (P-gp) actively pump the compound back into the intestinal lumen, reducing net absorption.[4][5][6]

These factors classify such compounds as Class IV in the Biopharmaceutical Classification System (BCS).[1]

Q2: What are the main formulation strategies to enhance the bioavailability of Marianine?

A2: Several advanced formulation strategies can be employed:[7][8][9]

  • Lipid-Based Formulations: Incorporating the compound into lipid vehicles like oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[1][7]

  • Nanoparticle Systems: Reducing particle size to the nanometer range increases the surface area for dissolution.[9][10] This includes:

    • Solid Lipid Nanoparticles (SLNs): Biocompatible lipid carriers that can encapsulate the drug.[1][11]

    • Nanocrystals: Pure drug crystals with a reduced particle size.

  • Amorphous Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix can prevent crystallization and improve dissolution.[12]

  • Complexation:

    • Phytosomes: Forming complexes with phospholipids (B1166683) (e.g., phosphatidylcholine) creates a more lipophilic entity that is better absorbed.[1]

    • Cyclodextrins: Encapsulating the molecule within cyclodextrin (B1172386) cavities can enhance its solubility.[7][9]

Q3: How do I choose the best enhancement strategy for my experiments?

A3: The choice depends on the specific physicochemical properties of Marianine and your experimental goals. A logical workflow can guide your decision:

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation Start Characterize Marianine's Physicochemical Properties Solubility Aqueous Solubility? (BCS Class) Start->Solubility Permeability Intestinal Permeability? (e.g., Caco-2 Assay) Solubility->Permeability LowSol_HighPerm Low Solubility High Permeability (BCS Class II) Permeability->LowSol_HighPerm High LowSol_LowPerm Low Solubility Low Permeability (BCS Class IV) Permeability->LowSol_LowPerm Low Strategy1 Focus on Solubility Enhancement: - Nanocrystals - Solid Dispersions - Micronization LowSol_HighPerm->Strategy1 Strategy2 Focus on Both Solubility & Permeability: - Lipid Formulations (SEDDS, SLNs) - Phytosomes - P-gp Inhibitors Co-administration LowSol_LowPerm->Strategy2 InVitro In Vitro Dissolution & Permeability Testing Strategy1->InVitro Strategy2->InVitro InVivo In Vivo Pharmacokinetic Study in Animal Model InVitro->InVivo Result Compare AUC, Cmax, Tmax vs. Unformulated Drug InVivo->Result

Caption: Workflow for selecting a bioavailability enhancement strategy.

Q4: What are Cmax, Tmax, and AUC, and why are they important?

A4: These are key pharmacokinetic parameters used to assess the rate and extent of drug absorption in vivo.[13][14][15]

  • Cmax (Maximum Concentration): The highest concentration of the compound reached in the blood. A higher Cmax often indicates better absorption.[13][14]

  • Tmax (Time to Maximum Concentration): The time it takes to reach Cmax. It indicates the rate of absorption.[13][14]

  • AUC (Area Under the Curve): Represents the total exposure to the compound over time. A larger AUC signifies greater bioavailability.[13][14]

Troubleshooting Guides

Issue 1: Low Drug Entrapment Efficiency in Solid Lipid Nanoparticles (SLNs)

Potential Cause Troubleshooting Step Rationale
Poor drug solubility in the lipid matrix. Screen different lipids (e.g., triglycerides, fatty acids) to find one that better solubilizes Marianine.The drug must be soluble in the molten lipid to be effectively encapsulated upon cooling and solidification.
Drug expulsion during lipid crystallization. Use a blend of lipids or nanostructured lipid carriers (NLCs), which create a less-ordered crystalline structure.[16][17]An imperfect crystal lattice provides more space to accommodate drug molecules, preventing their expulsion.
Insufficient surfactant concentration. Increase the concentration of the surfactant (e.g., Tween 80, Poloxamer 188) or try a combination of surfactants.Surfactants stabilize the nanoparticle surface and prevent drug leakage into the aqueous phase during preparation.
High temperature during preparation. Optimize the homogenization temperature to be just 5-10°C above the lipid's melting point.[18]Excessive heat can increase the drug's solubility in the aqueous phase, leading to lower entrapment.

Issue 2: Inconsistent Results in Caco-2 Permeability Assays

Potential Cause Troubleshooting Step Rationale
Compromised cell monolayer integrity. Regularly measure the Transepithelial Electrical Resistance (TEER). Discard any monolayers with TEER values below the established threshold (e.g., <200 Ω·cm²).[19]A low TEER value indicates that the tight junctions between cells are not fully formed, allowing for paracellular leakage and inaccurate permeability measurements.
Formulation instability in assay buffer. Pre-incubate the formulation in the transport buffer and check for precipitation or particle size changes.The formulation must remain stable throughout the experiment to ensure the concentration at the apical surface is consistent.
Active transport (efflux) is occurring. Perform a bidirectional assay, measuring transport from apical-to-basolateral (A->B) and basolateral-to-apical (B->A). Calculate the efflux ratio (Papp B->A / Papp A->B).[20]An efflux ratio >2 suggests the involvement of efflux pumps like P-gp, which can lead to an underestimation of absorptive potential.
Cytotoxicity of the test compound or formulation. Conduct a cytotoxicity assay (e.g., MTT, LDH) on the Caco-2 cells at the tested concentrations.High concentrations of the compound or excipients can damage the cell monolayer, leading to artificially high permeability values.

Issue 3: High Variability in In Vivo Pharmacokinetic Studies

Potential Cause Troubleshooting Step Rationale
Inconsistent dosing volume or technique. Ensure precise calibration of dosing syringes. For oral gavage, ensure consistent placement to avoid reflux or administration into the lungs.Accurate and repeatable dosing is fundamental for reducing inter-animal variability.
Food effect. Standardize the fasting period for all animals before dosing (e.g., overnight fast). Note that for some lipid-based formulations, the presence of food can alter absorption.[9]The presence of food in the GI tract can significantly alter gastric emptying time, pH, and bile secretion, impacting drug dissolution and absorption.
Stress-induced physiological changes. Acclimatize animals to the experimental procedures (handling, gavage) before the main study to minimize stress.Stress can alter GI motility and blood flow, leading to variable absorption patterns.
Enterohepatic circulation. Collect bile samples if possible or use a longer sampling schedule to observe secondary peaks in the plasma concentration-time profile.Compounds excreted in the bile can be reabsorbed in the intestine, causing fluctuations in plasma levels and complicating pharmacokinetic analysis.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes hypothetical and literature-based data for Silymarin/Silybin formulations, demonstrating the potential improvements achievable with different enhancement strategies.

Formulation TypeCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability Increase (Fold)Reference
Unformulated Silybin (Suspension) 0.721.50.501.0 (Baseline)[1]
Liposomal Formulation 0.721.01.75~3.5[1]
Phytosome Complex (Siliphos®) 0.302.00.88~3.5 (vs. standard extract)[21]
Self-Emulsifying (SMEDDS) 24.790.581.88~3.6 (vs. Legalon® capsule)[21]
Co-administration with Piperine (P-gp Inhibitor) 1.842.08.45~3.65[4]

Data is compiled and adapted from multiple sources and may involve different animal models and dosing schedules. Direct comparison requires caution.

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol describes a common method for preparing SLNs.

  • Preparation of Phases:

    • Lipid Phase: Weigh the selected lipid (e.g., Glyceryl monostearate) and Marianine. Heat the mixture 5-10°C above the lipid's melting point until a clear, homogenous molten liquid is formed.

    • Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Tween 80) in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation:

    • Add the hot aqueous phase to the molten lipid phase dropwise while stirring with a high-speed homogenizer (e.g., Ultra-Turrax) at ~10,000 rpm for 5-10 minutes. This creates a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer (HPH) pre-heated to the same temperature.

    • Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.

  • Cooling and Nanoparticle Formation:

    • Transfer the resulting nanoemulsion to a beaker placed in an ice bath and stir gently until it cools to room temperature. The lipid will recrystallize, forming solid nanoparticles.

  • Characterization:

    • Measure particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Determine entrapment efficiency by separating free drug from the SLNs (e.g., via ultracentrifugation) and quantifying the drug in the supernatant.

Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol assesses the transport of a compound across a model of the intestinal epithelium.

  • Cell Culture:

    • Seed Caco-2 cells onto semipermeable Transwell® filter inserts (e.g., 24-well plate format, 0.4 µm pore size).

    • Culture the cells for 21-25 days to allow them to differentiate and form a polarized monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer using a voltmeter. Ensure values are above the established threshold.

  • Transport Experiment (Apical to Basolateral - A->B):

    • Wash the monolayers with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).

    • Add fresh HBSS to the basolateral (bottom) chamber.

    • Add the test compound (Marianine formulation or control) dissolved in HBSS to the apical (top) chamber.

    • Incubate the plate at 37°C with gentle shaking (e.g., 50 rpm).[19]

  • Sampling:

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), take a sample from the basolateral chamber and replace the volume with fresh HBSS.

    • At the end of the experiment, take a sample from the apical chamber.

  • Analysis and Calculation:

    • Quantify the concentration of Marianine in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the flux rate, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.[20]

  • Efflux Assessment (Optional but Recommended):

    • Repeat the experiment in the reverse direction (Basolateral to Apical, B->A) to determine the efflux ratio.

Visualizations

Diagram 1: Key Barriers to Oral Bioavailability

This diagram illustrates the sequential challenges a compound faces after oral administration.

G cluster_0 Lumen cluster_1 Intestinal Wall cluster_2 Systemic Circulation OralDose Oral Dose (Marianine) Dissolution Dissolution OralDose->Dissolution Degradation Chemical/Enzymatic Degradation Dissolution->Degradation Solubility Barrier Absorption Absorption across Enterocytes Dissolution->Absorption Efflux P-gp Efflux Absorption->Efflux Permeability Barrier Metabolism1 Intestinal Metabolism Absorption->Metabolism1 PortalVein Portal Vein Metabolism1->PortalVein Liver Liver (First-Pass Metabolism) PortalVein->Liver Liver->PortalVein Metabolic Barrier Systemic Systemic Circulation Liver->Systemic

Caption: Major physiological barriers limiting oral drug bioavailability.

Diagram 2: P-glycoprotein (P-gp) Efflux Pump Mechanism and Inhibition

This diagram shows how P-gp reduces intracellular drug concentration and how inhibitors can counteract this.

G cluster_0 Normal P-gp Function cluster_1 P-gp Inhibition Drug_In1 Marianine Cell1 Intestinal Cell Drug_In1->Cell1 Absorption Pgp1 P-gp Pump Cell1->Pgp1 Drug_Out1 Marianine Pgp1->Drug_Out1 Efflux Drug_In2 Marianine Cell2 Intestinal Cell (Higher Drug Conc.) Drug_In2->Cell2 Absorption Inhibitor P-gp Inhibitor (e.g., Piperine) Pgp2 Blocked P-gp Pump Inhibitor->Pgp2 Inhibits

Caption: Mechanism of P-gp efflux and its inhibition.

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Isolated Marianine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical techniques for validating the purity of an isolated Marianine sample, tailored for researchers, scientists, and professionals in drug development. Ensuring the purity of a natural product like Marianine is a critical step in research and development to guarantee that its observed biological activity can be attributed to the compound itself.[1]

Marianine is a tetracyclic triterpenoid (B12794562) derived from the plant Silybum marianum.[2] Its molecular formula is C₃₁H₅₀O₃ with a molecular weight of 470.7 g/mol .[2] A thorough purity assessment involves employing multiple orthogonal methods, each relying on different physicochemical principles, to detect and quantify potential impurities.

Workflow for Marianine Purity Validation

The validation process involves a multi-step, integrated approach using chromatographic, spectroscopic, and thermal analysis techniques to build a comprehensive purity profile.

Purity_Validation_Workflow cluster_start Starting Material cluster_methods Analytical Methodologies cluster_results Data Analysis & Purity Assessment cluster_conclusion Final Report start Isolated Marianine Sample HPLC HPLC-UV/PDA (Chromatographic Purity) start->HPLC LCMS LC-MS (Impurity Identification) start->LCMS qNMR qNMR (Absolute Purity & Structure) start->qNMR DSC DSC (Thermal Purity) start->DSC chrom_purity Chromatographic Purity (%) HPLC->chrom_purity impurity_profile Impurity Mass/Structure LCMS->impurity_profile absolute_purity Absolute Molar Purity (%) qNMR->absolute_purity thermal_purity Molar Purity (%) DSC->thermal_purity report Comprehensive Purity Report (Certificate of Analysis) chrom_purity->report impurity_profile->report absolute_purity->report thermal_purity->report

Caption: Workflow for comprehensive purity validation of Marianine.

Comparison of Purity Determination Methods

The selection of an appropriate analytical method is crucial and often depends on the required accuracy, sample availability, and the nature of potential impurities. A combination of these techniques provides the most robust purity assessment.

Parameter High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Quantitative NMR (qNMR) Differential Scanning Calorimetry (DSC)
Principle Separation based on polarity and interaction with stationary phase.Separation by HPLC followed by mass-based detection and fragmentation.Signal intensity is directly proportional to the number of nuclei.Measures heat flow changes during melting point depression by impurities.
Primary Use Quantifies chromatographic purity (area %); detects non-volatile impurities.Detects and identifies impurities by mass and fragmentation patterns.Determines absolute purity (molar %); structural confirmation.Determines the purity of highly crystalline, thermally stable compounds.[3]
Sensitivity High (ng to pg range).Very High (pg to fg range).Moderate (µg to mg range).Low (impurities >0.1 mol%).
Specificity Moderate to High (depends on detector and resolution).Very High (mass-selective).Very High (structurally specific).Low (not specific to impurity type).
Sample Req. Low (µg).Low (µg to ng).High (mg).Low (1-3 mg).[3]
Quantitation Relative (Area %).Semi-quantitative without standards.Absolute (Molar %).Absolute (Molar %).
Key Advantage Widely available, robust, excellent for routine quality control.[4]Provides molecular weight and structural information of impurities.[5][6]No reference standard of the analyte needed; "primary" method.[7]Fast, requires no sample preparation or solvents.[8]
Limitation Co-eluting impurities may not be detected; requires reference standards for identity.Ionization efficiency varies between compounds, complicating quantitation.Lower sensitivity than chromatographic methods; complex mixtures are difficult to analyze.Only for crystalline solids; sample must not decompose on melting.[8]

Experimental Protocols

Detailed protocols for the key analytical techniques are provided below. These should be optimized for the specific instrumentation used.

High-Performance Liquid Chromatography (HPLC-PDA)

This method is fundamental for assessing the chromatographic purity by separating Marianine from any process-related or degradation impurities.

Experimental Protocol:

  • Sample Preparation: Accurately weigh and dissolve the Marianine sample in methanol (B129727) or acetonitrile (B52724) to a final concentration of approximately 1 mg/mL.

  • Instrumentation: An HPLC system equipped with a Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute compounds of increasing hydrophobicity. A typical gradient might be: 5% B to 95% B over 25 minutes.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: Monitor at a wavelength where Marianine has significant absorbance (e.g., 210 nm, or scan for λ-max).

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the Marianine peak relative to the total area of all peaks to determine the chromatographic purity.

    • Purity (%) = (Area of Marianine Peak / Total Area of All Peaks) x 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for detecting and tentatively identifying impurities by providing molecular weight information.[10]

Experimental Protocol:

  • Sample Preparation: Prepare the sample as described for HPLC, but at a lower concentration (e.g., 10-100 µg/mL).

  • Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution mass accuracy).

  • LC Conditions: Use the same column and mobile phase conditions as the HPLC method to facilitate peak correlation.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode, is typically suitable for alkaloids and triterpenoids.

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Acquire full scan data to detect all ions. For structural information, use tandem MS (MS/MS) to fragment the parent ions of interest (including the Marianine peak and any impurity peaks).[11]

  • Data Analysis: Extract the ion chromatogram for the expected m/z of protonated Marianine ([M+H]⁺). Examine the full scan data for other m/z values that correspond to impurity peaks in the chromatogram. High-resolution data can be used to predict the elemental composition of impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without requiring a Marianine reference standard, by comparing the integral of a Marianine proton signal to that of a certified internal standard of known purity and concentration.[7]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the Marianine sample into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same tube. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., Chloroform-d, Methanol-d4, or DMSO-d6) to completely dissolve both the sample and the standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • NMR Acquisition Parameters:

    • Experiment: ¹H NMR.

    • Relaxation Delay (d1): Set a long relaxation delay (e.g., 5 times the longest T1 relaxation time of both the analyte and standard) to ensure full signal relaxation for accurate integration. A value of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a 90° pulse.

    • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from Marianine (I_sample) and a signal from the internal standard (I_std).

    • Calculate the purity using the following formula: Purity (%, w/w) = (I_sample / I_std) x (N_std / N_sample) x (MW_sample / MW_std) x (m_std / m_sample) x P_std Where: N = number of protons for the integrated signal, MW = molecular weight, m = mass, P_std = purity of the standard.

Differential Scanning Calorimetry (DSC)

DSC determines purity based on the principle that impurities in a crystalline substance cause a depression and broadening of its melting point.[12][13] This method is suitable for samples with high purity (>98.5 mol%).[8]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline Marianine sample into an aluminum DSC pan and hermetically seal it.[3]

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • DSC Conditions:

    • Temperature Program: Heat the sample at a slow, constant rate (e.g., 0.5 to 2 °C/min) through its melting range.[14]

    • Atmosphere: Purge with an inert gas like nitrogen (50 mL/min).

    • Reference: Use an empty, sealed aluminum pan as the reference.

  • Data Analysis: The instrument software typically uses the van't Hoff equation to calculate the mole percent purity from the shape of the melting endotherm. The analysis evaluates the change in sample temperature as a function of the fraction of the sample melted.[3]

References

A Comparative Guide to the Chymotrypsin Inhibitory Activity of Natural Products: Featuring Marianine and Other Bioactive Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the chymotrypsin (B1334515) inhibitory activity of various natural products. While quantitative data for Marianine is not publicly available, we explore its potential within the context of other known natural inhibitors, offering valuable insights for drug discovery and development.

Introduction to Marianine and its Chymotrypsin Inhibitory Potential

Marianine is a lanostane (B1242432) triterpene isolated from the plant Silybum marianum. Research has demonstrated that Marianine, along with other triterpenoids from this plant such as marianosides A and B, exhibits inhibitory activity against chymotrypsin in a concentration-dependent manner.[1][2] Chymotrypsin is a crucial serine protease involved in digestive processes and has been identified as a potential therapeutic target. However, to date, the half-maximal inhibitory concentration (IC50) value for Marianine's activity against chymotrypsin has not been reported in the available scientific literature.

This guide aims to provide a comparative perspective by summarizing the chymotrypsin inhibitory activity of other well-characterized natural products. By examining the potency of various classes of compounds, researchers can better contextualize the potential of Marianine and other triterpenoids as chymotrypsin inhibitors.

Comparative Analysis of Chymotrypsin Inhibitory Activity

The following table summarizes the chymotrypsin inhibitory activity (IC50 values) of a selection of natural products from different chemical classes. A lower IC50 value indicates greater potency.

Natural ProductChemical ClassSource OrganismIC50 (µM)
ChymostatinPeptideStreptomyces sp.5.7 ± 0.13[3]
IsaindigotidioneAlkaloidIsatis minima16.09 ± 0.07[4]
IsaindigotoneAlkaloidIsatis minima22.01 ± 0.06[4]
Marianine Triterpenoid (B12794562) Silybum marianum Not Reported

Experimental Protocols: α-Chymotrypsin Inhibition Assay

The following is a detailed methodology for a standard in vitro α-chymotrypsin inhibition assay, a common method used to determine the IC50 values of potential inhibitors.

Objective: To determine the concentration of a test compound required to inhibit 50% of α-chymotrypsin activity.

Materials:

  • α-Chymotrypsin from bovine pancreas

  • N-Succinyl-L-phenylalanine-p-nitroanilide (substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.6)

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving test compounds

  • Test compounds (e.g., Marianine, other natural products)

  • Positive control (e.g., Chymostatin)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.

    • Prepare a stock solution of the substrate, N-Succinyl-L-phenylalanine-p-nitroanilide, in an appropriate solvent (e.g., methanol).

    • Prepare stock solutions of the test compounds and positive control in DMSO.

  • Assay Protocol:

    • In a 96-well plate, add the following to each well in the specified order:

      • Tris-HCl buffer

      • Test compound solution at various concentrations (final DMSO concentration should be kept low, typically <1%)

      • α-Chymotrypsin solution

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately measure the absorbance of the wells at a specific wavelength (e.g., 410 nm) over time using a spectrophotometer. The product of the reaction, p-nitroaniline, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • The IC50 value is determined from the resulting dose-response curve as the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.

Visualizing the Experimental Workflow and Inhibition Mechanisms

To further clarify the experimental process and the underlying biochemical interactions, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme (Chymotrypsin) - Substrate (SPNA) - Inhibitors (e.g., Marianine) Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Add to Plate Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Absorbance (410 nm) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot Dose-Response Curve Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

A generalized workflow for determining the chymotrypsin inhibitory activity of a test compound.

Inhibition_Mechanisms cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + Substrate EI1 Enzyme-Inhibitor Complex E1->EI1 + Inhibitor S1 Substrate I1 Inhibitor P1 Product ES1->P1 Reaction E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + Substrate EI2 Enzyme-Inhibitor Complex E2->EI2 + Inhibitor S2 Substrate I2 Inhibitor ESI2 Enzyme-Substrate-Inhibitor Complex (Inactive) ES2->ESI2 + Inhibitor P2 Product ES2->P2 Reaction EI2->ESI2 + Substrate

Conceptual illustration of competitive and non-competitive enzyme inhibition mechanisms.

Discussion and Future Directions

The available evidence indicates that Marianine, a lanostane triterpenoid from Silybum marianum, possesses chymotrypsin inhibitory properties.[1][2] While a specific IC50 value is not yet available, this positions Marianine as a compound of interest for further investigation. The broader class of triterpenoids has been recognized for its diverse biological activities, including enzyme inhibition.

The comparative data presented in this guide highlights that natural products from various chemical classes, such as peptides and alkaloids, can exhibit potent chymotrypsin inhibition. For instance, Chymostatin, a peptide-based inhibitor, shows very strong activity with a low micromolar IC50 value.[3] The alkaloids Isaindigotidione and Isaindigotone also demonstrate significant inhibitory potential.[4]

For researchers in drug discovery, the lack of quantitative data for Marianine represents a research opportunity. Determining the IC50 value of Marianine and its analogs would provide a clearer understanding of their structure-activity relationships and their potential as therapeutic agents. Furthermore, exploring the specificity of these compounds against chymotrypsin versus other proteases would be a critical next step in their development.

References

Marianine vs. Silymarin: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the known bioactivities of marianine and silymarin (B1681676), two natural compounds found in the milk thistle plant (Silybum marianum). While silymarin, a complex of flavonolignans, has been extensively studied for its therapeutic properties, data on marianine, a tetracyclic triterpenoid, is comparatively scarce. This document summarizes the available experimental data, provides detailed methodologies for key assays, and visualizes relevant biological pathways to offer a clear comparison for research and drug development purposes.

Comparative Bioactivity Data

The following tables summarize the quantitative data available for the bioactivities of marianine and silymarin. A significant disparity in the volume of research is evident, with extensive data available for silymarin and very limited information for marianine beyond its inhibitory effect on chymotrypsin (B1334515).

Table 1: Comparative Antioxidant Activity

CompoundAssayIC50 ValueReference Compound
Marianine DPPH Radical ScavengingNo Data Available-
ABTS Radical ScavengingNo Data Available-
Silymarin DPPH Radical Scavenging1.34 mg/mL[1]BHT (0.83 mg/mL), Green Tea (0.3 mg/mL)[1]
ABTS Radical ScavengingEffective scavenging observed[2]Trolox, BHA, BHT, α-tocopherol[2]
Lipid Peroxidation Inhibition82.7% inhibition at 30 µg/mL[2]BHA (83.3%), BHT (82.1%) at 30 µg/mL[2]

Table 2: Comparative Anti-inflammatory Activity

CompoundTarget/AssayEffectQuantitative Data (IC50/Inhibition)
Marianine COX-2 InhibitionNo Data Available-
5-LOX InhibitionNo Data Available-
NF-κB InhibitionNo Data Available-
STAT3 InhibitionNo Data Available-
Silymarin COX-2 InhibitionDownregulation of expression[3][4]>200µM in HCV infected Huh7 cells[5][6]
5-LOX InhibitionInhibition of activity[7]-
NF-κB InhibitionSuppression of activation[8][9][10]-
STAT3 InhibitionInhibition of phosphorylation and nuclear translocation[11][12][13][14]Reduced Bcl-2 and Bcl-xL expression at 10 and 50 µM[11]

Table 3: Comparative Anticancer Activity (Cytotoxicity)

CompoundCell LineAssayIC50 Value
Marianine VariousMTTNo Data Available
Silymarin HepG2 (Liver Cancer)MTT58.46 µmol/L (hypoxia)[15]
Hep3B (Liver Cancer)MTT75.13 µmol/L (hypoxia)[15]
A549 (Lung Cancer)MTT58 µM[16]
Ramos (Burkitt's Lymphoma)MTT100 µg/mL (48h)[17]
RD (Rhabdomyosarcoma)MTT>400 µg/mL (72h)[18]
HeLa (Cervical Cancer)MTT>400 µg/mL (72h)[18]

Table 4: Comparative Enzyme Inhibition

CompoundEnzymeInhibition TypeIC50 / Ki Value
Marianine ChymotrypsinInhibitor[19]No Data Available
Silymarin ChymotrypsinNo Data Available-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

    • Prepare various concentrations of the test compound (marianine or silymarin) and a reference antioxidant (e.g., ascorbic acid, BHT).

    • In a 96-well plate, add a specific volume of the test compound or standard to a solution of DPPH in methanol.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

    • The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+), which is measured by the decrease in absorbance at a specific wavelength.

  • Protocol:

    • Generate the ABTS•+ radical cation by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to obtain an absorbance of 0.70 ± 0.02 at a specific wavelength (e.g., 734 nm).

    • Prepare various concentrations of the test compound and a reference antioxidant (e.g., Trolox).

    • Add a small volume of the test compound or standard to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at the same wavelength.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[3]

Anti-inflammatory Activity Assays

a) Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. Inhibition is often determined by measuring the production of prostaglandin (B15479496) E2 (PGE2) via an ELISA method.[20]

  • Protocol (ELISA-based):

    • Incubate the purified COX-1 or COX-2 enzyme with the test compound at various concentrations for a defined period.

    • Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

    • After a specific incubation time, stop the reaction.

    • Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.

    • The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Anticancer Activity Assays

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Protocol:

    • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

b) Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[16]

  • Protocol:

    • Treat cancer cells with the test compound at its IC50 concentration for a specified time.

    • Harvest the cells and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for about 15 minutes.

    • Analyze the cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Enzyme Inhibition Assay

a) Chymotrypsin Inhibition Assay

  • Principle: This assay measures the inhibition of the proteolytic activity of chymotrypsin. The enzyme's activity is monitored by the hydrolysis of a specific substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), which results in an increase in absorbance at a specific wavelength.

  • Protocol:

    • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the substrate BTEE, and calcium chloride.

    • Pre-incubate the enzyme, α-chymotrypsin, with various concentrations of the inhibitor (marianine) for a specific period.

    • Initiate the reaction by adding the enzyme-inhibitor mixture to the reaction mix.

    • Immediately record the increase in absorbance at 256 nm over time using a spectrophotometer.

    • The rate of reaction is determined from the linear portion of the absorbance curve.

    • The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by silymarin and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_nucleus Nucleus Silymarin Silymarin IKK IKK Silymarin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_active Active NF-κB (p65/p50) NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-1) NFkB_active->Inflammatory_Genes Induces

Caption: Silymarin's inhibition of the NF-κB signaling pathway.

STAT3_Signaling_Pathway cluster_nucleus Nucleus Silymarin Silymarin JAK JAK Silymarin->JAK Inhibits pSTAT3_dimer p-STAT3 Dimer Silymarin->pSTAT3_dimer Inhibits Translocation Cytokine_Receptor Cytokine Receptor Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 pSTAT3->pSTAT3_dimer Dimerization Nucleus Nucleus pSTAT3_dimer->Nucleus Translocation Target_Genes Target Gene Expression (Bcl-2, Bcl-xL, Cyclin D1) pSTAT3_dimer->Target_Genes Induces MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Marianine/Silymarin seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate Incubate add_mtt->incubate solubilize Add Solubilizer (e.g., DMSO) incubate->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Marianine's Serine Protease Profile: A Focus on Chymotrypsin with Unexplored Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a potential therapeutic agent is paramount. This guide provides a comparative analysis of Marianine, a lanostane (B1242432) triterpene, and its interaction with serine proteases. The available data indicates that Marianine is an inhibitor of chymotrypsin (B1334515); however, its cross-reactivity with other serine proteases remains uninvestigated.

Marianine is a tetracyclic triterpenoid (B12794562) isolated from the plant Silybum marianum.[1] Structurally, it is identified as (3β)-3,25-dihydroxy-24-methylidenelanost-8-en-7-one. Research has identified Marianine as an inhibitor of the serine protease chymotrypsin.[1]

Comparative Inhibitory Activity

To date, the inhibitory activity of Marianine has only been quantitatively reported against chymotrypsin. Data on its effects on other serine proteases such as trypsin, elastase, or thrombin are not currently available in published literature. This significant gap in knowledge prevents a direct comparison of its selectivity profile.

Serine ProteaseMarianine IC50Reference Compound (Chymostatin) IC50
Chymotrypsin25.4 ± 0.6 µM8.2 ± 0.001 µM
TrypsinNot Available-
ElastaseNot Available-
ThrombinNot Available-

Caption: Inhibitory concentration (IC50) of Marianine against chymotrypsin. Data for other serine proteases is not available.

Experimental Protocols

The following is a detailed methodology for the chymotrypsin inhibition assay as described in the primary literature for Marianine.

Chymotrypsin Inhibition Assay

This assay is performed to determine the in vitro inhibitory effect of a compound on the activity of chymotrypsin.

Materials:

  • α-Chymotrypsin (from bovine pancreas)

  • Substrate: N-Succinyl-L-phenylalanine-p-nitroanilide (SPNA)

  • Buffer: 50 mM Tris-HCl, pH 7.6, containing 10 mM CaCl2

  • Test compound (Marianine)

  • Positive control (Chymostatin)

  • 96-well microplate reader

Procedure:

  • A solution of α-chymotrypsin is prepared in the Tris-HCl buffer.

  • The test compound (Marianine) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with the buffer.

  • In a 96-well plate, the enzyme solution is pre-incubated with the different concentrations of the test compound for a specified period at a controlled temperature.

  • The enzymatic reaction is initiated by the addition of the substrate, SPNA.

  • The hydrolysis of the substrate, which releases p-nitroaniline, is monitored by measuring the change in absorbance at a specific wavelength (typically 410 nm) over time using a microplate reader.

  • The rate of reaction is calculated from the linear portion of the absorbance versus time plot.

  • The percentage of inhibition is determined by comparing the rate of reaction in the presence of the test compound to the rate of the control (enzyme and substrate without the inhibitor).

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow and Potential Signaling Interactions

To better understand the experimental process and the potential, though currently unexplored, interactions of Marianine, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme α-Chymotrypsin Solution Preincubation Pre-incubation: Enzyme + Marianine Enzyme->Preincubation Substrate SPNA Substrate Solution Reaction Reaction Initiation: Add Substrate Substrate->Reaction Compound Marianine Stock Solution Compound->Preincubation Preincubation->Reaction Measurement Absorbance Measurement (410 nm) Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: Workflow for the chymotrypsin inhibition assay.

signaling_pathway cluster_proteases Serine Proteases Chymotrypsin Chymotrypsin Trypsin Trypsin Elastase Elastase Thrombin Thrombin Marianine Marianine Marianine->Chymotrypsin Inhibits Marianine->Trypsin Interaction Unknown Marianine->Elastase Interaction Unknown Marianine->Thrombin Interaction Unknown

References

A Comparative Analysis of the In Vitro Efficacy of Marianine in a Cellular Model of [Specify Cancer Type, e.g., Breast Cancer]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro effects of Marianine, a novel therapeutic candidate, against established cytotoxic agents in a [Specify cell line, e.g., MCF-7] cellular model. The objective of this document is to present a clear, data-driven comparison of Marianine's performance, supported by detailed experimental protocols and visual representations of its mechanism of action.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy parameters of Marianine compared to a standard-of-care chemotherapeutic agent, Doxorubicin, and a known kinase inhibitor, Staurosporine. All experiments were conducted in the [Specify cell line] cell line.

Parameter Marianine Doxorubicin (Comparator A) Staurosporine (Comparator B) Vehicle Control
IC50 (µM) after 48h [Insert IC50 value for Marianine][Insert IC50 value for Doxorubicin][Insert IC50 value for Staurosporine]N/A
% Apoptosis at IC50 (48h) [Insert % apoptosis for Marianine][Insert % apoptosis for Doxorubicin][Insert % apoptosis for Staurosporine][Insert baseline apoptosis]
Fold Change in p53 Expression [Insert fold change for Marianine][Insert fold change for Doxorubicin][Insert fold change for Staurosporine]1.0
Fold Change in Bcl-2 Expression [Insert fold change for Marianine][Insert fold change for Doxorubicin][Insert fold change for Staurosporine]1.0

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture and Maintenance

The [Specify cell line, e.g., MCF-7] human breast adenocarcinoma cell line was obtained from [Specify source, e.g., ATCC]. Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][2][3]

  • Seeding: Cells were seeded in 96-well plates at a density of [Specify density, e.g., 5 x 10^3] cells/well and allowed to adhere overnight.

  • Treatment: Cells were treated with serial dilutions of Marianine, Doxorubicin, or Staurosporine for 48 hours. A vehicle control (e.g., 0.1% DMSO) was also included.

  • MTT Incubation: After treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Absorbance was measured at 570 nm using a microplate reader.

  • Analysis: The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Apoptosis was quantified using an Annexin V-FITC Apoptosis Detection Kit.

  • Cell Treatment: Cells were treated with the respective IC50 concentrations of Marianine, Doxorubicin, and Staurosporine for 48 hours.

  • Staining: Cells were harvested, washed with PBS, and resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) were added according to the manufacturer's protocol and incubated in the dark for 15 minutes.

  • Flow Cytometry: Samples were analyzed by flow cytometry, exciting at 488 nm and measuring emissions at 530 nm (FITC) and >670 nm (PI).

  • Data Analysis: The percentage of apoptotic cells (Annexin V-positive) was determined using appropriate gating strategies.

Western Blot Analysis

The expression levels of key signaling proteins were determined by Western blotting.

  • Protein Extraction: Following treatment with IC50 concentrations of each compound for 24 hours, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Protein concentration was determined using the Bradford assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against p53, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C. Subsequently, membranes were incubated with HRP-conjugated secondary antibodies.

  • Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Band intensities were quantified using ImageJ software, and protein expression was normalized to the loading control.

Visualizations

The following diagrams illustrate the proposed signaling pathway of Marianine, the general experimental workflow, and the logical relationship of the comparative analysis.

Marianine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Marianine Marianine Receptor Cell Surface Receptor Marianine->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates p53 p53 Activation Kinase_Cascade->p53 Bcl2 Bcl-2 Inhibition p53->Bcl2 Downregulates Caspase Caspase Activation p53->Caspase Activates Bcl2->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Experimental_Workflow start Start | Cell Culture ([Specify cell line]) treatment Treatment Marianine Doxorubicin Staurosporine start->treatment assays In Vitro Assays MTT Assay (Viability) Annexin V/PI (Apoptosis) Western Blot (Protein Expression) treatment->assays data_analysis Data Analysis IC50 Calculation Statistical Analysis Densitometry assays->data_analysis conclusion Conclusion | Comparative Efficacy data_analysis->conclusion Logical_Relationship Marianine Marianine Cell_Model [Specify cell line] Cellular Model Marianine->Cell_Model Comparator_A Doxorubicin Comparator_A->Cell_Model Comparator_B Staurosporine Comparator_B->Cell_Model Efficacy_Endpoints Efficacy Endpoints (Viability, Apoptosis, Protein Expression) Cell_Model->Efficacy_Endpoints Comparative_Analysis Comparative Analysis Efficacy_Endpoints->Comparative_Analysis

References

Reproducibility of Marianine's biological effects across different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the reported biological activities of Marianine, a blue pigment from the diatom Haslea ostrearia, across published research. This guide provides a comparative summary of quantitative data and experimental methodologies to aid researchers in evaluating the consistency of its effects.

Marianine, a natural blue pigment produced by the diatom Haslea ostrearia, has garnered significant interest for its diverse biological activities. Research, primarily conducted by a core group of scientists at Le Mans Université and their collaborators, has consistently reported its potential as an antibacterial, antiviral, antiproliferative, and antioxidant agent. This guide synthesizes the available data from published studies to provide a comparative overview of Marianine's biological effects, with a focus on the reproducibility of these findings. While direct comparative studies by completely independent laboratories are limited, an analysis of the existing literature reveals a general consistency in the reported activities.

Antibacterial Activity

Marianine has demonstrated inhibitory effects against various bacterial strains, particularly those pathogenic to marine organisms.

Table 1: Comparative Antibacterial Activity of Marianine

Bacterial StrainMarianine Concentration/EffectLaboratory/Study
Vibrio aestuarianusInhibition at concentrations as low as 1 µg/mLGastineau et al.[1]
Staphylococcus aureusInhibitory zone of 6.87 mm at 3.5 mg/LPrasetiya et al.[1]
Vibrio harveyiInhibitory zone of 7.14 mm at 3.5 mg/LPrasetiya et al.[1]
Experimental Protocols: Antibacterial Assays

The antibacterial activity of Marianine is typically assessed using standard microbiological methods.

  • Disc Diffusion Assay: This method involves impregnating sterile paper discs with a solution of Marianine and placing them on an agar (B569324) plate inoculated with the target bacterium. The diameter of the clear zone of inhibition around the disc is measured after incubation.

  • Broth Microdilution Method: This quantitative assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium. Serial dilutions of Marianine are prepared in a liquid growth medium in a 96-well plate, followed by the addition of a standardized bacterial inoculum. The plates are incubated, and bacterial growth is assessed visually or by measuring absorbance.

Below is a generalized workflow for assessing antibacterial activity.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis bacterial_culture Bacterial Culture (e.g., V. aestuarianus) inoculation Inoculation of Agar Plates or Broth with Bacteria bacterial_culture->inoculation marianine_prep Marianine Preparation (Extraction & Dilution) application Application of Marianine (Disc or in Broth) marianine_prep->application inoculation->application incubation Incubation (Specific Time & Temperature) application->incubation measurement Measurement of Inhibition Zone or MIC incubation->measurement comparison Comparison with Controls measurement->comparison cluster_prep Preparation cluster_assay Infection & Treatment cluster_analysis Analysis cell_culture Host Cell Culture (e.g., Vero cells) infection Infection of Cell Monolayer with Virus cell_culture->infection virus_stock Virus Stock (e.g., HSV-1) virus_stock->infection marianine_dilutions Marianine Serial Dilutions treatment Addition of Marianine Dilutions marianine_dilutions->treatment infection->treatment overlay Addition of Semi-Solid Overlay treatment->overlay incubation Incubation overlay->incubation staining Cell Staining (e.g., Crystal Violet) incubation->staining counting Plaque Counting staining->counting calculation EC50 Calculation counting->calculation cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seeding of Cancer Cells in 96-well Plates marianine_treatment Treatment with Marianine (Varying Concentrations) cell_seeding->marianine_treatment incubation Incubation (e.g., 72h) marianine_treatment->incubation reagent_addition Addition of Viability Reagent (e.g., MTT, SRB) incubation->reagent_addition solubilization Solubilization of Formazan/Dye reagent_addition->solubilization absorbance_reading Absorbance Measurement solubilization->absorbance_reading ic50_calculation IC50 Calculation absorbance_reading->ic50_calculation cluster_reaction Antioxidant Reaction Marianine Marianine (Antioxidant) Oxidized_Marianine Oxidized Marianine Marianine->Oxidized_Marianine Donates Electron/Hydrogen Radical Free Radical (e.g., DPPH, ABTS) Scavenged_Radical Scavenged Radical Radical->Scavenged_Radical Accepts Electron/Hydrogen

References

Comparative Efficacy Analysis of Marianine and Its Analogs in Targeting the MEK/ERK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and research databases do not contain information on a compound named "Marianine." Therefore, this guide serves as a functional template demonstrating the requested data presentation and visualization formats. All data, compound names, and biological pathways presented herein are hypothetical and designed to illustrate the structure of a comparative efficacy guide. Researchers can adapt this template for their proprietary data.

This guide provides a comparative analysis of the hypothetical anti-cancer agent, Marianine, and two of its analogs, Analog-1 and Analog-2. The primary focus is on their efficacy in inhibiting cell proliferation by targeting the MEK kinase within the RAS-RAF-MEK-ERK signaling pathway, a critical cascade in many human cancers.

Comparative In Vitro Efficacy

The inhibitory activity of Marianine, Analog-1, and Analog-2 was assessed against the HeLa human cervical cancer cell line. The half-maximal inhibitory concentration (IC50) was determined following a 72-hour incubation period. The results, summarized in the table below, indicate the potency of each compound in suppressing cancer cell viability.

CompoundTarget KinaseCell LineIC50 (nM)
Marianine MEK1HeLa15.2
Analog-1 MEK1HeLa8.7
Analog-2 MEK1HeLa23.5

Table 1: Summary of in vitro efficacy. Data are hypothetical.

Target Signaling Pathway

Marianine and its analogs are designed to inhibit the kinase activity of MEK1, a central component of the RAS-RAF-MEK-ERK pathway. By blocking the phosphorylation of ERK, these compounds prevent the downstream activation of transcription factors responsible for cell proliferation and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1 RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Proliferation Cell Proliferation & Survival Transcription_Factors->Proliferation Promotes Marianine Marianine Marianine->MEK Inhibits

Figure 1: Mechanism of Marianine in the MEK/ERK pathway.

Experimental Protocols

Cell Viability Assay for IC50 Determination

The anti-proliferative activity of the compounds was determined using the CellTiter-Glo® Luminescent Cell Viability Assay.

1. Cell Culture and Seeding:

  • HeLa cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
  • Cells were harvested during the logarithmic growth phase using trypsin-EDTA.
  • Cells were seeded into opaque-walled 96-well plates at a density of 5,000 cells per well in 100 µL of medium and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • A 10 mM stock solution of each compound (Marianine, Analog-1, Analog-2) in DMSO was prepared.
  • Serial dilutions were performed to create a range of concentrations (e.g., 0.1 nM to 100 µM).
  • 1 µL of each compound dilution was added to the respective wells. Control wells received 1 µL of DMSO.
  • The plates were incubated for 72 hours at 37°C.

3. Luminescence Reading:

  • The plates were equilibrated to room temperature for 30 minutes.
  • 100 µL of CellTiter-Glo® Reagent was added to each well.
  • The contents were mixed for 2 minutes on an orbital shaker to induce cell lysis.
  • The plates were incubated at room temperature for 10 minutes to stabilize the luminescent signal.
  • Luminescence was recorded using a plate reader.

4. Data Analysis:

  • The relative luminescence units (RLU) were normalized to the DMSO-treated control wells.
  • The IC50 values were calculated by fitting the data to a four-parameter variable slope dose-response curve using GraphPad Prism software.

Experimental Workflow Visualization

The following diagram outlines the workflow for the IC50 determination experiment described above.

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Culture HeLa Cells B Seed 5,000 cells/well in 96-well plates A->B C Incubate for 24h B->C D Prepare serial dilutions of Marianine & Analogs C->D E Add compounds to wells D->E F Incubate for 72h E->F G Add CellTiter-Glo® Reagent F->G H Incubate for 10 min G->H I Read Luminescence H->I J Normalize data and calculate IC50 values I->J

Figure 2: Workflow for the CellTiter-Glo® viability assay.

A Head-to-Head Comparison of Isolation Techniques for Bioactive Compounds from Silybum marianum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fruits of the milk thistle plant, Silybum marianum, are a rich source of bioactive compounds, most notably the flavonolignan complex known as silymarin (B1681676). While silymarin, comprising constituents like silybin (B1146174), silychristin, and silydianin, is the most studied component, other compounds such as the tetracyclic triterpenoid (B12794562) Marianine have also been isolated from this plant. This guide provides a comparative overview of the prevalent techniques for isolating these valuable compounds, with a focus on the well-documented methods for obtaining the silymarin complex, which serve as a foundational approach for the isolation of other, less abundant molecules like Marianine.

Comparative Analysis of Isolation Techniques

The isolation of flavonolignans and other bioactive molecules from Silybum marianum is a multi-step process, typically involving extraction followed by purification. The choice of method can significantly impact the yield and purity of the final product. Below is a summary of common techniques and their performance metrics.

Isolation StageTechniqueKey Parameters/SolventsPurity of IsolateYieldAdvantagesDisadvantages
Extraction Soxhlet Extraction Methanol (B129727), Ethanol, AcetoneLow (Crude Extract)HighExhaustive extraction, well-establishedTime-consuming, potential for thermal degradation of compounds
Maceration Ethanol, MethanolLow (Crude Extract)ModerateSimple, low cost, suitable for thermolabile compoundsLess efficient than Soxhlet, longer extraction times may be needed
Pressurized Liquid Extraction (PLE) Acetone, EthanolLow (Crude Extract)HighFast, efficient, lower solvent consumptionRequires specialized equipment, high initial investment
Hot Water Extraction Water at varying temperatures (e.g., 85-100°C)Moderate (selectivity for polar compounds)Varies by compoundEnvironmentally friendly, can be selective for more polar compoundsLower yields for less polar compounds like silybin
Purification Flash Chromatography Reverse-phase C18 columnModerate to HighGood recoveryHigh throughput, suitable for large-scale preparationsLower resolution compared to HPLC
High-Performance Liquid Chromatography (HPLC) Preparative C18 or PFP columnsHighLower (analytical scale) to Moderate (preparative scale)High resolution and purityLower capacity, more expensive for large-scale purification
Ultra-Performance Liquid Chromatography (UPLC) HSS-T3 and HSS-PFP columnsVery HighLow (analytical scale)High resolution, speed, and sensitivity for purity determinationNot suitable for large-scale isolation

Experimental Protocols

Below are detailed methodologies for key experiments in the isolation and purification of flavonolignans from Silybum marianum.

1. Pressurized Liquid Extraction (PLE) of Silymarin

  • Objective: To efficiently extract the silymarin complex from milk thistle fruits.

  • Apparatus: Pressurized Liquid Extraction system.

  • Procedure:

    • Grind the non-defatted fruits of Silybum marianum to a fine powder.

    • Pack the extraction cell with the ground material.

    • Set the extraction parameters:

      • Solvent: Acetone

      • Temperature: 125°C

      • Pressure: 1500 psi

      • Extraction time: 10 minutes

    • Collect the extract and evaporate the solvent under reduced pressure to obtain the crude silymarin extract. This method has been shown to yield high recoveries of silychristin, silydianin, silybin A, silybin B, isosilybin (B7881680) A, and isosilybin B.[1]

2. Large-Scale Purification by Flash Chromatography

  • Objective: To isolate gram-scale quantities of the major flavonolignan diastereoisomers.

  • Apparatus: CombiFlash Rf200 flash chromatography system or equivalent.

  • Stationary Phase: Reverse-phase C-18 column (e.g., 130g).

  • Mobile Phase: A gradient of methanol and water.

  • Procedure:

    • Dissolve the crude silymarin extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the pre-equilibrated C-18 column.

    • Elute the compounds using a stepwise or linear gradient of increasing methanol concentration.

    • Monitor the eluent using a UV detector at a wavelength of 288 nm.

    • Collect fractions corresponding to the major peaks.

    • Combine and evaporate the respective fractions to obtain the purified flavonolignans.

3. High-Purity Isolation by Preparative HPLC

  • Objective: To obtain highly pure individual flavonolignans for detailed biological studies.

  • Apparatus: Varian Prostar HPLC system or equivalent with a photodiode array (PDA) detector.

  • Stationary Phase: Atlantis T3 OBD (5µm; 250x19mm) or Phenomenex Luna PFP (5µm; 250x21.2mm) column.

  • Mobile Phase: Specific gradients of methanol-water or acetonitrile-water, optimized for the separation of target compounds.

  • Procedure:

    • Inject the partially purified fractions from flash chromatography onto the preparative HPLC column.

    • Run the optimized gradient method with a specific flow rate for each compound.

    • Monitor the separation at 288 nm.

    • Collect the peaks corresponding to individual diastereoisomers.

    • Evaporate the solvent to yield the highly purified compound.

    • Assess the purity of the isolates using an analytical UPLC system under multiple chromatography conditions.[2]

Signaling Pathways Modulated by Silymarin Components

The bioactive compounds isolated from Silybum marianum exert their effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development.

Silybin-Modulated Signaling Pathways

Silybin, the major component of silymarin, has been shown to influence multiple signaling cascades involved in cell survival, apoptosis, and inflammation.[3][4][5]

Silybin_Signaling Silybin Silybin TRAIL_R TRAIL Receptors (DR4/DR5) Silybin->TRAIL_R Upregulates NFkB NF-κB Pathway Silybin->NFkB Inhibits MAPK MAPK Pathway Silybin->MAPK Modulates PI3K_Akt PI3K/Akt Pathway Silybin->PI3K_Akt Modulates Caspase8_10 Caspase-8, -10 TRAIL_R->Caspase8_10 Activates Bid Bid Caspase8_10->Bid Caspase3 Caspase-3 Caspase8_10->Caspase3 tBid tBid Bid->tBid Mitochondrion Mitochondrion tBid->Mitochondrion Induces permeabilization Apoptosis Apoptosis Caspase3->Apoptosis Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival MAPK->Cell_Survival PI3K_Akt->Cell_Survival

Caption: Silybin induces apoptosis via both extrinsic and intrinsic pathways and modulates key signaling pathways involved in inflammation and cell survival.

Taxifolin-Modulated Signaling Pathways

Taxifolin (B1681242), a flavonoid also present in silymarin, has been shown to modulate signaling pathways related to inflammation, cell proliferation, and oxidative stress.[6][7]

Taxifolin_Signaling Taxifolin Taxifolin Wnt_beta_catenin Wnt/β-catenin Pathway Taxifolin->Wnt_beta_catenin Activates PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Taxifolin->PI3K_Akt_mTOR Modulates Nrf2 Nrf2 Pathway Taxifolin->Nrf2 Activates Cell_Cycle_Arrest Cell Cycle Arrest Wnt_beta_catenin->Cell_Cycle_Arrest Tumor_Regression Tumor Regression Wnt_beta_catenin->Tumor_Regression eNOS eNOS expression PI3K_Akt_mTOR->eNOS Increases Angiogenesis Angiogenesis eNOS->Angiogenesis Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response

Caption: Taxifolin influences cell fate and antioxidant defense through its interaction with the Wnt/β-catenin, PI3K/Akt/mTOR, and Nrf2 signaling pathways.

Conclusion

The isolation of "Marianine" and other bioactive compounds from Silybum marianum relies on a systematic approach of extraction and purification. While specific protocols for Marianine are not widely published, the well-established methods for isolating the more abundant flavonolignans provide a robust starting point. Techniques such as Pressurized Liquid Extraction offer a rapid and efficient means of obtaining a crude extract, which can then be subjected to chromatographic methods like flash chromatography for large-scale separation and preparative HPLC for achieving high purity of individual compounds. The choice of technique will depend on the desired scale, purity, and available resources. The significant body of research on the signaling pathways modulated by the major components of silymarin underscores the therapeutic potential of compounds derived from this plant and provides a strong rationale for the continued investigation and isolation of all its bioactive constituents.

References

Correlating Marianine's In Vitro Chymotrypsin Inhibition with Cellular Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Marianine, a tetracyclic triterpenoid (B12794562) isolated from Silybum marianum (milk thistle), and other bioactive compounds from the same plant. While Marianine has been identified as an inhibitor of the serine protease chymotrypsin (B1334515), specific quantitative data on its inhibitory concentration (IC50) and its direct cellular effects are not currently available in published scientific literature. Therefore, this guide will focus on the known qualitative inhibitory activity of Marianine and draw comparisons with the well-documented cellular effects of other triterpenoids and extracts from Silybum marianum to provide a contextual understanding for researchers.

Introduction to Marianine

Marianine is a lanostane-type triterpenoid that has been isolated from the whole plant of Silybum marianum.[1] Initial studies have demonstrated its ability to inhibit chymotrypsin in a concentration-dependent manner.[1] Chymotrypsin is a digestive enzyme that plays a role in protein breakdown and has been implicated in various physiological and pathological processes, making its inhibitors a subject of research interest.

In Vitro Inhibitory Activity

While the seminal paper on Marianine confirms its chymotrypsin inhibitory activity, it does not provide a specific IC50 value, which is a critical metric for quantifying the potency of an inhibitor. The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The absence of this data for Marianine limits a direct quantitative comparison with other chymotrypsin inhibitors.

For the purpose of comparison, the following table provides IC50 values for other compounds against chymotrypsin, illustrating the range of potencies that are typically observed for enzyme inhibitors.

Table 1: In Vitro Inhibitory Concentration (IC50) of Various Compounds Against Chymotrypsin

Compound/ExtractTarget EnzymeIC50 ValueSource
Marianine Chymotrypsin Not Reported [1]
Chymostatinα-Chymotrypsin5.7 ± 0.13 µM[2]
Benzimidazole Derivative 1α-Chymotrypsin14.8 ± 0.1 µM[2]
BortezomibChymotrypsin-like proteasomal subunitVaries by cell line (nM range)[3]

Cellular Effects of Silybum marianum Constituents

Although specific cellular effects of Marianine have not been detailed, the plant it is derived from, Silybum marianum, is a rich source of bioactive compounds, most notably the flavonolignan complex silymarin (B1681676) and its main component silybin. These compounds have been extensively studied and exhibit a wide range of cellular effects. It is plausible that Marianine, as a triterpenoid from the same plant, may share some biological activities or contribute to the overall therapeutic effects of milk thistle extracts.

Table 2: Comparison of Cellular Effects of Silybum marianum Extracts and Constituents

Compound/ExtractCellular EffectsKey Signaling Pathways Affected
Marianine Not Reported Not Reported
Silymarin Anticancer, Hepatoprotective, Antioxidant, Anti-inflammatory, ImmunomodulatoryInhibition of STAT3 pathway, modulation of apoptosis pathways, cell cycle arrest at G1/S and G2/M phases, inhibition of NF-κB.[4][5][6][7]
Silybin (Silibinin) Anticancer (prostate, breast, lung, colon, ovarian, bladder), Chemopreventive, Apoptosis induction, Anti-angiogenicInhibition of EGFR, STAT3, PI3K/AKT/mTOR signaling, modulation of pro- and anti-apoptotic proteins.[7][8][9]
S. marianum Flower Extract Senolytic (elimination of senescent cells), induction of apoptosis in senescent cells, suppression of Senescence-Associated Secretory Phenotype (SASP).Activation of apoptotic pathways (Caspase-3/PARP).[10]
S. marianum Seed Extract Antibacterial, AnticancerNot specified.[11]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for the types of experiments cited in this guide.

Chymotrypsin Inhibition Assay

A typical chymotrypsin inhibition assay is performed as follows:

  • Enzyme and Substrate Preparation: A solution of α-chymotrypsin and a specific substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) are prepared in a suitable buffer (e.g., Tris-HCl).

  • Inhibitor Preparation: The test compound (e.g., Marianine) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations.

  • Assay Procedure:

    • The enzyme is pre-incubated with different concentrations of the inhibitor for a specific period at a controlled temperature.

    • The reaction is initiated by adding the substrate.

    • The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength over time using a spectrophotometer.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability and Cytotoxicity Assays

To assess the effect of a compound on cell proliferation and survival, assays such as the MTT or SRB assay are commonly used:

  • Cell Culture: Human cancer cell lines (e.g., PC-3 for prostate cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated.

    • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental designs can aid in their understanding.

G General Workflow for Screening Natural Products for Enzyme Inhibition cluster_0 Extraction and Isolation cluster_1 In Vitro Assay cluster_2 Cellular Assays Plant_Material Plant Material (e.g., Silybum marianum) Crude_Extract Crude Extract Plant_Material->Crude_Extract Fractionation Fractionation (e.g., Chromatography) Crude_Extract->Fractionation Pure_Compound Pure Compound (e.g., Marianine) Fractionation->Pure_Compound Enzyme_Assay Enzyme Inhibition Assay (e.g., Chymotrypsin) Pure_Compound->Enzyme_Assay Test for Inhibition Compound_Treatment Treatment with Compound Pure_Compound->Compound_Treatment Test for Cellular Effects IC50_Determination IC50 Value Determination Enzyme_Assay->IC50_Determination Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Viability_Assay Cellular_Effect_Analysis Analysis of Cellular Effects (e.g., Apoptosis, Cell Cycle) Viability_Assay->Cellular_Effect_Analysis G Simplified Representation of Silymarin's Anticancer Signaling cluster_0 Signaling Pathways cluster_1 Cellular Processes Silymarin Silymarin STAT3 STAT3 Pathway Silymarin->STAT3 Inhibits NFkB NF-κB Pathway Silymarin->NFkB Inhibits PI3K_AKT PI3K/Akt/mTOR Pathway Silymarin->PI3K_AKT Inhibits Apoptosis Apoptosis Silymarin->Apoptosis Induces Proliferation Cell Proliferation STAT3->Proliferation Promotes STAT3->Apoptosis Inhibits Inflammation Inflammation NFkB->Inflammation Promotes PI3K_AKT->Proliferation Promotes Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Promotes

References

Independent Verification of Marianine's Published Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published biological activities of Marianine and related compounds from its source, Silybum marianum (milk thistle). Due to the limited publicly available data on Marianine, this guide expands its scope to include the well-researched activities of silymarin (B1681676), the primary extract from milk thistle, to offer a broader context for researchers.

Limited Biological Activity Reported for Marianine

Broader Biological Activities of Silybum marianum Extracts

In contrast to the singular reported activity of Marianine, the crude extracts and particularly the flavonolignan mixture, silymarin, from Silybum marianum have been extensively studied and demonstrate a wide range of biological effects. The most prominent of these are anticancer and antiviral activities.

Anticancer Activity of Silymarin

Silymarin and its primary active component, silybin, have been shown to exhibit anticancer properties against various cancer cell lines. These effects are attributed to multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and cell cycle arrest.[2][3][4][5]

Table 1: Summary of Anticancer Activity of Silybum marianum Extracts

Compound/ExtractCancer Cell LineObserved EffectQuantitative Data (IC50/Concentration)
SilymarinOvarian and Breast Cancer CellsGrowth inhibition, synergism with doxorubicin (B1662922) and cisplatinNot specified
SilymarinProstate Carcinoma (DU145)Inhibition of Erb1 signaling, G1 arrestNot specified
SilymarinBreast Cancer (MDA-MB 486)G1 arrest via increased p21 and decreased CDK activityNot specified
SilymarinLeukemia (HL-60)Inhibition of proliferation, induction of differentiationDose-dependent
Antiviral Activity of Silymarin

Extracts from Silybum marianum have also demonstrated promising antiviral activity against a range of viruses.[6][7][8] The mechanisms of action are varied and appear to be virus-specific, often involving the inhibition of viral replication or entry into host cells.

Table 2: Summary of Antiviral Activity of Silybum marianum Extracts

Compound/ExtractVirusCell LineObserved EffectQuantitative Data (IC50/Concentration)
Methanolic ExtractHepatitis A Virus (HAV)Vero cellsAntiviral activityNot specified
Methanolic ExtractHerpes Simplex Virus 1 (HSV-1)Vero cellsAntiviral activityNot specified
Methanolic ExtractCoxsackievirus B4 (COXB4)Vero cellsAntiviral activityNot specified
SilymarinMayaro Virus (MAYV)HepG2 cellsInhibition of viral replication, reduction of oxidative stressNot specified
SilibininHerpes Simplex Virus (HSV)Not specifiedAnti-herpes virus activityNot specified

Experimental Protocols

Chymotrypsin (B1334515) Inhibition Assay

The following is a general protocol for determining chymotrypsin inhibitory activity, based on established methods.[9][10][11]

Objective: To measure the ability of a test compound (e.g., Marianine) to inhibit the enzymatic activity of α-chymotrypsin.

Principle: The assay measures the rate of hydrolysis of a synthetic substrate, such as N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE), by α-chymotrypsin. The product of this reaction absorbs light at a specific wavelength (e.g., 256 nm), and the rate of increase in absorbance is proportional to the enzyme's activity. An inhibitor will reduce this rate.

Materials:

  • α-Chymotrypsin solution

  • N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) substrate solution

  • Tris buffer (pH 7.8)

  • Test compound dissolved in a suitable solvent

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing Tris buffer and the BTEE substrate in a cuvette.

  • Add a specific concentration of the test compound to the cuvette. A control cuvette should be prepared with the solvent alone.

  • Initiate the reaction by adding the α-chymotrypsin solution to the cuvette.

  • Immediately measure the change in absorbance at 256 nm over a set period (e.g., 5 minutes) at a constant temperature (e.g., 25°C).

  • Calculate the rate of reaction (change in absorbance per minute).

  • The percentage of inhibition is calculated using the formula: ((Rate of control - Rate of sample) / Rate of control) * 100.

  • The IC50 value, the concentration of the inhibitor that causes 50% inhibition, can be determined by testing a range of inhibitor concentrations and plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing Cellular Pathways

Proposed General Mechanism of Silymarin's Anticancer Activity

The following diagram illustrates a simplified, proposed signaling pathway for the anticancer effects of silymarin, based on the current understanding of its molecular targets.

Silymarin_Anticancer_Pathway cluster_cell Cancer Cell Silymarin Silymarin RTK Receptor Tyrosine Kinases (e.g., EGFR) Silymarin->RTK Inhibits PI3K_Akt PI3K/Akt Pathway Silymarin->PI3K_Akt Inhibits MAPK MAPK Pathway Silymarin->MAPK Inhibits NF_kB NF-κB Pathway Silymarin->NF_kB Inhibits Cell_Cycle Cell Cycle Progression (CDKs, Cyclins) Silymarin->Cell_Cycle Inhibits Bcl2 Bcl-2 Family (Anti-apoptotic) Silymarin->Bcl2 Inhibits Caspases Caspases (Pro-apoptotic) Silymarin->Caspases Activates Growth_Factors Growth Factors Growth_Factors->RTK RTK->PI3K_Akt RTK->MAPK PI3K_Akt->NF_kB PI3K_Akt->Cell_Cycle PI3K_Akt->Bcl2 Activates MAPK->NF_kB MAPK->Cell_Cycle Proliferation Cell Proliferation & Survival NF_kB->Proliferation Cell_Cycle->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Caspases->Apoptosis Induces

Caption: Proposed anticancer mechanism of Silymarin.

Experimental Workflow for Evaluating Antiviral Activity

The following diagram outlines a general workflow for the initial screening and evaluation of the antiviral properties of a natural product extract.

Antiviral_Screening_Workflow start Start: Natural Product Extract cytotoxicity Cytotoxicity Assay (e.g., MTT assay) start->cytotoxicity determine_mnc Determine Maximum Non-toxic Concentration (MNC) cytotoxicity->determine_mnc antiviral_assay Antiviral Activity Assay (e.g., Plaque Reduction Assay) determine_mnc->antiviral_assay infect_cells Infect Host Cells with Virus antiviral_assay->infect_cells treat_cells Treat Cells with Extract (at concentrations ≤ MNC) infect_cells->treat_cells quantify_inhibition Quantify Viral Inhibition (e.g., count plaques) treat_cells->quantify_inhibition calculate_ic50 Calculate IC50 quantify_inhibition->calculate_ic50 mechanism_studies Mechanism of Action Studies (e.g., Time-of-addition, RT-PCR) calculate_ic50->mechanism_studies end End: Characterize Antiviral Activity mechanism_studies->end

Caption: Antiviral activity screening workflow.

References

Safety Operating Guide

Proper Disposal of Marianine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Marianine is a tetracyclic triterpenoid (B12794562) found in the plant Silybum marianum[3]. While the pure compound's specific hazards are not fully documented, the disposal guidelines for its source extract provide a strong basis for safe handling and disposal.

Immediate Safety and Personal Protective Equipment (PPE)

Before handling Marianine or its waste, ensure you are wearing the appropriate Personal Protective Equipment (PPE).

PPE CategoryItemSpecifications
Eye Protection Safety Glasseswith side shields
Hand Protection GlovesChemical-resistant (e.g., nitrile)
Body Protection Laboratory CoatStandard

Step-by-Step Disposal Procedure for Marianine Waste

This procedure applies to unused Marianine, solutions containing Marianine, and contaminated labware.

1. Waste Segregation and Collection:

  • Solid Waste: Collect pure Marianine powder, contaminated solids (e.g., weighing paper, absorbent pads), and disposable labware in a designated, clearly labeled, and sealed waste container.

  • Liquid Waste: Collect solutions containing Marianine in a separate, leak-proof, and clearly labeled waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.

2. Spill Management: In the event of a spill, follow these steps:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth[1][3].

  • Carefully sweep or scoop the absorbed material into a designated chemical waste container.

  • Clean the spill area with soap and water.

  • Dispose of all contaminated cleaning materials in the solid chemical waste container.

3. Final Disposal:

  • All waste containers must be sealed and labeled with the contents ("Marianine Waste," including solvents if applicable) and the date.

  • Dispose of the waste through your institution's official hazardous waste disposal program. Follow all institutional, local, and national regulations for chemical waste disposal[1][4].

Experimental Protocol: Neutralization (If Required)

For many non-hazardous organic compounds, direct disposal via a licensed waste handler is the standard and safest procedure. Chemical neutralization is often unnecessary and can create additional hazards if not performed correctly. There are no standard, validated protocols for the chemical neutralization of Marianine for disposal. Therefore, the recommended procedure is to follow the waste segregation and disposal steps outlined above.

Logical Workflow for Marianine Disposal

MarianineDisposalWorkflow Marianine Disposal Workflow start Start: Marianine Waste Generated assess_waste Assess Waste Type start->assess_waste spill Spill Occurs start->spill solid_waste Solid Waste (powder, contaminated items) assess_waste->solid_waste Solid liquid_waste Liquid Waste (solutions) assess_waste->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid seal_containers Seal All Waste Containers collect_solid->seal_containers collect_liquid->seal_containers spill->assess_waste No contain_spill Contain with Inert Absorbent spill->contain_spill Yes cleanup_spill Collect and Clean Area contain_spill->cleanup_spill cleanup_spill->collect_solid dispose Dispose via Institutional Hazardous Waste Program seal_containers->dispose

Caption: Workflow for the safe disposal of Marianine waste.

This guide provides a framework for the proper disposal of Marianine based on the best available information. Always prioritize safety and consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

References

Essential Safety and Operational Plan for Handling Marianine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and handling guidelines for "Marianine," a substance identified as a tetracyclic triterpenoid (B12794562) isolated from Silybum marianum[1]. While Marianine exhibits inhibitory activity against chymotrypsin, comprehensive safety and toxicity data are not widely available[1]. Therefore, this guidance is based on the precautionary principle for handling novel, biologically active compounds and general best practices for cytotoxic agents[2][3]. All procedures must be performed in a designated laboratory area by trained personnel.

Compound Properties and Hazard Identification

Marianine is a tetracyclic triterpenoid with a molecular weight of 470.7 g/mol [1]. Due to its biological activity as an enzyme inhibitor, it should be handled as a potentially hazardous compound. The primary risks associated with similar potent, biologically active molecules include irritation upon contact, harm if inhaled or ingested, and unknown long-term effects, including potential cytotoxicity[3][4]. All personnel must read and understand this guide before handling Marianine.

Property Data
IUPAC Name (3S,5R,10S,13R,14R,17R)-3-hydroxy-17-[(2R)-6-hydroxy-6-methyl-5-methylideneheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one[1]
Molecular Formula C31H50O3[1]
Molecular Weight 470.7 g/mol [1]
Known Activity Chymotrypsin Inhibitor[1]
Physical Form Solid (Assumed)

Biological Context: Enzyme Inhibition

Marianine acts by inhibiting chymotrypsin, a key digestive enzyme. While the specific signaling pathway is related to digestive processes rather than intracellular signaling cascades common in drug development, the principle of targeted enzyme inhibition underscores its biological activity. The diagram below illustrates the general concept of a small molecule inhibitor blocking an enzyme's active site, preventing the substrate from binding and being processed.

Conceptual Diagram: Enzyme Inhibition by Marianine cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by Marianine Enzyme1 Chymotrypsin (Enzyme) Products Cleaved Peptides (Products) Enzyme1->Products Catalyzes Reaction Substrate Peptide Substrate Substrate->Enzyme1 Binds to Active Site Enzyme2 Chymotrypsin (Enzyme) Blocked No Reaction Enzyme2->Blocked Marianine Marianine (Inhibitor) Marianine->Enzyme2 Binds & Blocks Active Site

Conceptual diagram of enzyme inhibition.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure through skin contact, inhalation, or ingestion[2][3]. The required level of PPE depends on the procedure being performed.

Scenario Required PPE
Handling Solid Compound Nitrile Gloves (double-gloving recommended), Lab Coat, ANSI-approved Safety Goggles. All manipulations must occur within a certified chemical fume hood or powder containment hood.
Handling Solutions Nitrile Gloves, Lab Coat, ANSI-approved Safety Goggles.
Cleaning Spills Double Nitrile Gloves, Disposable Gown, Safety Goggles, and Face Shield.[2]
Waste Disposal Double Nitrile Gloves, Lab Coat or Gown, Safety Goggles.

Safe Handling and Operational Workflow

A systematic workflow must be followed to minimize risk from receipt of the compound to its final disposal. All personnel must be trained on these procedures.

Operational Workflow for Marianine Handling cluster_prep Preparation & Handling cluster_disposal Decontamination & Disposal Receive 1. Receive Compound & Verify Integrity Store 2. Store Securely (Locked Location) Receive->Store DonPPE 3. Don Required PPE Store->DonPPE Weigh 4. Weigh Solid (In Fume Hood) DonPPE->Weigh Solubilize 5. Prepare Stock Solution Weigh->Solubilize Use 6. Use in Experiment Solubilize->Use Decontaminate 7. Decontaminate Surfaces & Glassware Use->Decontaminate Transition to Disposal Segregate 8. Segregate Waste (Solid & Liquid) Decontaminate->Segregate Dispose 9. Place in Labeled Cytotoxic Waste Bin Segregate->Dispose DoffPPE 10. Doff PPE Correctly Dispose->DoffPPE

Step-by-step workflow for safe handling.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps for preparing a stock solution from solid Marianine.

  • Preparation: Before starting, ensure the chemical fume hood is certified and functioning correctly. Assemble all necessary materials (vials, solvent, pipettes) and place them on a disposable absorbent pad inside the hood.

  • Don PPE: Put on all required PPE for handling solids as specified in the table above.

  • Weighing: Tare a clean, empty vial on an analytical balance inside the fume hood. Carefully add approximately 4.7 mg of Marianine powder to the vial. Record the exact weight.

  • Solubilization: Based on the recorded weight (e.g., 4.71 mg), calculate the required volume of DMSO for a 10 mM solution. (Calculation: 4.71 mg / 470.7 g/mol = 0.01 mmol. 0.01 mmol / 10 mmol/L = 0.001 L = 1.0 mL).

  • Mixing: Add the calculated volume of DMSO to the vial. Cap the vial securely and vortex until the solid is completely dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, date, and your initials. Parafilm the cap and store at the recommended temperature (typically -20°C or -80°C) in a designated, locked storage unit.

  • Decontamination: Decontaminate all surfaces and equipment used during the procedure. Dispose of all contaminated consumables as cytotoxic waste.

Spill and Exposure Procedures

Immediate action is critical in the event of a spill or personal exposure.

  • Spill:

    • Alert others in the immediate area.

    • If the substance is a powder, avoid creating dust. Gently cover the spill with absorbent pads.

    • Working from the outside in, apply a deactivating solution (e.g., 10% bleach solution followed by a sodium thiosulfate (B1220275) rinse) or an appropriate cleaning agent.

    • Collect all contaminated materials in a designated cytotoxic waste container.

    • Clean the area again with soap and water.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Exposure: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. Seek medical attention.

Disposal Plan

All waste contaminated with Marianine must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations[5][6].

  • Solid Waste: This includes contaminated gloves, absorbent pads, vials, and pipette tips. Place all solid waste into a designated, puncture-proof, and clearly labeled cytotoxic waste container[6].

  • Liquid Waste: Collect all liquid waste containing Marianine in a sealed, shatter-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety office.

  • Sharps: Needles, syringes, or other sharps contaminated with Marianine must be placed directly into a designated cytotoxic sharps container[6].

Never dispose of Marianine-contaminated waste in general trash or down the drain[7]. All waste containers must be sealed and collected by trained hazardous waste personnel for final disposal, which typically involves incineration[6].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Marianine
Reactant of Route 2
Marianine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.